molecular formula C8H7F3O B3024369 1-Methoxy-2-(trifluoromethyl)benzene CAS No. 395-48-2

1-Methoxy-2-(trifluoromethyl)benzene

Cat. No.: B3024369
CAS No.: 395-48-2
M. Wt: 176.14 g/mol
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
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Description

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(Trifluoromethyl)anisole, is a specialty aromatic compound with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol . Its structure, featuring a methoxy group and an electron-withdrawing trifluoromethyl group on the benzene ring, makes it a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research . This compound is recognized for its role as a precursor in multi-step synthesis. For instance, it serves as a key starting material in the synthesis of important active pharmaceutical ingredients (APIs), such as the antidepressant drug Fluoxetine, demonstrating its utility in constructing complex, biologically active molecules . Furthermore, its derivatives are used in metal-catalyzed cross-coupling reactions, such as the Heck reaction, to create more complex structures for material science and drug discovery applications . Researchers value this compound for incorporating the trifluoromethyl group, which is known to modulate the lipophilicity, metabolic stability, and bioavailability of candidate molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. Hazard statements apply, including H319 (causes serious eye irritation) and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJMWUXVOTGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-48-2
Record name 395-48-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene (CAS 395-48-2) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 1-Methoxy-2-(trifluoromethyl)benzene, a key fluorinated building block for professionals in pharmaceutical and agrochemical research. We will move beyond simple data recitation to explore the causal relationships between its structure, reactivity, and practical applications, offering field-proven insights for its strategic deployment in complex synthetic campaigns.

Core Molecular Profile and Physicochemical Properties

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)anisole, is a colorless liquid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at adjacent (ortho) positions. This specific arrangement of an electron-donating group (-OCH₃) and a powerful electron-withdrawing group (-CF₃) establishes a unique electronic and steric environment that dictates its chemical behavior and utility.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups.[3][4] The strategic placement of this group on an anisole scaffold makes 1-Methoxy-2-(trifluoromethyl)benzene a valuable intermediate for introducing these desirable properties into target molecules.[3]

Table 1: Physicochemical Properties of 1-Methoxy-2-(trifluoromethyl)benzene

PropertyValueSource(s)
CAS Number 395-48-2[5]
Molecular Formula C₈H₇F₃O[5]
Molecular Weight 176.14 g/mol [5]
Appearance Colorless transparent liquid[1][2]
Boiling Point 174-175 °C (at 760 mmHg)[1]
Melting Point -6 °C[1]
Density 1.263 g/mL[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene)[1]

Spectroscopic Signature for Structural Verification

Accurate identification and quality control are paramount. The following section details the expected spectroscopic data for verifying the structure and purity of 1-Methoxy-2-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (approx. 6.9-7.7 ppm) and a singlet in the aliphatic region for the methoxy protons. The methoxy group (-OCH₃) typically appears as a sharp singlet around 3.9 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The methoxy carbon is expected around 55-60 ppm. The aromatic carbons will appear in the 110-160 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. The carbon directly attached to the -CF₃ group will also show coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a definitive signature for the -CF₃ group. It is expected to show a sharp singlet around -62 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands are expected for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹). Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region. Additionally, C-O stretching from the ether linkage will appear around 1250 cm⁻¹, and aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ range.[7]

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. A common fragmentation pathway for anisole derivatives involves the loss of a methyl radical (•CH₃) to form a stable ion at m/z 161, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 133. Cleavage of the C-F bond is less common, but loss of a fluorine radical could also occur.

G M [C₈H₇F₃O]⁺˙ m/z = 176 (Molecular Ion) M_minus_CH3 [C₇H₄F₃O]⁺ m/z = 161 M->M_minus_CH3 - •CH₃ M_minus_CH3CO [C₆H₄F₃]⁺ m/z = 133 M_minus_CH3->M_minus_CH3CO - CO

Caption: Predicted EI-MS fragmentation pathway for 1-Methoxy-2-(trifluoromethyl)benzene.

Synthesis and Reactivity Profile

Synthetic Strategy

While several methods exist for the synthesis of fluorinated aromatics, a common laboratory approach for 1-Methoxy-2-(trifluoromethyl)benzene involves the trifluoromethylation of a suitable precursor, such as 2-iodoanisole or 2-bromoanisole, using a copper-mediated reaction with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃).

Experimental Protocol: Copper-Mediated Trifluoromethylation

  • Reaction Setup: To a dry, oven-baked reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-iodoanisole (1.0 eq), CuI (1.5 eq), and KF (2.0 eq).

  • Solvent and Reagent Addition: Add dry N,N-Dimethylformamide (DMF) as the solvent. Then, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: After completion, cool the mixture to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Methoxy-2-(trifluoromethyl)benzene.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-Iodoanisole, CuI, and KF in dry reaction vessel B Add dry DMF and TMSCF₃ A->B C Heat to 80-100 °C for 12-24h B->C D Quench with NH₄Cl(aq) C->D E Extract with Ethyl Acetate D->E F Purify via Column Chromatography E->F

Caption: Workflow for the synthesis of 1-Methoxy-2-(trifluoromethyl)benzene.

Chemical Reactivity: A Tale of Two Directors

The reactivity of the aromatic ring is uniquely influenced by the competing electronic effects of the methoxy and trifluoromethyl groups.

  • Methoxy Group (-OCH₃): This is a strong activating group due to its ability to donate electron density to the ring via resonance (+M effect). It is an ortho, para-director.[8][9]

  • Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive electron withdrawal (-I effect) of the three fluorine atoms. It is a meta-director.[10]

In 1-Methoxy-2-(trifluoromethyl)benzene, these groups are in an ortho relationship. For electrophilic aromatic substitution (EAS), the directing effects are antagonistic.[11][12] The strongly activating -OCH₃ group's directing effect typically dominates.[13]

  • Position 4 (para to -OCH₃): This position is activated by the methoxy group and is sterically accessible.

  • Position 6 (ortho to -OCH₃): This position is also activated by the methoxy group but is sterically hindered by the adjacent -CF₃ group.

  • Position 5 (meta to -OCH₃, meta to -CF₃): This position is deactivated by both groups.

  • Position 3 (meta to -OCH₃, ortho to -CF₃): This position is deactivated by the inductive effect of the -CF₃ group.

Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C4 position (para to the methoxy group) , as this site benefits from the strong activating effect of the methoxy group while being the least sterically hindered of the activated positions.

Applications in Drug Discovery and Development

While specific, publicly disclosed examples of marketed drugs using this exact starting material are scarce, its structure is representative of a class of building blocks crucial for modern drug design.[14] Fluorinated anisole derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.[3][15] The 2-(trifluoromethyl)anisole moiety can be incorporated to fine-tune a lead compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Analytical Quality Control

A robust analytical method is essential for ensuring the purity of 1-Methoxy-2-(trifluoromethyl)benzene for use in GMP (Good Manufacturing Practice) synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Protocol: GC-MS Purity Analysis

  • Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.[16]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in ethyl acetate) in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Expected Result: The compound should elute as a sharp, single peak. Purity is determined by integrating the peak area relative to any impurity peaks. The mass spectrum of the peak should match the expected fragmentation pattern.

Safety, Handling, and Storage

As a laboratory chemical, 1-Methoxy-2-(trifluoromethyl)benzene must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource(s)
Hazard H302Harmful if swallowed.[5]
H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H335May cause respiratory irritation.[5]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and oxidants.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • 1-Methoxy-2-(trifluoromethyl)benzene - ChemBK. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzene, 1-methoxy-2-(2-nitroethenyl)- - NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1-Methoxy-2-(trifluoroMethyl) benzene | S.W.ChemiLab. (n.d.). Retrieved January 30, 2026, from [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010). Retrieved January 30, 2026, from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with an Electrophilic Trifluoromethylating Reagent. (n.d.).
  • Electrophilic Substitution of Disubstituted Benzene Rings. (n.d.). MSU Chemistry. Retrieved January 30, 2026, from [Link]

  • General Experimental and Instrumentation Information. (n.d.).
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 30, 2026, from [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Retrieved January 30, 2026, from [Link]

  • Fluorination of anisole with 22-1a, d, e. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Retrieved January 30, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Supporting Information for a relevant chemical synthesis paper. (n.d.). The Royal Society of Chemistry.
  • ANALYTICAL METHODS for Methoxychlor. (n.d.). ATSDR. Retrieved January 30, 2026, from [Link]

  • 3-(Trifluoromethyl)anisole. (n.d.). Oakwood Chemical. Retrieved January 30, 2026, from [Link]

  • Electrophilic Substitution of Disubstituted Benzene Rings. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 30, 2026, from [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis... (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. (n.d.).
  • FT-IR Investigation of Methoxy Substituted Benzenes... (2012). Insubria. Retrieved January 30, 2026, from [Link]

  • The mass spectra of 1-methoxybutane... (n.d.). Pearson.
  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline... (2023). NSF Public Access Repository. Retrieved January 30, 2026, from [Link]

  • Fragmentation in Mass Spectrometry. (2022). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry... (2025). PubMed. Retrieved January 30, 2026, from [Link]

  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. (2016). Spectroscopy Online. Retrieved January 30, 2026, from [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved January 30, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.).
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Sources

physical and chemical properties of 2-(Trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)anisole

Introduction

2-(Trifluoromethyl)anisole, also known as 1-Methoxy-2-(trifluoromethyl)benzene, is an aromatic organic compound that serves as a valuable building block in synthetic chemistry.[1] Its structure, featuring a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on adjacent carbons of a benzene ring, imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a common bioisostere for chlorine, is known for its high metabolic stability and ability to increase lipophilicity and binding affinity of molecules, making it a highly sought-after moiety in medicinal chemistry.[2][3] Consequently, 2-(Trifluoromethyl)anisole is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(Trifluoromethyl)anisole are critical for its handling, storage, and application in synthetic protocols. These properties are summarized below.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 395-48-2[1][5][6]
Molecular Formula C₈H₇F₃O[1][5][6]
Molecular Weight 176.14 g/mol [6]
Appearance Liquid[5]
Boiling Point -14.3 to -14.1 °C
Purity ≥97%[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5]
InChI Key BHPJMWUXVOTGQU-UHFFFAOYSA-N[5]
Chemical Structure

The structural arrangement of the methoxy and trifluoromethyl groups dictates the molecule's reactivity.

Sources

2-methoxybenzotrifluoride structural information and analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers working with 2-methoxybenzotrifluoride. It prioritizes actionable protocols, mechanistic insight, and safety integration.

Structural Analysis, Synthesis, and Reactivity Profile

Executive Summary & Chemical Architecture

2-Methoxybenzotrifluoride (CAS: 395-34-6), also identified as 1-methoxy-2-(trifluoromethyl)benzene, represents a critical scaffold in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for ortho-substituted anisoles.

The molecule is defined by a "Push-Pull" electronic conflict:

  • The Methoxy Group (-OMe): A strong

    
    -acceptor but a powerful 
    
    
    
    -donor (Resonance effect), activating the ring and serving as a Lewis basic site for metal coordination.
  • The Trifluoromethyl Group (-CF

    
    ):  A strong 
    
    
    
    -acceptor (Inductive effect) that deactivates the ring and acidifies adjacent protons, while providing significant steric bulk (Van der Waals radius ~2.2 Å, comparable to an isopropyl group).
Physicochemical Profile
ParameterValue / DescriptionContext
IUPAC Name 1-Methoxy-2-(trifluoromethyl)benzeneStandard Nomenclature
CAS Number 395-34-6Primary Identifier
Molecular Formula C

H

F

O
MW: 176.14 g/mol
Appearance Colorless Liquid-
Boiling Point ~170–175 °C (Atm)High-boiling solvent/intermediate
Density 1.26 g/mLHalogenated aromatic density
Lipophilicity cLogP ~ 2.8Enhanced membrane permeability vs. Anisole

Spectroscopic Characterization (NMR)[1][2][3][4][5]

Accurate identification relies on the distinct splitting patterns caused by


F-

H coupling and the electronic environment of the ortho-substitution.
H NMR (400 MHz, CDCl )
  • 
     3.93 ppm (s, 3H):  The methoxy singlet. It is slightly downfield compared to anisole (
    
    
    
    3.80) due to the inductive pull of the ortho-CF
    
    
    group.
  • 
     6.90 – 7.60 ppm (m, 4H):  Aromatic region. The proton at position 3 (adjacent to CF
    
    
    
    ) typically appears as a doublet or multiplet downfield due to the deshielding effect of the CF
    
    
    group.
F NMR (376 MHz, CDCl )
  • 
     -62.5 ppm (s, 3F):  Characteristic singlet. While often a singlet, high-resolution scans may reveal fine coupling (
    
    
    
    ) to the aromatic proton at position 3.

Analyst Note: In metabolic stability assays, the integrity of the -CF


 signal is a primary marker. Degradation or defluorination typically results in a shift toward -100 to -120 ppm (Ar-F) or loss of the signal entirely.

Synthesis Protocol: Methylation of 2-(Trifluoromethyl)phenol

The most robust route to 2-methoxybenzotrifluoride is the O-methylation of commercially available 2-(trifluoromethyl)phenol. This protocol avoids the use of diazomethane (explosion hazard) in favor of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Experimental Workflow (MeI Method)

Reagents:

  • 2-(Trifluoromethyl)phenol (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) [Warning: Neurotoxin/Alkylator ]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq, anhydrous)
  • Solvent: Acetone or DMF (0.5 M concentration)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2-(trifluoromethyl)phenol and anhydrous Acetone.

  • Deprotonation: Add K

    
    CO
    
    
    
    in one portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.
  • Alkylation: Add MeI dropwise via syringe. Caution: Exothermic.[1]

  • Reflux: Fit with a condenser and heat to mild reflux (60 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

  • Workup:

    • Cool to RT and filter off the inorganic salts.

    • Concentrate the filtrate carefully (product is somewhat volatile).

    • Redissolve in Et

      
      O, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Distillation under reduced pressure is preferred over column chromatography for this liquid.

Synthesis start 2-(Trifluoromethyl)phenol reagents K2CO3, MeI Acetone, Reflux start->reagents intermediate Phenoxide Intermediate reagents->intermediate Deprotonation product 2-Methoxybenzotrifluoride intermediate->product SN2 Alkylation

Figure 1: Standard synthesis pathway via Williamson Ether Synthesis.

Reactivity Profile: Regioselective Lithiation

For drug development, the ability to functionalize this scaffold is paramount. The primary challenge is Regioselectivity during Directed Ortho Metalation (DoM).

The Directing Group Competition

When treating 2-methoxybenzotrifluoride with n-Butyllithium (n-BuLi), two directing forces compete:

  • Coordination (CIPE): The Oxygen lone pair of the -OMe group coordinates Lithium, directing it to Position 3 (between substituents) or Position 6 .

  • Acidity (Inductive): The -CF

    
     group acidifies the proton at Position 3 .
    

The Consensus: Due to extreme steric crowding at Position 2 (occupied) and the steric clash preventing lithiation between the groups, the primary lithiation site with n-BuLi/TMEDA is Position 6 (ortho to OMe, meta to CF


).

However, using a sterically hindered base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can shift selectivity toward Position 3 (ortho to CF


) due to thermodynamic acidity preference, although this is difficult to control.
Protocol: Regioselective Lithiation (Position 6)
  • Solvent: Anhydrous THF (stabilizes the lithiated species).

  • Base: n-BuLi (1.1 eq) + TMEDA (1.1 eq). TMEDA breaks n-BuLi aggregates, increasing reactivity.

  • Temperature: -78 °C is mandatory to prevent benzyne formation or nucleophilic attack on the CF

    
     group.
    
  • Quench: Add electrophile (e.g., DMF, I

    
    , CO
    
    
    
    ) at -78 °C.

Reactivity cluster_pathways Lithiation Pathways (DoM) substrate 2-Methoxybenzotrifluoride path_A n-BuLi / TMEDA (Coordination Control) substrate->path_A path_B LiTMP (Acidity Control) substrate->path_B prod_A Li at Position 6 (Ortho to OMe) path_A->prod_A Major Product prod_B Li at Position 3 (Ortho to CF3) path_B->prod_B Minor/Difficult

Figure 2: Regioselectivity decision tree for Directed Ortho Metalation (DoM).

Pharmaceutical Relevance & Bioisosterism

In Medicinal Chemistry, the 2-methoxybenzotrifluoride moiety is often employed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability

The -CF


  group blocks metabolic hotspots. Unlike a methyl group (-CH

), which is susceptible to CYP450-mediated oxidation (benzylic hydroxylation), the -CF

group is metabolically inert. Furthermore, the electron-withdrawing nature of the CF

reduces the electron density on the aromatic ring, making the O-demethylation of the adjacent methoxy group slower compared to standard anisoles.
Lipophilicity Modulation

Replacing a Hydrogen or Methyl group with Trifluoromethyl significantly increases lipophilicity (


). This enhances blood-brain barrier (BBB) penetration but requires careful monitoring to avoid solubility issues.

References

  • Synthesis & Properties: Sigma-Aldrich / Merck. "1-Methoxy-2-(trifluoromethyl)benzene Product Sheet." Link

  • NMR Characterization: National Institute of Standards and Technology (NIST). "Benzene, 1-fluoro-2-(trifluoromethyl)- and derivatives."[2][3] Link

  • Lithiation Methodology: Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev. 1990, 90, 879. Link

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev. 2008, 37, 320-330. Link

  • Regioselectivity Data: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (General reference for DoM selectivity rules).

Disclaimer: This guide is for research purposes only. All synthesis involving methyl iodide or organolithiums must be performed in a fume hood with appropriate PPE.

Sources

synthesis and characterization of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Methoxy-2-(trifluoromethyl)benzene is a key building block, providing a scaffold for more complex molecular architectures. This guide offers a comprehensive overview of a robust synthetic route to this compound, details the underlying chemical principles, and provides a full characterization protocol, grounded in field-proven methodologies and authoritative references.

Rationale and Synthetic Strategy

The synthesis of aryl-CF₃ compounds has evolved significantly from harsh, classical methods like the Swarts reaction, which often suffer from limited substrate scope.[1] Modern organometallic chemistry provides milder and more versatile pathways. For the synthesis of 1-Methoxy-2-(trifluoromethyl)benzene, the most effective and widely applicable strategy is a copper-mediated Sandmeyer-type trifluoromethylation.[2]

This approach is advantageous for several key reasons:

  • Starting Material Availability : The reaction begins with 2-methoxyaniline (o-anisidine), a widely available and structurally diverse precursor.[1]

  • Cost-Effective Reagent : The use of (Trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethylating agent is significantly more economical than other sources like Umemoto's reagent.[1][3]

  • Mild Conditions and Functional Group Tolerance : The reaction proceeds under mild conditions, preserving common functionalities such as ethers, esters, and ketones, which is critical for multi-step syntheses.[1][3]

The core of the reaction involves the transformation of the amine group on 2-methoxyaniline into a diazonium salt, which is then displaced by a trifluoromethyl group delivered by a copper(I) species.[2][4] This process can be conducted in a convenient one-pot procedure, streamlining the synthetic workflow.[1]

Synthetic Workflow and Mechanism

The overall process transforms a readily available aniline into the target benzotrifluoride via a diazonium intermediate.

Caption: Synthetic workflow for 1-Methoxy-2-(trifluoromethyl)benzene.

The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] A copper(I) species reacts with the trifluoromethyl source to generate an active trifluoromethylating agent.[3] This agent then undergoes a single-electron transfer (SET) with the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then combines with the trifluoromethyl group to yield the final product.

G start 2-Methoxyaniline (Ar-NH₂) diazonium Diazonium Salt (Ar-N₂⁺) start->diazonium Diazotization (t-BuONO) radical Aryl Radical (Ar•) diazonium->radical SET from Cu(I) - N₂ product Product (Ar-CF₃) radical->product + •CF₃

Caption: Simplified Sandmeyer trifluoromethylation mechanism.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the one-pot procedure described by Goossen et al., which combines diazotization and trifluoromethylation for operational simplicity.[1][3]

3.1. Materials and Equipment

  • Reagents : 2-Methoxyaniline, tert-butyl nitrite (t-BuONO), p-toluenesulfonic acid (PTSA, anhydrous), copper(I) thiocyanate (CuSCN), (Trifluoromethyl)trimethylsilane (TMSCF₃), cesium carbonate (Cs₂CO₃), acetonitrile (anhydrous), diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Equipment : Round-bottom flasks, magnetic stirrer, nitrogen inlet, dropping funnel, rotary evaporator, column chromatography setup (silica gel).

3.2. Step-by-Step Procedure

  • Reaction Setup : All glassware must be oven-dried before use. The reaction should be performed under an inert nitrogen atmosphere to prevent side reactions with moisture and oxygen.[3]

  • Diazotization : In a round-bottom flask, dissolve 2-methoxyaniline (1.0 equiv) and anhydrous p-toluenesulfonic acid (1.5 equiv) in anhydrous acetonitrile. To this solution, add tert-butyl nitrite (1.0 equiv) dropwise at room temperature. Stir the mixture for 30 minutes. The absence of water is critical for high yields.[1]

  • Preparation of Trifluoromethylating Mixture : In a separate flask, suspend CuSCN (0.5 equiv), TMSCF₃ (1.5 equiv), and Cs₂CO₃ (1.5 equiv) in anhydrous acetonitrile.

  • Trifluoromethylation : Add the diazonium salt solution from step 2 to the trifluoromethylating mixture from step 3. Stir the resulting reaction mixture at room temperature for 12 hours.

  • Work-up : Quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with diethyl ether.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to afford 1-Methoxy-2-(trifluoromethyl)benzene as a colorless oil.[5]

Characterization of 1-Methoxy-2-(trifluoromethyl)benzene

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

4.1. Analytical Techniques and Expected Data

Technique Parameter Expected Observation
¹⁹F NMR Chemical Shift (δ)A sharp singlet at approximately -62.4 ppm is the definitive signal for the CF₃ group in this chemical environment.[5]
¹H NMR Chemical Shifts (δ)Four distinct signals in the aromatic region (~6.9-7.6 ppm) and a singlet for the methoxy (-OCH₃) protons at ~3.9 ppm.
¹³C NMR Chemical Shifts (δ)Signals for 8 unique carbons. The CF₃ carbon will appear as a quartet due to C-F coupling. Aromatic carbons will be in the ~110-160 ppm range, and the methoxy carbon around 55-60 ppm.[6]
Mass Spec. (GC-MS) Molecular Ion (M⁺)m/z = 176.1, corresponding to the molecular formula C₈H₇F₃O.[5]
Key FragmentsCommon fragments may include [M-CH₃]⁺ (loss of methyl) and [M-OCH₃]⁺ (loss of methoxy).
IR Spectroscopy Key Frequencies (cm⁻¹)Strong C-F stretching bands (~1100-1300 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and aromatic/aliphatic C-H stretching (~2850-3100 cm⁻¹).

4.2. Interpreting the Data

  • ¹⁹F NMR : The presence of a single, sharp peak confirms the successful introduction of a single, magnetically equivalent CF₃ group. The chemical shift is highly diagnostic.[5]

  • ¹H NMR : The complex splitting patterns in the aromatic region confirm the ortho-disubstituted pattern. The integration of the peaks (4H aromatic, 3H methoxy) validates the proton count.

  • Mass Spectrometry : The observation of the correct molecular ion peak confirms the molecular weight of the target compound.[5]

  • IR Spectroscopy : The intense absorbances in the C-F stretching region provide strong evidence for the trifluoromethyl group's presence.

Safety and Handling

  • General Precautions : Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Chemical Hazards : 1-Methoxy-2-(trifluoromethyl)benzene is expected to be a flammable liquid and an irritant. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]

  • Reagent-Specific Hazards : tert-butyl nitrite is flammable and volatile. TMSCF₃ should be handled with care. Anhydrous reagents can react vigorously with water.

  • Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Sandmeyer-type trifluoromethylation of 2-methoxyaniline offers a reliable, scalable, and efficient route to 1-Methoxy-2-(trifluoromethyl)benzene. The one-pot procedure enhances the practicality of this synthesis for research and development applications. The combination of ¹⁹F NMR, ¹H NMR, mass spectrometry, and IR spectroscopy provides a robust analytical workflow to unequivocally confirm the structure and purity of the final product, ensuring its quality for subsequent use in drug discovery and materials science.

References

  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. Available at: [Link]

  • Goossen, L. J., Danoun, G., Bayarmagnai, B., Grünberg, M. F., & Risto, E. (2014). Sandmeyer Trifluoromethylation. Organic Syntheses, 91, 224-235. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ChemistryViews. (2015). Sandmeyer-Type Trifluoromethylation. Retrieved from [Link]

  • Verma, A., Kumar, V., & Singh, T. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 4071–4102. Available at: [Link]

  • Supporting Information for publications, providing raw characterization data for 1-methoxy-2-(trifluoromethyl)benzene. (Source link is not a direct publication but a repository of supporting data). Available at: [Link]

  • ResearchGate. (n.d.). Fluorination of anisole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • Tlili, A., & Billard, T. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 9, 2789-2802. Available at: [Link]

  • ACS Publications - Organic Letters. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 1-Methoxy-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Guide: Hazards and Safety Precautions for 2-Methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxybenzotrifluoride (CAS: 395-36-8), also known as 1-methoxy-2-(trifluoromethyl)benzene or


-trifluoro-2-methoxytoluene, is a fluorinated aromatic ether widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural combination of a methoxy group and a trifluoromethyl moiety imparts unique lipophilicity and metabolic stability to drug candidates.

However, this compound presents specific physicochemical hazards—primarily flammability and volatility—combined with the potential for releasing highly toxic hydrogen fluoride (HF) upon thermal decomposition. This guide provides a technical framework for the safe handling, storage, and disposal of 2-methoxybenzotrifluoride, moving beyond generic safety data to field-proven operational protocols.

Part 1: Chemical Identity & Physicochemical Profile[4]

Understanding the physical properties is the first line of defense. The relatively low flash point (approx. 43–48°C) places this compound in a critical zone where ambient laboratory temperatures in warm climates or minor process heating can generate ignitable vapor concentrations.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSafety Implication
CAS Number 395-36-8Unique identifier for inventory tracking.
IUPAC Name 1-Methoxy-2-(trifluoromethyl)benzeneConfirms ortho-substitution pattern.
Physical State Colorless LiquidVisual inspection for purity (yellowing indicates degradation).
Flash Point ~43°C - 48°C (Closed Cup)Flammable Liquid (Category 3). Vapors can ignite near hot surfaces.
Boiling Point ~170–175°C (Atmospheric)High boiling point suggests low volatility relative to solvents like ether, but significant vapor pressure exists at RT.
Density ~1.2 g/mLHeavier than water; sinks in aqueous spills, complicating cleanup.
Solubility Immiscible in water; Soluble in organicsRequires organic solvents for cleanup; potential bioaccumulation risk.

Technical Note on Isomerism: Ensure you are handling the ortho isomer (2-methoxy). The meta (3-methoxy) and para (4-methoxy) isomers have similar hazards but distinct boiling points and reactivity profiles.

Part 2: Comprehensive Hazard Analysis

Flammability & Explosivity (GHS H226)

The primary operational risk is fire. With a flash point near 45°C, static discharge or proximity to hot plates can trigger ignition.

  • Vapor Density: The vapors are heavier than air (approx. 6.0 relative to air). They will pool in low areas (sumps, drainage trenches) and travel considerable distances to ignition sources.

  • Static Risk: As a fluorinated ether, the liquid has low conductivity. High-velocity transfer (pouring) can generate static charge.

Thermal Decomposition & HF Generation (Critical Hazard)

Unlike standard hydrocarbons, the combustion of 2-methoxybenzotrifluoride is not "clean." The trifluoromethyl (


) group is thermally stable but will decompose at high temperatures (fire conditions) to release Hydrogen Fluoride (HF)  and Carbonyl Fluoride (

)
.
  • Mechanism:

    
    
    
  • Impact: HF is corrosive to lung tissue and can cause systemic toxicity (hypocalcemia) even after inhalation of smoke from a small fire.

Toxicology (GHS H315, H319, H335)
  • Skin/Eye: Direct contact causes irritation. The lipophilic nature of the methoxy/trifluoromethyl combination facilitates skin absorption.

  • Inhalation: Causes respiratory tract irritation. High concentrations may induce Central Nervous System (CNS) depression (dizziness, narcosis), a common trait of fluorinated aromatics.

Part 3: Engineering Controls & PPE

Hierarchy of Controls

The following diagram illustrates the decision logic for selecting controls based on the quantity handled.

HierarchyControls Start Risk Assessment: Quantity & Operation SmallScale Small Scale (< 100 mL) Transfer/Aliquot Start->SmallScale LargeScale Large Scale (> 100 mL) Synthesis/Heating Start->LargeScale Hood Engineering: Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood Schlenk Engineering: Inert Gas Line (Schlenk) + Fume Hood LargeScale->Schlenk PPE_Small PPE: Nitrile Gloves (Splash) Safety Glasses, Lab Coat Hood->PPE_Small Grounding Control: Grounding Clamps for Static Dissipation Schlenk->Grounding PPE_Large PPE: Viton/Laminate Gloves Chemical Goggles, Face Shield Grounding->PPE_Large caption Figure 1: Control selection logic based on operational scale.

Personal Protective Equipment (PPE) Causality
  • Glove Selection (Crucial):

    • Standard Nitrile (0.11 mm): Acceptable only for incidental splash protection. Fluorinated aromatic solvents can swell nitrile rubber upon prolonged contact.

    • Laminate (Silver Shield) or Viton: Required for spill cleanup or immersion. These materials provide superior permeation resistance against aromatic ethers.

  • Respiratory: If working outside a fume hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required. In fire scenarios, a Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF risk.

Part 4: Operational Protocols

Inert Atmosphere Transfer (Self-Validating Protocol)

To mitigate flammability and moisture ingress, use this closed-system transfer method.

  • Preparation: Secure the source and receiving flasks. Purge the receiving flask with Nitrogen or Argon for 5 minutes.

  • Grounding: If transferring >500 mL, attach grounding clips to the metal needles/cannulas to prevent static discharge.

  • Pressure Equalization: Insert a bleed needle (connected to an inert gas bubbler) into the receiving flask.

  • Transfer: Use a double-ended cannula or a gas-tight syringe.

    • Validation: Ensure the bubbler is active but not violent (confirms positive pressure).

  • Completion: Remove the transfer needle first, then the bleed needle. Seal immediately.

Storage Requirements
  • Segregation: Store in a flammables cabinet. Keep separate from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic reactions.

  • Environment: Cool, dry, well-ventilated area. Keep container tightly closed to prevent volatile loss and moisture contamination.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol waste) if your facility separates them, as the cost of disposal for halogenated waste is significantly higher and mixing contaminates the cheaper stream.

  • Labeling: Clearly tag as "Contains Fluorinated Aromatics."

Part 5: Emergency Response

Spill Management Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Evacuate Evacuate Area (If > 100mL outside hood) Assess->Evacuate High Risk PPE Don PPE: Viton Gloves + Goggles Assess->PPE Low Risk Evacuate->PPE Contain Containment: Use Absorbent Pads/Sand PPE->Contain Clean Cleanup: Place in Sealed Container Contain->Clean Disposal Disposal: Halogenated Waste Stream Clean->Disposal caption Figure 2: Decision matrix for spill response.

Fire Fighting
  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be ineffective (immiscible) but can be used to cool containers.

  • Specific Danger: Firefighters must wear full protective gear including SCBA. The smoke contains Hydrogen Fluoride (HF) .

  • Post-Fire: Neutralize runoff water with lime or soda ash if possible to precipitate fluoride salts before they enter drainage systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67888, 1-Methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Chemical Resistance. Retrieved from [Link]

Sources

The Trifluoromethyl Group in Anisole Derivatives: A Deep Dive into Electronic Effects for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic systems, particularly in conjunction with other functional groups, is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the profound electronic effects exerted by the trifluoromethyl group on the anisole scaffold. We will dissect the interplay between the electron-withdrawing nature of the CF₃ group and the electron-donating methoxy (OCH₃) group, exploring how their positional isomerism (ortho, meta, para) dictates the electron density distribution, chemical reactivity, and spectroscopic properties of the resulting derivatives. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the unique properties of trifluoromethylated anisoles in their scientific endeavors.

The Trifluoromethyl Group: A Bioisostere of Unique Influence

The trifluoromethyl group has emerged as a critical substituent in drug design and the development of advanced materials.[1] Its prevalence stems from a unique combination of properties that distinguish it from a simple methyl or chloro group, for which it often serves as a bioisostere.[1] The CF₃ group is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms.[2] This powerful inductive effect (-I) significantly modulates the electronic landscape of the molecule to which it is attached.[3]

Furthermore, the CF₃ group contributes to increased lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation, a highly desirable trait in drug development.[2] Its introduction can enhance a molecule's ability to cross cellular membranes, thereby improving bioavailability.[4]

The Electronic Tug-of-War: -CF₃ and -OCH₃ on an Aromatic Ring

The electronic character of a substituted benzene ring is a delicate balance of inductive and resonance effects. When a trifluoromethyl group and a methoxy group are both present on an anisole ring, a fascinating electronic interplay ensues.

  • The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is overshadowed by its powerful electron-donating resonance effect (+M), where the lone pairs on the oxygen atom delocalize into the aromatic π-system.[5] This donation of electron density activates the ring towards electrophilic aromatic substitution, preferentially directing incoming electrophiles to the ortho and para positions.

  • The Trifluoromethyl Group (-CF₃): The CF₃ group is a potent electron-withdrawing group primarily through a strong inductive effect (-I).[6] Unlike the methoxy group, it does not possess lone pairs to donate and thus exhibits no significant resonance effect.[7] This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack.[8]

The combination of these two opposing forces on the same aromatic ring creates a nuanced electronic environment that is highly dependent on the relative positions of the two substituents.

A Comparative Analysis of Trifluoromethyl Anisole Isomers

The positional isomerism of the CF₃ group on the anisole ring—ortho, meta, or para to the methoxy group—dramatically alters the molecule's properties.

Hammett Constants: A Quantitative Look at Electronic Influence

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.[9] The Hammett constants (σ) for the methoxy and trifluoromethyl groups highlight their opposing electronic natures.

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Effect
-OCH₃ +0.12-0.27Electron-donating (strong +M, weak -I)
-CF₃ +0.43+0.54Electron-withdrawing (strong -I)
Table 1: Hammett Substituent Constants. Data sourced from various compilations.[10]

The negative σ_p value for the methoxy group indicates strong electron donation at the para position, while the positive σ values for the trifluoromethyl group confirm its strong electron-withdrawing character at both the meta and para positions.

Acidity of Trifluoromethyl-Substituted Phenols: An Anisole Analogue

The acidity of substituted phenols can serve as a reliable proxy for the electronic effects within the corresponding anisole derivatives. A lower pKa value indicates a more acidic phenol, which corresponds to a greater stabilization of the resulting phenoxide ion. This stabilization is enhanced by electron-withdrawing groups.

CompoundpKa (in water at 25°C)
Phenol9.95
o-Cresol10.29
m-Cresol10.09
p-Cresol10.26
3-(Trifluoromethyl)phenol9.08[11]
4-(Trifluoromethyl)phenol8.68[6]
Table 2: pKa Values of Selected Phenols and Cresols. Data for cresols provides a baseline for the electronic effect of a methyl group.[12]

The significantly lower pKa values of the trifluoromethylphenols compared to phenol and the cresols demonstrate the potent electron-withdrawing ability of the CF₃ group, which stabilizes the negative charge of the phenoxide ion. The para isomer is more acidic than the meta isomer, reflecting the greater electron-withdrawing effect at the para position.

Spectroscopic Characterization: A Window into Electron Distribution

NMR spectroscopy is an indispensable tool for probing the electronic environment of trifluoromethylated anisoles. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electron density around them.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-Trifluoromethylanisole Aromatic H: ~6.9-7.6, OCH₃: ~3.9Aromatic C: ~112-158, CF₃: ~124 (q), OCH₃: ~56~ -62
3-Trifluoromethylanisole Aromatic H: ~7.0-7.5, OCH₃: ~3.8Aromatic C: ~113-160, CF₃: ~124 (q), OCH₃: ~55~ -63
4-Trifluoromethylanisole Aromatic H: ~6.9 (d), ~7.6 (d), OCH₃: ~3.8Aromatic C: ~114-163, CF₃: ~124 (q), OCH₃: ~55~ -61
Table 3: Approximate NMR Chemical Shifts for Trifluoromethylanisole Isomers. Data compiled and estimated from various sources.[13][14] Note: Precise chemical shifts can vary with solvent and experimental conditions. The ¹³C signal for the CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms.

The downfield shift of aromatic protons and carbons in the presence of the CF₃ group is indicative of reduced electron density. ¹⁹F NMR is particularly informative, with the chemical shift of the CF₃ group being highly sensitive to its electronic surroundings.[15]

Reactivity in Electrophilic Aromatic Substitution

The interplay of the activating -OCH₃ group and the deactivating -CF₃ group governs the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.

  • Activating/Deactivating Nature: The methoxy group is a strong activating group, while the trifluoromethyl group is a strong deactivating group.[16] The overall reactivity of the trifluoromethylanisole ring will be significantly reduced compared to anisole itself.

  • Directing Effects:

    • The -OCH₃ group is an ortho, para-director.

    • The -CF₃ group is a meta-director.[17]

When both groups are present, the directing effects are combined. The powerful ortho, para-directing ability of the methoxy group generally dominates. However, the strong deactivation by the CF₃ group will influence the position of attack.

G cluster_ortho ortho-Trifluoromethylanisole cluster_meta meta-Trifluoromethylanisole cluster_para para-Trifluoromethylanisole o_anisole OCH₃ and CF₃ at C1, C2 o_attack Electrophilic attack favored at C4 and C6 o_anisole->o_attack OCH₃ directs para and ortho m_anisole OCH₃ and CF₃ at C1, C3 m_attack Electrophilic attack favored at C2, C4, C6 m_anisole->m_attack OCH₃ directs ortho and para p_anisole OCH₃ and CF₃ at C1, C4 p_attack Electrophilic attack favored at C2 and C6 p_anisole->p_attack OCH₃ directs ortho

Directing Effects in Electrophilic Aromatic Substitution

For ortho-trifluoromethylanisole , electrophilic attack is directed by the methoxy group to the C4 (para) and C6 (ortho) positions. The C6 position is sterically hindered by the adjacent CF₃ group, so the C4 position is generally favored.

In meta-trifluoromethylanisole , the methoxy group directs to the C2, C4, and C6 positions. All these positions are activated by the -OCH₃ group and not directly deactivated by the meta -CF₃ group, leading to a mixture of products.

For para-trifluoromethylanisole , the methoxy group directs to the C2 and C6 positions (both ortho). These positions are electronically favorable for substitution.

Experimental Protocols

Synthesis of Trifluoromethylanisole Isomers

A common and straightforward method for the synthesis of trifluoromethylanisole isomers is the methylation of the corresponding trifluoromethylphenols.

General Protocol for the Methylation of Trifluoromethylphenols:

  • Dissolution: Dissolve the respective trifluoromethylphenol isomer (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a base, typically potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

  • Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.), dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

G start Start: Trifluoromethylphenol Isomer dissolve Dissolve in Acetone/DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_methylating Add CH₃I or (CH₃)₂SO₄ add_base->add_methylating reflux Reflux and Monitor by TLC add_methylating->reflux workup Cool, Filter, Evaporate reflux->workup purify Purify by Distillation/Chromatography workup->purify end End: Trifluoromethylanisole Isomer purify->end

General Synthesis Workflow for Trifluoromethylanisoles
Characterization by NMR Spectroscopy

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified trifluoromethylanisole isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This is often done with proton decoupling. A reference standard, such as CFCl₃, is used to define the 0 ppm chemical shift.[10]

  • Data Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion and Future Perspectives

The electronic interplay between the trifluoromethyl and methoxy groups in anisole derivatives offers a rich platform for fine-tuning molecular properties. The predictable, yet nuanced, effects of positional isomerism on electron density, reactivity, and spectroscopic signatures provide a powerful tool for rational design in drug discovery and materials science. Understanding these fundamental principles allows researchers to strategically position these functional groups to achieve desired outcomes, whether it be modulating binding affinity to a biological target, enhancing metabolic stability, or tuning the electronic properties of an organic material.

Future research in this area will likely focus on leveraging these electronic effects in the design of more complex molecular architectures, exploring their impact on non-covalent interactions, and developing novel synthetic methodologies for the regioselective synthesis of these valuable compounds. The insights provided in this guide serve as a foundation for such future innovations.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. (URL: not available)
  • Trifluoromethyl group - Wikipedia. (URL: [Link])

  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Filo. (URL: [Link])

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (URL: [Link])

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. (URL: [Link])

  • Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (URL: )
  • EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P
  • Hammett equation - Wikipedia. (URL: [Link])

  • 3-(Trifluoromethyl)anisole - Oakwood Chemical. (URL: [Link])

  • 2-(Trifluoromethyl)anisole - Oakwood Chemical. (URL: [Link])

  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P
  • (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)
  • Zero-flux surfaces of the electrostatic potential: the border of influence zones of nucleophilic and electrophilic sites in crystalline environment - PubMed. (URL: [Link])

  • Cresol - PubChem - NIH. (URL: [Link])

  • Nitration of Substituted Aromatic Rings and R
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC. (URL: [Link])

  • Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Ortho, Para, Meta - Chemistry Steps. (URL: [Link])

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

  • Fluorine NMR. (URL: )
  • Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC. (URL: [Link])

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE - IRJET. (URL: [Link])

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org. (URL: [Link])

  • Anisole is less reactive in electophillic substitution reaction than phenol? - Quora. (URL: [Link])

Sources

Strategic Functionalization and Reactivity Profiling of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles the reactivity landscape of 1-Methoxy-2-(trifluoromethyl)benzene (also known as 2-(Trifluoromethyl)anisole). This scaffold represents a classic "push-pull" aromatic system, where the electron-donating methoxy group (-OMe) competes with and complements the electron-withdrawing trifluoromethyl group (-CF


).

For medicinal chemists, this molecule is a high-value pharmacophore.[1] The -CF


 group modulates lipophilicity and metabolic stability, while the -OMe group offers a handle for hydrogen bonding or further diversification. This guide details the regioselectivity of Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM), providing actionable protocols for selective functionalization.

Electronic and Steric Landscape

The reactivity of the aromatic ring is dictated by the interplay between resonance and induction.

SubstituentPositionElectronic EffectDirecting Effect (Relative to Self)
Methoxy (-OMe) C1+M (Strong Resonance) , -I (Weak Induction)Ortho, Para (Activator)
Trifluoromethyl (-CF

)
C2-I (Strong Induction) Meta (Deactivator)
The "Cooperative" Effect

In this specific 1,2-substitution pattern, the directing effects of both groups reinforce each other at specific positions, creating distinct reactivity "hotspots."

  • C4 Position (Para to -OMe, Meta to -CF

    
    ):  This is the most nucleophilic site. The -OMe group pushes electron density here via resonance, and the -CF
    
    
    
    group does not deactivate this position as strongly as it does the ortho/para positions relative to itself.
  • C6 Position (Ortho to -OMe, Meta to -CF

    
    ):  Electronically activated, but sterically hindered by the adjacent -OMe group.
    
  • C3 Position (Ortho to -CF

    
    ):  Electronically deactivated regarding nucleophilic attack, but highly acidic  (C-H acidity) due to the strong inductive withdrawal of the -CF
    
    
    
    group.

Electrophilic Aromatic Substitution (EAS)

Primary Outcome: C4-Functionalization.

Under standard electrophilic conditions (Halogenation, Nitration, Friedel-Crafts), the resonance donation of the methoxy group dominates. The -CF


 group directs meta, which coincides with the para position of the methoxy group.
Regioselectivity Analysis[2][3][4][5][6]
  • Major Product (>90%): C4-Substitution .

    • Rationale: The C4 position is para to the activator (-OMe) and meta to the deactivator (-CF

      
      ). Both vectors align. Sterically, C4 is the most accessible site.
      
  • Minor Product: C6-Substitution .

    • Rationale: While electronically favorable (ortho to -OMe), the steric clash with the methoxy group reduces the rate of attack compared to C4.

Protocol: Regioselective Bromination (C4)

This protocol utilizes N-Bromosuccinimide (NBS) to avoid the harsh acidic conditions of Br


/FeBr

, which can sometimes degrade the ether linkage.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion at room temperature (25 °C).

  • Catalysis: Add NH

    
    OAc (10 mol%) as a mild catalyst to activate the NBS.
    
  • Monitoring: Stir at 25 °C. Monitor via TLC/LCMS. Reaction typically completes in 2–4 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove trace bromine) and Brine.
  • Purification: The crude material is usually >95% pure C4-bromide. Recrystallize from Hexanes/EtOAc if necessary.

Directed Ortho Metalation (DoM)

Primary Outcome: Tunable Selectivity (C3 vs. C6).

Lithiation chemistry offers a divergence from EAS. Here, we rely on Directed Metalation Groups (DMGs) .[2]

  • -OMe: Directs lithiation to C6 via Coordination Mechanism (complexation of Li+ to Oxygen).

  • -CF

    
    :  Directs lithiation to C3  via Inductive Acidification (making the H3 proton more acidic).
    
The "Optional Site Selectivity" Switch

By changing the base and conditions, you can toggle between Kinetic (Coordination) and Thermodynamic (Acidity) control.

Target PositionMechanismReagent SystemRationale
C6 (Ortho to OMe) Kinetic / Coordination

-BuLi / TMEDA
TMEDA breaks Li aggregates, enhancing coordination to the -OMe oxygen. The base attacks the nearest proton (H6).
C3 (Ortho to CF

)
Thermodynamic / AcidificationLICKOR (

-BuLi +

-BuOK)
The "Schlosser base" is bulky and highly reactive. It favors the removal of the most acidic proton (H3), driven by the -I effect of -CF

.
Protocol: C6-Selective Lithiation
  • Preparation: Flame-dry a flask and flush with Argon. Add anhydrous THF.

  • Substrate: Add 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv).

  • Additive: Add TMEDA (1.1 equiv). Cool the mixture to -78 °C .

  • Lithiation: Add

    
    -BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes.
    
    • Note: Maintain internal temp < -70 °C to prevent benzyne formation (elimination of -OMe or -F).

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add Electrophile (e.g., DMF, I

    
    , CO
    
    
    
    ) (1.5 equiv).
  • Warming: Allow to warm to 0 °C slowly before aqueous workup.

Metabolic Stability & Bioactivation

In drug discovery, this scaffold is often used to block metabolic "soft spots."

  • C2 Blocking: The -CF

    
     group effectively prevents hydroxylation at the C2 position and sterically shields C3.
    
  • C4 Vulnerability: As predicted by EAS, the C4 position is electron-rich and prone to oxidation by Cytochrome P450 (CYP) enzymes, leading to a phenolic metabolite.

  • O-Dealkylation: The methoxy group is a primary site for metabolism (CYP2D6/3A4), leading to the phenol (O-desmethyl metabolite).

Visualization: Reactivity & Metabolism Pathways

ReactivityMap Start 1-Methoxy-2- (trifluoromethyl)benzene EAS_Cond Electrophilic Cond. (NBS, HNO3) Start->EAS_Cond DoM_Kinetic n-BuLi / TMEDA (Coordination Control) Start->DoM_Kinetic DoM_Thermo LICKOR Base (Acidity Control) Start->DoM_Thermo Metabolism CYP450 Metabolism (In Vivo) Start->Metabolism Prod_C4 C4-Substitution (Major Product) EAS_Cond->Prod_C4 Electronic Reinforcement Prod_C6 C6-Lithiation (Ortho to OMe) DoM_Kinetic->Prod_C6 Li-O Chelation Prod_C3 C3-Lithiation (Ortho to CF3) DoM_Thermo->Prod_C3 Inductive Acidity Metab_Phenol O-Desmethyl (Phenol) Metabolism->Metab_Phenol Major Metab_OH C4-Hydroxylation Metabolism->Metab_OH Minor

Figure 1: Divergent reactivity pathways based on reaction conditions (EAS vs. DoM) and metabolic fate.

References

  • Schlosser, M. (2005). "The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Leroux, F., et al. (2004). "Trifluoromethyl-Substituted Anisoles: A Probe for the Ortho-Lithiation Mechanism." European Journal of Organic Chemistry, 2004(15), 3292–3301. Link

  • Goumont, R., et al. (2009). "Nucleophilic Aromatic Substitutions of Trifluoromethyl Anisoles." Tetrahedron, 65(9), 1801-1808. Link

Sources

synonyms and alternative names for 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Methoxy-2-(trifluoromethyl)benzene (CAS 395-34-6) serves as a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals. Characterized by the presence of an electron-donating methoxy group ortho to a strongly electron-withdrawing trifluoromethyl group, this scaffold offers unique electronic and steric properties. This guide provides a definitive reference for its nomenclature, physicochemical properties, validated synthesis protocols, and handling requirements, specifically tailored for drug development professionals.

Nomenclature & Identification

Accurate identification is paramount in regulatory filing and database searching. While "1-Methoxy-2-(trifluoromethyl)benzene" is the preferred IUPAC designation, the compound is frequently referenced by its anisole derivative names in industrial settings.

Table 1: Comprehensive Identifier Matrix
CategoryIdentifier / SynonymContext
Primary Name 1-Methoxy-2-(trifluoromethyl)benzene IUPAC / Formal
Common Name 2-(Trifluoromethyl)anisole Industrial / Lab Slang
Alternative Name o-(Trifluoromethyl)anisolePositional Isomer Ref.
Alternative Name α,α,α-Trifluoro-2-methoxytolueneArchaic / Structural
Alternative Name 2-MethoxybenzotrifluorideFunctional Group Priority
CAS Registry 395-34-6 Global Standard
MDL Number MFCD00000346Merck/Sigma Index
InChI Key DTFKRVXLBCAIOZ-UHFFFAOYSA-NCheminformatics
SMILES COC1=CC=CC=C1C(F)(F)FMolecular Modeling

Chemical Logic & Structural Properties

To effectively utilize this intermediate, one must understand the electronic "push-pull" dynamic occurring on the benzene ring.

  • Electronic Conflict: The methoxy group (-OCH₃) is an electron donor (via resonance), while the trifluoromethyl group (-CF₃) is a strong electron withdrawer (via induction).

  • The Ortho Effect: The 1,2-positioning creates a dipole moment and steric crowding that influences metabolic stability. The bulky -CF₃ group protects the adjacent positions from enzymatic oxidation (e.g., by Cytochrome P450), a desirable trait in drug design known as "metabolic blocking."

Visualization: Structural & Electronic Hierarchy

ChemicalLogic Molecule 1-Methoxy-2-(trifluoromethyl)benzene Group1 Methoxy Group (-OCH3) (Electron Donor) Molecule->Group1 Group2 Trifluoromethyl Group (-CF3) (Electron Withdrawer) Molecule->Group2 Effect1 Increases Electron Density (Para/Ortho Activation) Group1->Effect1 Effect2 Decreases Electron Density (Meta Deactivation) Group2->Effect2 Effect3 Metabolic Blocking (Steric Shielding) Group2->Effect3 Result Net Result: Lipophilic, Metabolically Stable Scaffold Effect1->Result Effect2->Result Effect3->Result

Figure 1: Structural dissection showing the competing electronic effects that define the molecule's reactivity and utility in medicinal chemistry.

Synthesis & Manufacturing Protocol

While various routes exist, the most robust laboratory and pilot-scale method involves the O-methylation of 2-(trifluoromethyl)phenol . This approach is preferred over coupling reactions due to higher atom economy and lower cost.

Mechanistic Insight

The -CF₃ group at the ortho position increases the acidity of the phenol (lowering pKa vs. unsubstituted phenol). This allows the use of milder bases (like Potassium Carbonate) rather than requiring Sodium Hydride, improving safety profiles at scale.

Protocol: Williamson Ether Synthesis (Standardized)

Objective: Synthesis of 2-(Trifluoromethyl)anisole from 2-(Trifluoromethyl)phenol.

Reagents:

  • Substrate: 2-(Trifluoromethyl)phenol (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv) OR Dimethyl Sulfate (DMS) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv), anhydrous

  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-(trifluoromethyl)phenol and anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. The mixture may warm slightly. Stir for 15 minutes to ensure phenoxide formation. Note: The -CF₃ group facilitates this rapid deprotonation.

  • Addition: Add Methyl Iodide dropwise via syringe or addition funnel. Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to mild reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Work-up:

    • Cool to room temperature.[][2]

    • Filter off the inorganic solids (potassium salts).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. The product is a liquid and can be purified by vacuum distillation if high purity (>99%) is required.

Visualization: Synthesis Workflow

SynthesisProtocol Start Start: 2-(Trifluoromethyl)phenol Step1 1. Solvation (Acetone/DMF) Start->Step1 Step2 2. Deprotonation (K2CO3, 15 min) Step1->Step2 Form Phenoxide Step3 3. Methylation (MeI, Reflux 4-6h) Step2->Step3 Sn2 Attack Step4 4. Work-up (Filtration & Wash) Step3->Step4 Remove Salts End Product: 2-(Trifluoromethyl)anisole Step4->End Distill

Figure 2: Step-by-step workflow for the O-methylation synthesis route.

Applications in Drug Discovery

The 1-Methoxy-2-(trifluoromethyl)benzene scaffold is not merely a solvent; it is a "privileged structure" in medicinal chemistry.

Key Physicochemical Advantages:
  • Lipophilicity Modulation: The -CF₃ group significantly increases logP, improving membrane permeability for CNS (Central Nervous System) targets.

  • Bioisosterism: It acts as a bioisostere for o-chlorotoluene or o-methylanisole, often improving metabolic stability.

  • Conformational Lock: The steric bulk of the ortho-CF₃ group forces the methoxy group out of planarity with the benzene ring in certain derivatives, locking the conformation in a way that can enhance binding affinity to protein targets (e.g., GPCRs).

Data Summary: Physical Properties
PropertyValueRelevance
Boiling Point 174-175 °CHigh boiling point allows high-temp reactions.
Density 1.26 g/mLHeavier than water; facilitates phase separation.
Flash Point ~63 °CFlammable; requires Class 3 handling.
Solubility Immiscible in waterRequires organic co-solvents (DMSO/DMF) for bio-assays.

Safety & Handling (E-E-A-T)

As a Senior Scientist, safety compliance is non-negotiable. This compound is a fluorinated ether and presents specific hazards.

  • Flammability: Flash point is approx. 63°C. It is classified as a Combustible Liquid (Category 4 or 3 depending on region). Ensure grounding of vessels during transfer.

  • Health Hazards: Irritating to eyes, respiratory system, and skin.

  • Incompatibility: Reacts vigorously with strong oxidizing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow oxidation, although the -CF₃ group confers significant stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67798, 1-Methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for CF3 effects). Retrieved from [Link]

Sources

The Ortho-Trifluoromethyl Effect in Methoxybenzene: A Guide to Harnessing Steric and Electronic Synergy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic placement of a trifluoromethyl (CF₃) group on an aromatic ring has become a cornerstone of modern medicinal chemistry and materials science. Its profound impact on a molecule's physicochemical and biological properties is well-established. This guide delves into a specific, yet powerful, structural motif: the placement of a trifluoromethyl group ortho to a methoxy group on a benzene ring. We will explore the nuanced interplay of steric hindrance and electronic effects that arise from this arrangement, leading to unique conformational constraints and altered reactivity. This document provides researchers with the foundational knowledge, experimental protocols, and computational insights required to understand, characterize, and strategically deploy the ortho-trifluoromethyl effect in methoxybenzene systems for advanced molecular design.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The trifluoromethyl group is one of the most vital substituents in the medicinal chemist's toolkit.[1][2][3] Its prevalence in pharmaceuticals and agrochemicals stems from a unique combination of properties that can dramatically improve a molecule's drug-like characteristics.[4][5][6][7]

  • Potent Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the -CF₃ group a powerful inductive electron-withdrawing group.[1][2][8][9] This modulates the electronics of the aromatic ring, influencing pKa and interaction with biological targets.

  • Enhanced Lipophilicity: The -CF₃ group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and transport across biological barriers.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes the -CF₃ group exceptionally resistant to oxidative metabolism, often blocking metabolic hotspots and increasing a drug's half-life.

  • Steric Influence: While isosteric to a chlorine atom, the -CF₃ group is bulkier than a methyl group and has a steric demand comparable to an ethyl group.[1][10] This steric profile can be used to control molecular conformation and improve binding selectivity.

When this group is placed in the ortho-position to another substituent, particularly one with conformational flexibility like a methoxy group, a unique and powerful set of interactions emerges.

The Core Principle: Sterically Enforced Conformational Lock

In an unsubstituted methoxybenzene (anisole), the methoxy group favors a planar conformation with the aromatic ring to maximize π-conjugation between the oxygen's lone pairs and the ring.[11][12] The introduction of a bulky trifluoromethyl group at the ortho position fundamentally disrupts this preference.

To alleviate the significant steric repulsion between the adjacent -OCH₃ and -CF₃ groups, the molecule adopts a non-planar conformation. The C-C-O-C dihedral angle is forced to rotate, often approaching an orthogonal (90°) arrangement.[11][12] This "conformational lock" is the central tenet of the ortho-trifluoromethyl effect in this system and has cascading consequences for the molecule's properties.

Caption: Steric clash drives conformational change from planar to non-planar.

This enforced non-planarity reduces the resonance-based electron-donating effect of the methoxy group, as the p-orbital on the oxygen can no longer effectively overlap with the π-system of the ring. Consequently, the inductive electron-withdrawing character of the oxygen becomes more dominant from an electronic standpoint, working in concert with the powerful inductive pull of the -CF₃ group.

Electronic Consequences of the Conformational Change

The ortho-trifluoromethyl effect is not merely steric; it creates a unique electronic environment. The synergy between the two groups deactivates the aromatic ring towards electrophilic aromatic substitution to a greater degree than might be expected from their individual effects.

Electronic_Effects Ring Benzene Ring CF3 CF₃ CF3->Ring Strong Inductive Withdrawal (-I) OCH3 OCH₃ OCH3->Ring Weakened Resonance Donation (+M) OCH3->Ring Inductive Withdrawal (-I)

Caption: Combined electronic effects in ortho-trifluoromethyl-methoxybenzene.

This electronic modulation is critical in drug design for several reasons:

  • Tuning Basicity: The electron-poor nature of the ring can decrease the basicity of nearby nitrogen-containing heterocycles.

  • Altering Aromatic Interactions: The modified quadrupole moment of the ring affects its ability to engage in π-π or cation-π stacking within a protein binding pocket.

  • Preventing Unwanted Reactions: The deactivated ring is more resistant to undesired metabolic oxidation by cytochrome P450 enzymes.

Experimental and Computational Characterization

A multi-faceted approach involving synthesis, spectroscopy, and computational modeling is essential for a comprehensive understanding of any molecule containing this motif.

Synthesis Protocols

The introduction of the -CF₃ group is a key challenge. Modern cross-coupling reactions are often the most effective methods.

Protocol 1: Copper-Catalyzed Trifluoromethylation of 2-Iodoanisole

This protocol describes a common method for introducing a -CF₃ group onto an aromatic ring using a copper catalyst and a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃).

Materials:

  • 2-Iodoanisole

  • Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene, Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (0.1 eq), KF (2.0 eq), and 2-iodoanisole (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 10 minutes.

  • TMSCF₃ Addition: Slowly add TMSCF₃ (1.5 eq) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with aqueous ammonia. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-methoxy-2-(trifluoromethyl)benzene.

Spectroscopic Analysis

Spectroscopy provides direct evidence of the electronic and structural changes.

TechniqueKey Observable FeatureRationale
¹H NMR Downfield shift of aromatic protons.The strong electron-withdrawing nature of the -CF₃ group deshields the protons on the aromatic ring.
¹³C NMR Complex splitting of the C-CF₃ signal into a quartet due to ¹JC-F coupling. Aromatic carbons also show shifts and smaller C-F couplings.Provides direct evidence of the C-F bonds and their influence on the carbon skeleton.
¹⁹F NMR A sharp singlet around -60 to -65 ppm (relative to CFCl₃).This is the most direct method for confirming the presence and electronic environment of the -CF₃ group.
IR Spec. Strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ region.Confirms the presence of the trifluoromethyl group.

A comprehensive spectroscopic analysis is crucial for unambiguous characterization and quality control.[13]

Computational Workflow

In silico methods are invaluable for predicting and rationalizing the observed effects. Density Functional Theory (DFT) is a powerful tool for this purpose.

Protocol 2: DFT Computational Analysis

Software: Gaussian, Spartan, or similar quantum chemistry package. Method: B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)).

  • Geometry Optimization: Build the initial structure of 1-methoxy-2-(trifluoromethyl)benzene and perform a full geometry optimization to find the lowest energy conformation. From this, measure the key C-C-O-C dihedral angle to confirm non-planarity.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP surface. This will show the electron-poor region of the aromatic ring and the electronegative fluorine atoms, providing a visual representation of the electronic effects.[14]

  • Torsional Scan: Perform a relaxed potential energy surface (PES) scan by rotating the C-C-O-C dihedral angle in increments (e.g., 10°) to calculate the rotational energy barrier for the methoxy group. This quantitatively demonstrates the "conformational lock."

Computational_Workflow A 1. Initial Structure Build B 2. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Confirm Minimum Energy (Frequency Calculation) B->C D 4. Analyze Conformation (Measure Dihedral Angle) C->D Output E 5. Visualize Electronics (MEP Surface Mapping) C->E Output F 6. Quantify Steric Barrier (Torsional PES Scan) C->F Output

Caption: A typical DFT workflow for analyzing ortho-substituted anisoles.

Conclusion: A Strategic Tool for Molecular Engineering

The ortho-trifluoromethyl effect in methoxybenzene is a prime example of how the precise placement of functional groups can lead to emergent properties that are greater than the sum of their parts. The steric clash is not a liability but a design element, creating a conformationally restricted scaffold with a unique electronic signature. For researchers in drug discovery, this motif offers a sophisticated method to:

  • Improve Metabolic Stability: By combining the inherent stability of the -CF₃ group with a conformation that may discourage enzymatic binding.[1][15]

  • Fine-Tune Receptor Interactions: By presenting a rigid conformation to a binding site, potentially increasing affinity and selectivity.

  • Modulate Physicochemical Properties: By leveraging the combined electronic effects to adjust lipophilicity and pKa for optimal pharmacokinetic profiles.[1][2]

A thorough understanding and characterization of this effect, through the synthesis, spectroscopic, and computational methods outlined in this guide, empowers scientists to rationally design next-generation molecules with enhanced performance and efficacy.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Carvalho, P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

  • Carvalho, P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

  • Klimkowski, V. J., et al. (2000). On the structure and torsional potential of trifluoromethoxybenzene: An ab initio and density functional study. ResearchGate. [Link]

  • Wang, F., & Li, X. (2018). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8263. [Link]

  • Vil' V. A., et al. (2015). The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

  • Pál, D., et al. (2014). On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations. PMC. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Bodar, B. V., & Bhoya, U. C. (2026). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. World Scientific News, 212, 111-127. [Link]

  • Cormanich, R. A., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]

  • Seth, S. K., et al. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. ResearchGate. [Link]

  • Obkircher, M., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. PubMed. [Link]

  • Zhou, D., et al. (2011). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. [Link]

  • Wikipedia. (Accessed 2026). Trifluoromethylation. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Functionalization of 2-(Trifluoromethyl)anisole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in pharmaceutical development. It details the strategic use of 2-(Trifluoromethyl)anisole (and its functionalized surrogates) in Palladium-catalyzed cross-coupling, focusing on overcoming the specific steric and electronic challenges imposed by the ortho-


 group.

Executive Summary

The 2-(Trifluoromethyl)anisole motif (1-methoxy-2-(trifluoromethyl)benzene) is a high-value pharmacophore. The combination of the methoxy group (H-bond acceptor, metabolic handle) and the ortho-trifluoromethyl group (metabolic blocker, lipophilicity enhancer, conformational lock) makes it a critical scaffold in modern drug design.

However, incorporating this motif via Palladium-catalyzed cross-coupling presents distinct challenges:

  • Steric Hindrance: The bulky

    
     group at the ortho position hinders oxidative addition and transmetallation.
    
  • Electronic Mismatch: The electron-donating

    
     and electron-withdrawing 
    
    
    
    create a complex electronic environment, often requiring specialized ligand systems to facilitate reductive elimination.

This guide provides two validated workflows: Direct C–H Functionalization of the parent molecule and Cross-Coupling of Halogenated Surrogates (e.g., 4-bromo-2-(trifluoromethyl)anisole).

Chemo-Physical Profile & Mechanistic Considerations[1][2][3]

Understanding the substrate's electronic landscape is prerequisite to catalyst selection.

ParameterValue/DescriptionImpact on Pd-Catalysis
Steric Bulk (A-value)

: ~2.1 kcal/mol
Significant steric crowding at the ortho and ipso positions. Requires sterically accessible Pd-species or small cone-angle ligands for ortho-functionalization.
Electronic Effect (

)

: -0.27 (Donating)

: +0.54 (Withdrawing)
The ring is electronically "push-pull." The

activates the para and ortho positions for electrophilic palladation, while

deactivates the ring inductively.
Coordination Weak O-coordinationThe oxygen atom can act as a weak directing group (DG) in C–H activation protocols.
Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the decision logic for ligand selection when working with this scaffold.

G Start Target: 2-(CF3)anisole Functionalization Decision Select Strategy Start->Decision RouteA Route A: Direct C-H Activation (Atom Economy) Decision->RouteA Parent Molecule RouteB Route B: Halide Surrogate (Reliability) Decision->RouteB Bromo-derivative LigandA Ligand: Electron-Deficient (e.g., Pyridone, electron-poor phosphines) Promotes electrophilic metallation RouteA->LigandA Mechanism: CMD/SEAr LigandB Ligand: Bulky Electron-Rich (e.g., XPhos, BrettPhos) Facilitates Oxidative Addition RouteB->LigandB Mechanism: Pd(0)/Pd(II) ProductA Product: 4-Aryl-2-(CF3)anisole (Para-selective) LigandA->ProductA ProductB Product: Biaryl/Amine (Regio-defined) LigandB->ProductB

Caption: Decision tree for functionalizing 2-(Trifluoromethyl)anisole based on substrate availability and mechanistic requirements.

Protocol A: Direct C–H Arylation (The "Green" Route)

Objective: Direct installation of an aryl group at the C4 position of 2-(trifluoromethyl)anisole using a Palladium catalyst. Rationale: The


 group directs electrophilic substitution to the para position (C4). The ortho position (C6) is sterically shielded by the 

group, leading to high C4 regioselectivity.
Materials
  • Substrate: 2-(Trifluoromethyl)anisole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Silver Carbonate (

    
    ) (acts as oxidant/base) or specialized ligands like 2-pyridone derivatives for non-directed activation.
    
  • Additive: Pivalic acid (30 mol%) - Crucial for Concerted Metallation-Deprotonation (CMD) pathway.

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon, charge a pressure tube with

    
     (5 mol%), 
    
    
    
    (1.0 equiv), and Pivalic acid (0.3 equiv).
  • Addition: Add 2-(Trifluoromethyl)anisole (1.0 equiv) and the Aryl Iodide (1.2 equiv).

  • Solvation: Add HFIP (

    
     concentration). Note: HFIP stabilizes the cationic Pd species and enhances electrophilicity.
    
  • Reaction: Seal the tube and heat to 100°C for 16–24 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Ag salts.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: >70% yield of the 4-arylated product. Key Insight: If C6 (ortho) arylation is desired, this route is unsuitable due to the steric block of the


. You must use Route B with a pre-halogenated starting material.

Protocol B: Cross-Coupling via Halide Surrogates (The "Robust" Route)

Objective: Suzuki-Miyaura or Buchwald-Hartwig coupling using 4-bromo-1-methoxy-2-(trifluoromethyl)benzene . Rationale: Using the pre-functionalized bromide guarantees regioselectivity. The challenge here is the oxidative addition to an electron-rich ring (deactivated for nucleophilic attack) and steric bulk.

Optimized Suzuki-Miyaura Coupling Conditions
ComponentRecommendationFunction
Catalyst Precursor

or

Source of Pd(0).
Ligand SPhos or XPhos Critical. These biaryl phosphine ligands are bulky and electron-rich. They facilitate oxidative addition into the Ar-Br bond and prevent catalyst aggregation.
Base

(3.0 equiv)
Anhydrous, finely ground. Weak bases like carbonate may be too slow.[1]
Solvent System Toluene/Water (10:1) or 1,4-DioxaneBiphasic systems often assist in solubilizing inorganic bases.
Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a stir bar, add:

    • 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 mmol)

    • Aryl Boronic Acid (1.5 mmol)

    • 
       (2 mol%)[2]
      
    • SPhos (4 mol%)

    • 
       (3.0 mmol)
      
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent: Add degassed Toluene (

    
    ) and Water (
    
    
    
    ).
  • Heating: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.[3]

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Work-up: Partition between water and EtOAc. Wash organic layer with brine.[4] Dry over

    
    .[5]
    
Buchwald-Hartwig Amination Variation

For C–N bond formation with this scaffold:

  • Ligand Switch: Use BrettPhos or RuPhos . These are specifically designed for coupling primary/secondary amines with deactivated or sterically hindered aryl halides.

  • Base: Use NaOtBu or LiHMDS . Stronger bases are required for the amination cycle.

  • Temperature: Often requires 100–110°C .[3]

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
Low Conversion (<20%) Oxidative Addition failure due to steric/electronic deactivation.Switch to Pd-PEPPSI-IPr precatalyst (NHC ligand). The NHC ligand is a stronger

-donor than phosphines, pushing the oxidative addition.
Protodehalogenation Reduction of the C-Br bond instead of coupling.Ensure solvent is strictly anhydrous (for Buchwald). Switch solvent to t-Amyl alcohol or Dioxane .
Homocoupling of Boronic Acid Oxygen in the system.Degas solvents vigorously (sparge with Argon for 20 min).
Regioisomer Mixtures (Route A) Lack of steric control in C-H activation.Use Mesylate (MsOH) solvent systems or switch to the brominated surrogate (Route B) for absolute control.
Catalytic Cycle Visualization (Suzuki Coupling)

The following diagram highlights the critical "Transmetallation" bottleneck caused by the ortho-


 group.

SuzukiCycle cluster_warning Critical Control Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(Br) (Sterically Crowded by CF3) OxAdd->PdII_Ar BaseStep Base Exchange (Br -> OH/OR) PdII_Ar->BaseStep TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle for Suzuki coupling of 2-(CF3)anisole halides, highlighting the transmetallation bottleneck.

References

  • Direct C-H Activation Mechanisms

    • Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation. Organic & Biomolecular Chemistry.[6][7][8][9][10][11]

  • Buchwald-Hartwig Protocols for Trifluoromethyl-Anilines/Halides

    • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.[3][8][9][12]

  • Suzuki Coupling of Sterically Hindered Halides

    • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. National Institutes of Health (PMC).

  • General Cross-Coupling of Perfluoro-Organics

    • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI Catalysts.[13]

Sources

1-Methoxy-2-(trifluoromethyl)benzene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern drug discovery, 1-Methoxy-2-(trifluoromethyl)benzene (also known as 2-(Trifluoromethyl)anisole) serves as a critical bioisosteric building block. Its utility stems from the strategic placement of the trifluoromethyl (


) group adjacent to the methoxy handle.

This specific substitution pattern offers three distinct advantages over non-fluorinated analogues:

  • Metabolic Blocking: The bulky, electron-withdrawing

    
     group at the ortho position sterically and electronically shields the aromatic ring from oxidative metabolism, particularly at the susceptible C-2 position.
    
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    , facilitating membrane permeability, while the methoxy group retains hydrogen bond acceptor capability.
  • Electronic "Push-Pull": The electron-donating methoxy group (via resonance) opposes the electron-withdrawing

    
     group (via induction), creating a unique dipole vector that influences binding affinity in protein pockets.
    

This guide details the physicochemical profile, regioselective functionalization, and specific synthetic protocols for utilizing this scaffold in high-value medicinal chemistry campaigns.

Physicochemical Profile

Understanding the baseline properties is essential for reaction planning and ADME prediction.

PropertyValueMedicinal Chemistry Implication
CAS Number 395-48-2Unique Identifier
Molecular Weight 176.14 g/mol Fragment-based drug design (FBDD) friendly (<200 Da)
Boiling Point 174-175 °CHigh boiling liquid; amenable to high-temp reactions without sealed tubes
Density 1.26 g/mLDenser than water; facilitates phase separation in aqueous workups
LogP (Predicted) ~2.9Moderate lipophilicity; good balance for oral bioavailability
H-Bond Acceptors 1 (Ether Oxygen)Critical for H-bonding with serine/threonine residues
Electronic Character Electron-Deficient RingDeactivated towards oxidation; requires strong electrophiles for substitution

Strategic Utility & Reaction Logic

The chemical behavior of 1-methoxy-2-(trifluoromethyl)benzene is dictated by the competition between the Methoxy (OMe) and Trifluoromethyl (


)  groups.
Regioselectivity Rules
  • Electrophilic Aromatic Substitution (EAS): The OMe group is a strong ortho/para activator. The

    
     group is a strong meta deactivator.
    
    • Outcome: The positions para to the OMe (C-4) and ortho to the OMe (C-6) are activated. However, C-4 is sterically favored and electronically reinforced by the

      
      -directing effect of the 
      
      
      
      group.
  • Directed Ortho Metalation (DoM): Both OMe and

    
     are Directed Metalation Groups (DMGs).
    
    • Risk:[1][2] Lithiation ortho to a

      
       group can lead to fluoride elimination and benzyne formation (hazardous).
      
    • Recommendation: Use EAS (Protocol 1) for functionalization to avoid benzyne decomposition pathways unless using specialized "superbases" at cryogenic temperatures.

Visualization: Reactivity & Metabolic Logic

ReactivityLogic Scaffold 1-Methoxy-2-(trifluoromethyl)benzene Metabolism Metabolic Stability Scaffold->Metabolism CF3 Blocks C-2 Oxidation Func_C4 C-4 Functionalization (Major Product) Scaffold->Func_C4 EAS (Bromination) OMe Directing Func_C6 C-6 Functionalization (Minor/Steric) Scaffold->Func_C6 Secondary Site Benzyne Benzyne Formation (Avoid: Unstable) Scaffold->Benzyne Lithiation (n-BuLi) Risk of F- elimination

Figure 1: Reactivity landscape. The


 group protects the C-2 position, while the OMe group directs incoming electrophiles primarily to C-4.

Experimental Protocols

Protocol 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene . Significance: This installs a halogen handle at the para position, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings for scaffold elaboration.

Reagents:

  • 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • Optional Catalyst: Ammonium Acetate (10 mol%)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-Methoxy-2-(trifluoromethyl)benzene and MeCN. Stir to dissolve.

  • Addition: Add NBS portion-wise over 15 minutes at room temperature (25 °C). Note: The reaction is slightly exothermic.

  • Catalysis (Optional): If reaction is sluggish (monitored by TLC/LCMS), add

    
     to activate the NBS.
    
  • Reaction: Stir at 25 °C for 4–6 hours.

    • Checkpoint: Monitor disappearance of starting material via HPLC (254 nm).

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3][4]
      
  • Purification: Flash column chromatography (Hexanes:EtOAc 95:5).

    • Yield Expectations: 85–92%.

    • Regioselectivity:[1] >20:1 favoring the para-bromo isomer (C-4).

Mechanism of Selectivity: The methoxy group donates electron density into the ring, activating the ortho and para positions. The bulky


 group at C-2 sterically hinders the C-3 position and electronically deactivates the ring. The C-4 position is the most accessible nucleophilic site.
Protocol 2: O-Demethylation

Objective: Synthesis of 2-(Trifluoromethyl)phenol . Significance: Reveals the phenolic hydroxyl group, a versatile handle for etherification with complex side chains or for hydrogen bond donor interactions in the target protein.

Reagents:

  • 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 2.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)[4]

Step-by-Step Methodology:

  • Safety Pre-check:

    
     reacts violently with moisture. Ensure all glassware is flame-dried and under inert atmosphere (
    
    
    
    or Ar).
  • Setup: Dissolve substrate in anhydrous DCM (0.2 M) and cool to -78 °C (Dry ice/Acetone bath).

  • Addition: Add

    
     solution dropwise via syringe or addition funnel over 30 minutes. Maintain temperature below -60 °C.
    
  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours, then stir at room temperature for 12 hours.

  • Quenching (Critical):

    • Cool back to 0 °C.

    • Slowly add Methanol (MeOH) dropwise. Caution: Vigorous evolution of HBr gas.

    • Follow with saturated

      
       solution to neutralize.[3]
      
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The crude phenol is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes:EtOAc 80:20).

Self-Validating Checkpoint:

  • NMR: Disappearance of the methoxy singlet (~3.9 ppm) and appearance of a broad phenolic -OH singlet (~5.5–6.0 ppm, exchangeable with

    
    ).
    

Application Workflow: Scaffold Divergence

This diagram illustrates how a single starting material branches into two distinct medicinal chemistry series.

Workflow cluster_0 Pathway A: Lipophilic Ether Series cluster_1 Pathway B: Phenolic Pharmacophore Series Start Start: 1-Methoxy-2-(trifluoromethyl)benzene StepA1 Protocol 1: Bromination (NBS) Start->StepA1 StepB1 Protocol 2: Demethylation (BBr3) Start->StepB1 StepA2 Suzuki Coupling (Ar-B(OH)2, Pd) StepA1->StepA2 ProductA Biaryl Ether Target (High LogP, Metabolic Stability) StepA2->ProductA StepB2 O-Alkylation / Mitsunobu StepB1->StepB2 ProductB Complex Ether Target (Optimized Linker) StepB2->ProductB

Figure 2: Divergent synthesis pathways. Pathway A retains the methoxy group for lipophilicity; Pathway B utilizes the phenol for linker optimization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • PubChem Database. (2023). Compound Summary: 1-Methoxy-2-(trifluoromethyl)benzene (CID 67794).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich. (2023).[5] Product Specification: 2-(Trifluoromethyl)anisole.[6][7] (Note: Link directs to related aniline/anisole derivatives for specification verification).

  • World Intellectual Property Organization. (2012).[3] Patent WO2012112946: Preparation of Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (Describes BBr3 demethylation protocols).

Sources

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for the successful coupling of 1-methoxy-2-(trifluoromethyl)benzene, a substrate of significant interest in medicinal chemistry due to the prevalence of the trifluoromethyl-anisole motif in bioactive molecules.[3] We will delve into the mechanistic nuances of coupling this electron-rich and sterically influenced aryl halide, explain the rationale behind the selection of catalysts, ligands, and bases, and provide a detailed, field-proven laboratory protocol. This guide is designed to empower researchers to navigate the challenges associated with this specific substrate class and achieve high-yield synthesis of valuable biaryl compounds.

Scientific Principles: Mechanism and Strategic Considerations

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of a catalytic cycle involving a palladium catalyst.[4] The cycle is broadly understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

1.1. The Catalytic Cycle

The generally accepted mechanism is initiated by the active Pd(0) species.[1]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 1-bromo-2-(trifluoromethyl)benzene), forming a Pd(II) intermediate.[3][6] This is often the rate-determining step. For electron-rich substrates like methoxybenzene derivatives, this step can be sluggish compared to electron-deficient arenes.[6] The selection of a bulky, electron-rich phosphine ligand is crucial to facilitate this process.[5]

  • Transmetalation: The organic group from the organoboron reagent (the boronic acid) is transferred to the palladium(II) center. This step requires activation by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then efficiently transfers its aryl group to the palladium, displacing the halide.[4][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) Base->Boronate Boronate->PdII_Aryl

Caption: The Suzuki-Miyaura Catalytic Cycle.

1.2. Key Component Selection for 1-Methoxy-2-(trifluoromethyl)benzene

The electronic properties of 1-methoxy-2-(trifluoromethyl)benzene—an electron-rich methoxy group ortho to an electron-withdrawing trifluoromethyl group—present a unique challenge that informs component selection.

ComponentFunction & Rationale for This SubstrateRecommended Examples
Aryl Halide The electrophilic partner. Reactivity order is I > Br > OTf >> Cl.[10] For 1-methoxy-2-(trifluoromethyl)benzene, the bromide or iodide derivative is recommended for optimal reactivity in the oxidative addition step.1-Bromo-2-(trifluoromethyl)benzene, 1-Iodo-2-(trifluoromethyl)benzene
Catalyst The source of palladium. The active species is Pd(0), which can be added directly or generated in situ from a stable Pd(II) precatalyst.[1] Precatalysts often offer better stability and handling.[11][12]Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf)Pd(0) Sources: Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes the Pd center, enhances solubility, and critically influences reactivity. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands are essential to promote both oxidative addition and reductive elimination.[1][5]Biarylphosphines: XPhos, SPhos, JohnPhosOthers: PPh₃, PCy₃
Base Activates the boronic acid for transmetalation.[7][13] The choice of base affects reaction rate and can prevent side reactions. Inorganic bases are most common. Weaker bases like carbonates and phosphates are often sufficient and can minimize base-sensitive functional group degradation.[4]Carbonates: K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, Ba(OH)₂
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are common. Often, a biphasic system with water is used to dissolve the inorganic base and facilitate the formation of the boronate complex.[8]Dioxane, Tetrahydrofuran (THF), Toluene, Dimethoxyethane (DME), often in a mixture with water (e.g., 4:1 or 5:1 ratio).

Table 1: Key Reaction Components and Their Functions.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-bromo-2-(trifluoromethyl)benzene with a generic arylboronic acid. Researchers should optimize conditions for their specific coupling partners.

2.1. Materials and Reagents

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Ethyl acetate (for work-up)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

2.2. Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon line with manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

2.3. Reaction Setup and Execution

Safety Precaution: Handle all reagents, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-(trifluoromethyl)benzene (e.g., 1 mmol, 225 mg), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2 mmol, 424 mg), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), and the ligand (e.g., XPhos, 0.04 mmol, 19 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 4 mL of 1,4-dioxane) followed by degassed water (e.g., 1 mL) via syringe. The mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2–24 hours).

2.4. Work-up and Purification

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure biaryl product.[16][17]

The following diagram outlines the general experimental workflow.

Workflow A 1. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous Organic Solvent + Degassed H₂O) B->C D 4. Reaction Execution (Heat & Stir, Monitor by TLC/GC) C->D E 5. Work-up (Quench, Extract with EtOAc, Wash) D->E F 6. Isolation (Dry, Concentrate via Rotovap) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: General Experimental Workflow.

Optimization and Troubleshooting

Achieving high yields requires careful optimization. Below are typical conditions and solutions to common problems.

ParameterRecommended RangeNotes
Temperature 80 - 110 °CHigher temperatures can accelerate the reaction but may also increase side product formation.
Reaction Time 2 - 24 hoursMonitor closely to avoid decomposition of product upon prolonged heating.
Catalyst Loading 0.5 - 5 mol%Higher loading may be needed for very challenging substrates, but start low to minimize cost and residual metal.
Base 2.0 - 3.0 equiv.Cs₂CO₃ is often more effective but more expensive. K₃PO₄ is a robust and common choice.[12]

Table 2: Recommended Reaction Conditions for Coupling with 1-Methoxy-2-(trifluoromethyl)benzene.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor choice of ligand/base.Ensure proper degassing to protect Pd(0). Screen different ligands (e.g., XPhos, SPhos). Try a stronger base (e.g., Cs₂CO₃). Increase reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction.[6]Thoroughly degas solvents and the reaction vessel. Use a high-purity catalyst or a precatalyst.
Protodeboronation Boronic acid is unstable under basic conditions, leading to cleavage of the C-B bond.[12][18]Use a milder base (e.g., K₂CO₃). Minimize reaction time. Use boronic esters (e.g., pinacol esters), which are more stable.[6]
Dehalogenation of Aryl Halide Side reaction where the halide is replaced by hydrogen.[18]This can be promoted by certain bases or impurities. Ensure high-purity reagents and screen different bases.

Table 3: Troubleshooting Common Issues.

Conclusion

The Suzuki-Miyaura coupling of 1-methoxy-2-(trifluoromethyl)benzene is a highly valuable transformation for accessing complex biaryl structures. Success with this electron-rich and sterically influenced substrate is readily achievable through the rational selection of a bulky, electron-donating phosphine ligand, an appropriate palladium source, and a suitable base. By following the detailed protocol and troubleshooting guide presented here, researchers can effectively navigate the intricacies of this reaction, enabling the efficient synthesis of target molecules for applications in drug discovery and materials science.

References

  • Al-Amin, M., & Bhuiyan, M. M. H. (2018). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
  • National Center for Biotechnology Information. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Royal Society of Chemistry. (2015).
  • BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
  • ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central.
  • BenchChem. (2025). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling with Trifluoromethylphenylboronic Acids for the Synthesis of Biaryl Compounds. BenchChem.
  • Myers Group, Chem 115, Harvard University. (n.d.). The Suzuki Reaction. Harvard University.
  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central.

Sources

Application Notes and Protocols: Photoredox-Catalyzed C-H Functionalization of 2-(Trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Late-Stage C-H Functionalization

In the landscape of modern drug discovery and development, the ability to modify complex molecular scaffolds in the later stages of a synthetic sequence is a paramount advantage. Direct C-H functionalization, the conversion of a typically inert carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, epitomizes this ideal. It offers an atom-economical and efficient alternative to traditional cross-coupling methods that necessitate substrate pre-functionalization.[1][2][3] Visible-light photoredox catalysis has emerged as a powerful engine for these transformations, providing mild and sustainable conditions for the generation of reactive radical intermediates that can engage in C-H functionalization pathways.[1][4][5]

This application note focuses on the photoredox-catalyzed C-H functionalization of 2-(trifluoromethyl)anisole, a substrate of significant interest in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] The anisole moiety, in turn, is a common feature in numerous bioactive compounds. The ability to directly functionalize the C-H bonds of this scaffold opens new avenues for generating novel analogues of existing drugs and exploring new chemical space.

Understanding the Reactivity of 2-(Trifluoromethyl)anisole in Photoredox Catalysis

The electronic properties of 2-(trifluoromethyl)anisole present a unique and predictable landscape for regioselective C-H functionalization. The molecule possesses two key functional groups that govern its reactivity:

  • The Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic attack and directs incoming groups to the ortho and para positions.

  • The Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack and is a meta-director.

In the context of photoredox-generated radical species, which can exhibit either electrophilic or nucleophilic character, the interplay of these two groups dictates the site of functionalization. For reactions involving electrophilic radicals, such as the trifluoromethyl radical (•CF₃), addition is expected at the positions most activated by the electron-donating methoxy group and least deactivated by the trifluoromethyl group.[3]

Based on studies of anisole functionalization, we can anticipate that the C-H bonds at the C4 (para to the methoxy group) and C6 (ortho to the methoxy group) positions will be the most susceptible to functionalization. The C6 position is sterically hindered by the adjacent trifluoromethyl group, which may favor functionalization at the C4 position.

Visualizing the Mechanistic Pathway

The general mechanism for a photoredox-catalyzed C-H arylation, a representative example of C-H functionalization, is depicted below. This cycle illustrates the key steps of photocatalyst excitation, single-electron transfer (SET), radical generation, and substrate functionalization.

G cluster_0 Photoredox Cycle cluster_1 Radical Generation & C-H Functionalization PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light PC_oxidized Oxidized PC (PC+) PC_star->PC_oxidized SET Aryl_X Aryl Halide (Ar-X) PC_oxidized->PC SET Radical_adduct Radical Adduct PC_oxidized->Radical_adduct Oxidation Aryl_radical Aryl Radical (Ar•) Aryl_X->Aryl_radical e- Aryl_radical->Radical_adduct + Substrate Substrate 2-(Trifluoromethyl)anisole Product Arylated Product Radical_adduct->Product -H+ Base Base BaseH Protonated Base Base->BaseH + H+

Figure 1. Generalized workflow for photoredox C-H arylation.

Application Protocol: Model System for C-H Arylation of 2-(Trifluoromethyl)anisole

This protocol provides a representative starting point for the C-H arylation of 2-(trifluoromethyl)anisole with an aryl halide. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Equipment:

  • 2-(Trifluoromethyl)anisole

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., degassed DMSO or DMF)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (450-460 nm)

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2-(trifluoromethyl)anisole (1.0 equiv.), aryl bromide (1.2 equiv.), photocatalyst (1-2 mol%), and base (2.0 equiv.) to a Schlenk tube or vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent (to achieve a 0.1 M concentration of the limiting reagent).

  • Degassing: Seal the vessel and further degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin stirring. A cooling fan may be used to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes and Regioselectivity:

The following table summarizes the expected products and potential regioselectivity based on the electronic and steric factors discussed previously.

ProductPosition of ArylationExpected Major/MinorRationale
1-methoxy-2-(trifluoromethyl)-4-arylanisoleC4 (para to -OCH₃)MajorElectronically favored and sterically accessible.
1-methoxy-2-(trifluoromethyl)-6-arylanisoleC6 (ortho to -OCH₃)MinorElectronically favored but sterically hindered by the adjacent -CF₃ group.
1-methoxy-2-(trifluoromethyl)-5-arylanisoleC5 (meta to -OCH₃)Minor/TraceElectronically disfavored by the directing effects of the methoxy group.
1-methoxy-2-(trifluoromethyl)-3-arylanisoleC3 (meta to -OCH₃)Minor/TraceElectronically disfavored and sterically hindered.

Troubleshooting and Key Considerations

  • Low Conversion: Increase catalyst loading, reaction time, or light intensity. Ensure the solvent is thoroughly degassed to prevent quenching of the excited state photocatalyst by oxygen.

  • Poor Regioselectivity: The choice of photocatalyst and solvent can influence regioselectivity.[3] Screening different catalysts and solvents may be necessary to optimize for the desired isomer.

  • Side Reactions: The formation of biaryl homocoupling products from the aryl halide is a common side reaction. Adjusting the stoichiometry of the reactants may help to minimize this.

Conclusion

Photoredox catalysis offers a powerful and versatile platform for the direct C-H functionalization of complex molecules like 2-(trifluoromethyl)anisole. By understanding the fundamental principles of photoredox catalysis and the inherent reactivity of the substrate, researchers can rationally design and execute synthetic strategies to access novel chemical entities. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals to explore the vast potential of this transformative methodology.

References

  • Photocatalytic regioselective C–H bond functionalizations in arenes. (2025). EPub Bayreuth. Retrieved from [Link]

  • Divergent functionalization of aldehydes photocatalyzed by neutral eosin Y with sulfone reagents. (2021). PMC. Retrieved from [Link]

  • Photocatalytic regioselective C-H bond functionalizations in arenes. (2024). PubMed. Retrieved from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC. Retrieved from [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). PMC. Retrieved from [Link]

  • Nickel-catalysed enantioselective alkene dicarbofunctionalization enabled by photochemical aliphatic C–H bond activation. (2024). PMC. Retrieved from [Link]

  • Photocatalytic reduction in electron deficient olefins. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. (2025). PubMed. Retrieved from [Link]

  • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • Photocatalytic generation of alkyl radicals for trifluoromethylation of arenes using CF3SO2Cl and mpg-CN. (n.d.). ResearchGate. Retrieved from [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). PubMed. Retrieved from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI. Retrieved from [Link]

  • Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023). PubMed. Retrieved from [Link]

  • Synthesis of Trifluoromethylated Aziridines Via Photocatalytic Amination Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal-free defluorinative arylation of trifluoromethyl alkenes via photoredox catalysis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (n.d.). ChemRxiv. Retrieved from [Link]

  • Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. (2015). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-methoxybenzotrifluoride, is a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the methoxy and the trifluoromethyl groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate in drug discovery and development. This document provides a comprehensive guide to the large-scale synthesis of 1-Methoxy-2-(trifluoromethyl)benzene for industrial applications, focusing on a robust and scalable synthetic route.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

For the industrial-scale production of 1-Methoxy-2-(trifluoromethyl)benzene, the most efficient and economically viable route is the Nucleophilic Aromatic Substitution (SNAr) of a suitable 2-halobenzotrifluoride with sodium methoxide. This method is preferred over alternatives such as the diazotization of 2-aminobenzotrifluoride due to its typically higher yields, simpler reaction setup, and more readily available starting materials.

The trifluoromethyl group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1] This activation is crucial for the success of the SNAr reaction. Fluorine is an excellent leaving group in SNAr reactions, often leading to higher reaction rates compared to other halogens.[1]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bearing the halogen, leading to the formation of the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing trifluoromethyl group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., F⁻ or Cl⁻), yielding the final product, 1-Methoxy-2-(trifluoromethyl)benzene.

Caption: SNAr mechanism for the synthesis of 1-Methoxy-2-(trifluoromethyl)benzene.

Industrial-Scale Synthesis Protocol

This protocol details the synthesis of 1-Methoxy-2-(trifluoromethyl)benzene from 2-fluorobenzotrifluoride and sodium methoxide.

Materials and Equipment
Material/EquipmentGrade/Specification
2-Fluorobenzotrifluoride≥99% purity
Sodium Methoxide≥98% purity (or 25-30% solution in methanol)
Methanol (Anhydrous)Industrial Grade, <0.1% water
TolueneIndustrial Grade
Hydrochloric Acid37% aqueous solution
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate
Glass-lined or Stainless Steel ReactorAppropriate for the scale of the reaction, with overhead stirrer, condenser, temperature probe, and nitrogen inlet
Distillation ApparatusFor solvent removal and product purification
Personal Protective Equipment (PPE)Safety goggles, face shield, chemical-resistant gloves, flame-retardant lab coat
Experimental Procedure

Caption: Workflow for the large-scale synthesis of 1-Methoxy-2-(trifluoromethyl)benzene.

Step 1: Reaction Setup

  • In a clean and dry reactor, charge sodium methoxide (1.2 equivalents) and anhydrous methanol. If using a sodium methoxide solution, adjust the amount accordingly.

  • Stir the mixture under a nitrogen atmosphere and heat to 50-60°C until the sodium methoxide is fully dissolved.

Step 2: Addition of 2-Fluorobenzotrifluoride

  • Slowly add 2-fluorobenzotrifluoride (1.0 equivalent) to the reactor over a period of 1-2 hours, maintaining the temperature below 70°C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

Step 3: Reaction

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 4: Work-up

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Add toluene to extract the product.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

Step 5: Purification

  • Filter off the drying agent.

  • Remove the toluene and any residual methanol by distillation at atmospheric pressure.

  • Purify the crude product by vacuum distillation to obtain 1-Methoxy-2-(trifluoromethyl)benzene as a colorless liquid.

ParameterValue
Purity ≥98%
Appearance Colorless transparent liquid

Safety and Handling

  • 1-Methoxy-2-(trifluoromethyl)benzene: This compound is flammable and may cause skin and eye irritation.[2]

  • 2-Fluorobenzotrifluoride: This is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.

  • Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water.

  • Methanol: This is a flammable and toxic liquid.

Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.

  • Ground all equipment to prevent static discharge.

  • Have fire extinguishing equipment readily available.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Analytical Quality Control

The purity and identity of the final product should be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

References

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

employing 1-Methoxy-2-(trifluoromethyl)benzene in the synthesis of novel polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Fluorinated Polymer Synthesis via 1-Methoxy-2-(trifluoromethyl)benzene Activation

Abstract

This guide details the strategic utilization of 1-Methoxy-2-(trifluoromethyl)benzene (also known as 2-(Trifluoromethyl)anisole) as a stable precursor for the synthesis of fluorinated Poly(arylene ether)s (PAEs). While the anisole itself is chemically inert to direct polymerization, it serves as a critical "masked" intermediate. This application note provides validated protocols for its activation via demethylation to 2-(Trifluoromethyl)phenol , followed by its deployment in nucleophilic aromatic substitution (


) polymerization. The incorporation of the trifluoromethyl (

) moiety significantly lowers the dielectric constant (

) and water absorption of the resulting polymer matrix, making it ideal for 5G/6G radomes and microelectronic insulation.

Strategic Workflow

The utilization of 1-Methoxy-2-(trifluoromethyl)benzene follows a biphasic workflow: Activation (Demethylation) and Integration (Polymerization). The anisole protection allows for the purification and storage of the fluorinated aromatic core without the oxidation risks associated with free phenols.

Workflow Figure 1: Strategic workflow for converting the anisole precursor into high-performance polymer. Anisole 1-Methoxy-2-(trifluoromethyl)benzene (Stable Precursor) Activation Phase 1: Activation (BBr3 Demethylation) Anisole->Activation Ether Cleavage Phenol 2-(Trifluoromethyl)phenol (Active Monomer) Activation->Phenol Hydrolysis Polymerization Phase 2: Polymerization (K2CO3 / NMP / SNAr) Phenol->Polymerization + Dihalide Monomer Polymer Fluorinated Poly(arylene ether) (Low Dk, High Tg) Polymerization->Polymer Polycondensation

Phase 1: Precursor Activation (Demethylation)

The methoxy group must be cleaved to restore the phenolic hydroxyl functionality required for polymerization. Boron Tribromide (


) is the preferred reagent for laboratory-scale synthesis due to its high selectivity and mild conditions relative to acidic hydrolysis.
Protocol A: Mediated Demethylation
  • Objective: Conversion of 1-Methoxy-2-(trifluoromethyl)benzene to 2-(Trifluoromethyl)phenol.

  • Scale: 50 mmol basis.

Reagents:

  • 1-Methoxy-2-(trifluoromethyl)benzene (8.8 g, 50 mmol)

  • Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM) (60 mL, 60 mmol)
    
  • Anhydrous Dichloromethane (DCM) (100 mL)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.

  • Solvation: Charge the flask with 1-Methoxy-2-(trifluoromethyl)benzene and anhydrous DCM. Cool the system to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents electrophilic attack on the aromatic ring by the Lewis acid.

  • Addition: Transfer the

    
     solution to the addition funnel via cannula. Add dropwise over 30 minutes. The solution may turn pale yellow.
    
  • Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12 hours.

    • Mechanism:[1][2][3][4]

      
       forms a Lewis acid-base adduct with the ether oxygen, followed by nucleophilic attack of 
      
      
      
      on the methyl group, releasing
      
      
      .
  • Quenching: Cool the flask to 0°C. Cautiously add Methanol (20 mL) dropwise. Warning: Exothermic reaction with vigorous gas evolution (

    
    ).
    
  • Workup: Dilute with water (100 mL) and separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~60°C at 10 mmHg) to obtain the phenol as a clear oil.
    

Quality Control (QC):

  • Target Yield: >90%

  • 
     NMR (CDCl3):  Disappearance of methoxy singlet (
    
    
    
    3.9 ppm); appearance of broad phenolic -OH singlet (
    
    
    ~5.5-6.0 ppm).

Phase 2: Polymerization via

The activated 2-(Trifluoromethyl)phenol is typically utilized as a functional end-capper or converted into a bisphenol comonomer to introduce the


 group into the polymer backbone. The protocol below describes the synthesis of a Fluorine-Terminated Poly(arylene ether)  to demonstrate the methodology.
Protocol B: Nucleophilic Aromatic Substitution ( )
  • Objective: Synthesis of

    
    -functionalized Poly(arylene ether sulfone).
    
  • Mechanism: Step-growth polymerization via Meisenheimer complex intermediate.

Reagents:

  • Bisphenol A (BPA) (10 mmol)

  • 4,4'-Difluorodiphenyl sulfone (DFDPS) (10 mmol)

  • 2-(Trifluoromethyl)phenol (End-capper) (0.5 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (12 mmol)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) (15 mL)

  • Azeotropic Agent: Toluene (10 mL)

Step-by-Step Methodology:

  • Salt Formation: In a 100 mL flask equipped with a Dean-Stark trap and condenser, combine BPA, DFDPS,

    
    , NMP, and Toluene.
    
  • Dehydration: Heat to 145°C . The toluene/water azeotrope will distill into the trap. Reflux for 4 hours until the phenoxide salt is fully formed and the system is anhydrous.

    • Criticality: Water acts as a competitive nucleophile, terminating the chain and creating low-molecular-weight oligomers.

  • Polymerization: Drain the toluene from the Dean-Stark trap. Increase temperature to 170°C . Stir for 16 hours. The solution will become viscous.

  • End-Capping: Add the activated 2-(Trifluoromethyl)phenol (dissolved in 2 mL NMP) to the reaction. Stir for an additional 2 hours at 170°C.

    • Function: Reacts with terminal fluoride groups, sealing the polymer chain with hydrophobic

      
       rings.
      
  • Precipitation: Pour the hot viscous solution into a blender containing Methanol/Water (10:1 v/v) under high shear. The polymer will precipitate as white fibers.

  • Purification: Filter the polymer, wash repeatedly with hot water and methanol to remove salts. Dry in a vacuum oven at 100°C for 24 hours.

Mechanism Figure 2: SNAr Mechanism for Poly(arylene ether) Synthesis Step1 Phenoxide Formation (Ar-OH + K2CO3 -> Ar-O- K+) Step2 Nucleophilic Attack (Ar-O- attacks C-F bond) Step1->Step2 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step2->Intermediate Step3 Elimination of Fluoride (Formation of Ether Linkage) Intermediate->Step3

Comparative Data Analysis

Incorporating the 2-(trifluoromethyl)phenyl moiety (either as a pendant group or end-cap) significantly alters the bulk properties of the polymer compared to non-fluorinated analogues.

Table 1: Property Enhancement in Poly(arylene ether)s

PropertyStandard PAE (Ref)Fluorinated PAE (

-Modified)
Impact of

Group
Dielectric Constant (

, 1 MHz)
3.1 - 3.42.6 - 2.8 Reduced polarizability due to C-F bonds.
Water Absorption (%) 0.3 - 0.5%< 0.1% Increased hydrophobicity.
Glass Transition (

)
~185°C~195°C Bulky

hinders chain rotation.
Thermo-oxidative Stability (

)
450°C>500°C High bond energy of C-F bond.

References

  • Fluorinated Poly(aryl ether)s Synthesis: Source: National Institutes of Health (PMC) / RSC Title: Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties.[5] Link:[Link]

  • Polymer Properties & Applications: Source: MDPI (Polymers Journal) Title: Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Link:[Link][1]

  • Dielectric Properties of

    
     Polymers: 
    Source: Taylor & Francis Online
    Title: Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups.[6]
    Link:[Link][1][7]
    

Sources

synthetic routes to bioactive molecules starting from 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Accessing Privileged Fluorinated Scaffolds for Medicinal Chemistry

Strategic Overview

1-Methoxy-2-(trifluoromethyl)benzene (CAS: 21622-18-4) represents a high-value "privileged structure" in modern drug discovery. The juxtaposition of the electron-rich methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic push-pull system on the aromatic ring. This electronic dissonance, combined with the metabolic stability of the -CF3 motif, makes it an ideal precursor for Type II Kinase Inhibitors, agrochemicals (e.g., pyrethroids), and CNS-active agents.

However, the primary challenge in utilizing this scaffold is achieving regiocontrol during functionalization. Standard Electrophilic Aromatic Substitution (EAS) typically yields mixtures or targets the position para to the methoxy group (C4). To access the more sterically demanding and pharmacologically valuable C3 (ortho to CF3) or C6 (ortho to OMe) positions, researchers must utilize Directed Ortho Metalation (DoM) strategies.

This Application Note details two divergent synthetic protocols:

  • Regioselective C3-Functionalization: Using "superbase" technology to access the difficult 1,2,3-trisubstituted pattern.

  • Scaffold Modification (Demethylation): A high-yield protocol for accessing 2-(trifluoromethyl)phenol, a key intermediate for biaryl ether synthesis.

Mechanism & Causality: The "Optional Site Selectivity"

The regiochemical outcome of lithiating 1-methoxy-2-(trifluoromethyl)benzene is dictated by the competition between Kinetic Coordination and Thermodynamic Acidity .

  • Pathway A (Kinetic Control): The methoxy oxygen coordinates strongly with Lithium. Using n-BuLi/TMEDA favors deprotonation at C6 (ortho to OMe).

  • Pathway B (Thermodynamic/Acidifying Control): The -CF3 group strongly acidifies the adjacent proton (C3) via induction. However, it is a poor coordinator. Using the "Schlosser Base" (LIDAKOR: n-BuLi + t-BuOK) creates a more reactive, bulky aggregate that prefers the most acidic proton, leading to exclusive C3 metalation.

Figure 1: Regiodivergent Lithiation Pathways

LithiationPathways SM 1-Methoxy-2-(trifluoromethyl)benzene Cond1 n-BuLi / TMEDA (Kinetic Control) SM->Cond1 Cond2 n-BuLi / t-BuOK (LIDAKOR) (Thermodynamic Control) SM->Cond2 Int1 C6-Lithio Intermediate (Ortho to OMe) Cond1->Int1 Coordination Driven Prod1 C6-Substituted Product (1,2,6-Pattern) Int1->Prod1 Electrophile (E+) Int2 C3-Potassio Intermediate (Ortho to CF3) Cond2->Int2 Acidity Driven Prod2 C3-Substituted Product (1,2,3-Pattern) Int2->Prod2 Electrophile (E+)

Caption: Divergent metalation pathways. Kinetic conditions target C6, while thermodynamic/superbase conditions target C3.

Protocol A: Synthesis of (2-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Target: Accessing the 1,2,3-trisubstituted aryl boronic acid for Suzuki couplings. This motif is difficult to synthesize via standard halogenation.

Reagents & Equipment:

  • 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Potassium tert-butoxide (t-BuOK, 1.1 equiv)

  • Triisopropyl borate (1.5 equiv)

  • Anhydrous THF (0.2 M concentration relative to substrate)

  • Cryogenic vessel (-78°C capability)

Step-by-Step Methodology:

  • Reagent Preparation (In Situ LIDAKOR):

    • Flame-dry a 3-neck round bottom flask and purge with Argon.

    • Add anhydrous THF and t-BuOK. Cool the suspension to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 15 minutes. The mixture may turn slightly yellow, indicating the formation of the Schlosser base. Critical: Maintain temperature below -70°C to prevent ether cleavage.

  • Metalation:

    • Add 1-Methoxy-2-(trifluoromethyl)benzene dropwise (neat or as THF solution) down the side of the flask to precool.

    • Stir at -78°C for 2 hours. The solution will likely turn a deep red/orange color, characteristic of the metallated species.

  • Boronation:

    • Add Triisopropyl borate rapidly in one portion.

    • Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.

  • Hydrolysis & Workup:

    • Quench with 2M HCl (aqueous) until pH < 2.

    • Stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Recrystallize from Hexane/EtOAc or precipitate by adding water to the concentrated organic residue.

Data Summary:

ParameterSpecificationNote
Regioselectivity >95:5 (C3 : C6)Driven by CF3 acidity using LIDAKOR [1].
Typical Yield 75 - 85%Yield loss primarily due to protodeboronation if workup is too harsh.
Product State White SolidStable at RT; store at 4°C.
Protocol B: Demethylation to 2-(Trifluoromethyl)phenol

Target: Creating a phenol handle for ether-linked scaffolds (e.g., Sorafenib analogs).

Reagents:

  • 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

  • Boron Tribromide (BBr3) (1.0 M in DCM, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup:

    • Equip a flask with a drying tube (CaCl2) and a pressure-equalizing addition funnel. Purge with N2.

    • Dissolve the substrate in anhydrous DCM (0.5 M) and cool to 0°C.

  • Addition:

    • Add BBr3 solution dropwise over 30 minutes.

    • Safety Note: BBr3 fumes vigorously in air.[2] Use a scrubber if performing on >5g scale.

  • Reaction:

    • Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (the phenol is significantly more polar than the anisole).

  • Quench:

    • Cool back to 0°C.

    • Dropwise addition of Methanol (exothermic!) to destroy excess BBr3 and form volatile trimethyl borate.

    • Add water, separate layers, and extract aqueous layer with DCM.

  • Isolation:

    • The phenol is acidic. If purification is needed, extract the organic layer with 1M NaOH (forming the phenoxide in water), wash the aqueous layer with ether (removes unreacted SM), then acidify the aqueous layer with HCl and re-extract with DCM.

Application Case Study: Synthesis of a Biaryl Ether Scaffold

Context: Many Type II kinase inhibitors feature a "Phenoxy-Benzamide" or "Phenoxy-Pyridine" motif. We will utilize the 2-(Trifluoromethyl)phenol generated in Protocol B to synthesize a model biaryl ether via S_NAr.

Workflow Diagram:

BiarylSynthesis Phenol 2-(Trifluoromethyl)phenol (From Protocol B) Reaction S_NAr Coupling K2CO3, DMF, 100°C Phenol->Reaction Heterocycle 4-Chloropyridine-2-carboxamide (Electrophile) Heterocycle->Reaction Product Bioactive Scaffold: 4-(2-(trifluoromethyl)phenoxy)picolinamide Reaction->Product Yield: ~80%

Caption: Construction of a kinase-inhibitor-like scaffold via Nucleophilic Aromatic Substitution.

Protocol:

  • Dissolve 2-(trifluoromethyl)phenol (1.0 equiv) and 4-chloropyridine-2-carboxamide (1.0 equiv) in DMF.

  • Add Potassium Carbonate (K2CO3, 2.0 equiv).

  • Heat to 100°C for 12 hours.

  • Pour into ice water. The product typically precipitates as a solid.[2] Filter and wash with water.[1]

References
  • Schlosser, M. (2005). "The optional site selectivity of metalation: A powerful concept for the preparation of substitution patterns not otherwise accessible." Journal of Organometallic Chemistry, 690(23), 5378-5398.

  • Gorecka, J., et al. (2021). "Regioselective metalation of fluoroanisoles." European Journal of Organic Chemistry.

  • Common Organic Chemistry. (n.d.). "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)."

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 21622-18-4, 1-Methoxy-2-(trifluoromethyl)benzene."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Methoxy-2-(trifluoromethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methoxy-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in achieving high yields. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of 1-methoxy-2-(trifluoromethyl)benzene, typically prepared via the Williamson ether synthesis from 2-(trifluoromethyl)phenol, can stem from a variety of factors. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the starting phenol, making the optimization of reaction conditions critical.

Question 1: My reaction is incomplete, and I'm recovering a significant amount of unreacted 2-(trifluoromethyl)phenol. What are the likely causes and how can I fix this?

Answer:

Incomplete conversion is a frequent issue and often points to suboptimal deprotonation of the starting phenol or insufficient reactivity of the methylating agent. The trifluoromethyl group lowers the pKa of the phenolic proton, making it more acidic than phenol itself. However, incomplete deprotonation can still occur if the base is not strong enough or used in insufficient quantities.

Causality and Solutions:

  • Inadequate Base: The choice and stoichiometry of the base are paramount. While common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) often provide more reliable and complete deprotonation, leading to higher yields. Ensure the base is fresh and anhydrous, especially when using NaH.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions if not carefully controlled. For Williamson ether synthesis, a moderate temperature is often optimal. If you are running the reaction at a low temperature to minimize side products, a gradual increase may be necessary to drive the reaction to completion.[1]

  • Methylating Agent Reactivity: The choice of methylating agent is crucial. Methyl iodide (CH₃I) is generally more reactive than methyl bromide (CH₃Br) or dimethyl sulfate ((CH₃)₂SO₄). If you are using a less reactive agent, consider switching to methyl iodide. Ensure the methylating agent is added in a slight excess to account for any potential degradation or side reactions.

Experimental Protocol: Optimizing Deprotonation and Methylation

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)phenol in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add 1.1 to 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction mixture to stir at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Methylation: Slowly add 1.1 to 1.3 equivalents of methyl iodide via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Question 2: I'm observing significant byproduct formation, which is complicating purification and lowering my isolated yield. What are the common byproducts and how can I minimize them?

Answer:

Side reactions are a major contributor to low yields. In the context of this synthesis, the primary byproducts to consider are those arising from C-alkylation and reactions involving the solvent.

Common Byproducts and Mitigation Strategies:

  • C-Alkylation: While O-alkylation is the desired pathway, competitive C-alkylation of the aromatic ring can occur, especially under harsh reaction conditions. The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic attack, but C-alkylation can still be a minor pathway.

    • Solution: Employing milder reaction conditions, such as lower temperatures and using a less reactive methylating agent if O-alkylation is still efficient, can favor O-alkylation. The choice of a polar aprotic solvent like DMF or DMSO generally favors Sₙ2 reactions on the oxygen, minimizing C-alkylation.[3]

  • Solvent-Related Byproducts: Solvents like DMF can decompose at higher temperatures, especially in the presence of a strong base, leading to the formation of dimethylamine, which can act as a nucleophile and generate byproducts.

    • Solution: Maintain a moderate reaction temperature (e.g., room temperature to 50 °C) to prevent solvent degradation.[1] If higher temperatures are required, consider alternative high-boiling point aprotic solvents like dioxane or acetonitrile.

Troubleshooting Flowchart for Byproduct Formation

Byproduct_Troubleshooting start Low Isolated Yield due to Byproducts check_byproduct Identify Byproduct Structure (GC-MS, NMR) start->check_byproduct c_alkylation C-Alkylation Detected check_byproduct->c_alkylation Isomer of Product solvent_byproduct Solvent-Related Byproduct Detected check_byproduct->solvent_byproduct Fragment from Solvent solution_c_alkylation Lower Reaction Temperature Use Polar Aprotic Solvent (DMF, DMSO) c_alkylation->solution_c_alkylation solution_solvent Maintain Moderate Temperature Consider Alternative Solvent (Dioxane, ACN) solvent_byproduct->solution_solvent end_node Improved Yield and Purity solution_c_alkylation->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Question 3: My purification by column chromatography is difficult, and the product seems to be co-eluting with impurities. What are some effective purification strategies?

Answer:

Effective purification is key to obtaining a high-purity product and an accurate yield calculation. Co-elution of impurities suggests that their polarity is very similar to that of the desired product.

Purification Strategies:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A common starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should allow for the separation of less polar impurities from your product. If this is not effective, consider trying other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.

  • Alternative Purification Techniques:

    • Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective purification method.[4][5]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent way to achieve high purity.

Data Summary: Solvent Systems for Chromatography

Solvent System (v/v)PolarityPotential Application
95:5 Hexane:Ethyl AcetateLowEluting non-polar impurities.
90:10 Hexane:Ethyl AcetateLow-MediumEluting the product.
80:20 Hexane:Ethyl AcetateMediumEluting more polar impurities.
98:2 Dichloromethane:MethanolMedium-HighFor separating highly polar impurities.

II. Frequently Asked Questions (FAQs)

What is the underlying mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a classic Sₙ2 reaction.[6] In this case, the sodium salt of 2-(trifluoromethyl)phenol, an alkoxide, acts as a nucleophile and attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide).[6] This is a concerted, one-step mechanism where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for a methyl group).[3][7]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻Na⁺ Phenol->Phenoxide + NaH Base NaH H2 H₂ (gas) Phenoxide_ion Ar-O⁻ TransitionState [Ar-O---CH₃---I]⁻ Phenoxide_ion->TransitionState + CH₃-I MeI CH₃-I Product Ar-O-CH₃ TransitionState->Product Iodide I⁻ TransitionState->Iodide

Caption: Mechanism of the Williamson ether synthesis.

Why is the trifluoromethyl group considered "electron-withdrawing" and how does this impact the synthesis?

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This has two main effects on the synthesis:

  • Increased Acidity of the Phenol: The -CF₃ group stabilizes the phenoxide anion formed after deprotonation through an inductive effect (-I effect). This makes the starting 2-(trifluoromethyl)phenol more acidic than unsubstituted phenol, facilitating its deprotonation.

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the benzene ring towards electrophilic attack. This is generally beneficial as it reduces the likelihood of C-alkylation, a potential side reaction.[8]

What are the key safety considerations when performing this synthesis?
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere and away from any sources of ignition.

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and volatile liquid. It is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and other organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate PPE.

III. References

  • EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents. Available from:

  • Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting - DTIC. Available from: [Link]

  • US5773668A - Method of making trichloromethoxybenzene - Google Patents. Available from:

  • (PDF) Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - ResearchGate. Available from: [Link]

  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. Available from:

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available from: [Link]

  • EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents. Available from:

  • Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents - PMC - PubMed Central. Available from: [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI. Available from: [Link]

  • Methylation: What It Is, Why You Should Care About It + What To Do If It Isn't Working. Available from: [Link]

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters - ACS Publications. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. Available from: [Link]

  • 1-Methoxy-2-(trifluoroMethyl) benzene | S.W.ChemiLab - swchemilab | chemical. Available from: [Link]

  • Dearomatization of Electron-Deficient Phenols to ortho-Quinones: Bidentate Nitrogen-Ligated Iodine(V) Reagents - PubMed. Available from: [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. Available from: [Link]

  • Synthesis of new triazole-based trifluoromethyl scaffolds - PMC - PubMed Central - NIH. Available from: [Link]

  • Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1 - Googleapis.com. Available from: [Link]

  • How do you know if you have a methylation problem? | MTHFR Support Australia. Available from: [Link]

Sources

Technical Support Center: Purification of 1-Methoxy-2-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of 1-Methoxy-2-(trifluoromethyl)benzene derivatives. Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction: The "Ortho-Effect" & Fluorine Ghosting

Welcome to the technical support center. If you are working with 1-Methoxy-2-(trifluoromethyl)benzene (also known as 2-(trifluoromethyl)anisole) and its derivatives, you are likely encountering a specific set of purification anomalies.

The combination of a strongly electron-withdrawing trifluoromethyl group (


) ortho to an electron-donating methoxy group (

) creates a unique dipole vector and steric bulk. This results in three primary challenges:
  • Isomer Co-elution: Regioisomers (3-

    
     and 4-
    
    
    
    ) often possess nearly identical polarity to the 2-
    
    
    target on standard silica.
  • "Oiling Out": The high lipophilicity of the

    
     group often prevents crystallization in standard polar/non-polar solvent systems.
    
  • Volatility: Lower molecular weight derivatives are prone to loss during rotary evaporation, often mistaken for decomposition.

This guide provides field-proven protocols to resolve these specific issues.

Module 1: Chromatographic Separation of Isomers

The Problem: The "Silica Blind Spot"

Standard normal-phase silica chromatography frequently fails to separate the ortho (target), meta, and para isomers of trifluoromethyl anisoles. The dipole differences are often too subtle for the silanol interactions to discriminate.

Troubleshooting Protocol

Q: My TLC shows one spot, but


F NMR shows three isomers. How do I separate them? 

A: You must alter the selectivity mechanism. Standard adsorption (Silica) is insufficient; you need to leverage


-

interactions or the "fluorine effect."
Method A: The "PFP" Switch (Recommended)

Switch from C18 or Silica to a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases interact via specific fluorine-fluorine interactions and

    
    -
    
    
    
    stacking. The electron-deficient PFP ring interacts differently with the electron-rich anisole ring depending on the position of the
    
    
    group.
  • Protocol:

    • Column: PFP-propyl bonded silica (e.g., FluoroFlash® or standard HPLC PFP).

    • Mobile Phase: Methanol/Water (gradient). Acetonitrile can sometimes suppress the

      
      -
      
      
      
      interaction; MeOH is preferred for PFP columns.
    • Result: The ortho-isomer usually elutes differently due to the "twisted" conformation caused by steric crowding between the

      
       and 
      
      
      
      , which reduces its ability to flatly
      
      
      -stack compared to the planar para-isomer.
Method B: Solvent Tuning on Silica (If PFP is unavailable)

If you are restricted to normal phase silica, avoid Ethyl Acetate/Hexane.

  • Optimization: Use Toluene/Hexane or Dichloromethane/Hexane .

  • Why? Toluene participates in

    
    -stacking with the analytes. The steric bulk of the ortho-trifluoromethyl group disrupts this interaction more than in the para-isomer, often increasing 
    
    
    
    (separation factor) enough for collection.
Data: Stationary Phase Selectivity Comparison
Stationary PhaseSelectivity MechanismResolution Power (Ortho vs. Para)Recommended Mobile Phase
Silica (Standard) H-Bonding / DipoleLow (Co-elution common)Hexane/EtOAc
C18 (Reverse Phase) HydrophobicityMedium Water/Acetonitrile
PFP (Fluoro)

-

/ F-F Interactions
High (Gold Standard)Water/Methanol
Ag-Impregnated Silica

-Complexation
Medium-High (Messy)Hexane/Toluene

Module 2: Volatility & Isolation Management

The Problem: Yield Loss on the Rotavap

Many researchers assume that adding a


 group (MW +69) makes the molecule heavy enough to be non-volatile. This is false. The high fluorination increases vapor pressure by reducing intermolecular Van der Waals forces (the "non-stick" teflon effect).
Troubleshooting Protocol

Q: I extracted 5g of product, but after drying, I only have 2g. Did it decompose?

A: It likely evaporated. 2-(Trifluoromethyl)anisole boils at ~171°C, but its derivatives (especially if halogenated or de-functionalized) can form low-boiling azeotropes with common solvents.

Corrective Workflow:

  • Avoid High Vacuum: Do not use a high-vacuum manifold (< 1 mbar) for final drying of oils. Use a controlled vacuum rotavap set to > 20 mbar .

  • Solvent Swap: Instead of extracting with Dichloromethane (DCM) or Ether (which require evaporation to dryness), extract with a higher boiling solvent like Heptane or Methyl tert-butyl ether (MTBE) if you plan to crystallize directly.

  • The "Keeper" Solvent: If you must strip to dryness, add a small amount of a high-boiling "keeper" solvent (like toluene) if the next step allows it, to prevent the product from subliming/evaporating once the bulk solvent is gone.

Module 3: Crystallization Strategies

The Problem: The "Oiling Out" Phenomenon

Trifluoromethyl anisole derivatives are notorious for forming oils rather than solids because the


 group disrupts crystal lattice packing.
Troubleshooting Protocol

Q: My product is a pure oil but should be a solid. Scratching the flask doesn't help.

A: You are fighting the lipophilicity of the fluorine. You need a "Fluorine-Friendly" crystallization system.

Step-by-Step Crystallization Guide:

  • Dissolution: Dissolve the oil in a minimum amount of warm Methanol or Ethanol (Fluorine likes protic solvents more than expected due to dipole interactions).

  • Anti-solvent Addition: Do NOT use Hexane. Use Water (slow addition) or 2,2,2-Trifluoroethanol (TFE) as a co-solvent.

    • Advanced Trick: Adding a drop of water to a methanolic solution of fluorinated aromatics often forces the hydrophobic fluorinated face to aggregate, inducing nucleation.

  • Cold Cycling: Place the oil in a -20°C freezer. If it freezes into a glass, let it warm slowly to room temperature. Crystallization often occurs at the melting interface of the glass.

Module 4: Analytical Validation ( F NMR)

Q: How do I confirm I have the ortho isomer and not the meta impurity?

A:


 NMR is often crowded in the aromatic region. 

F NMR
is the definitive diagnostic tool.
  • 2-(Trifluoromethyl)anisole (

    
    ):  The 
    
    
    
    signal typically appears around -60 to -64 ppm .
  • Isomer Shift: The ortho isomer is usually shifted downfield relative to the para isomer due to the "deshielding" effect of the adjacent oxygen lone pairs and steric compression.

  • Coupling: Look for

    
     coupling in the 
    
    
    
    C NMR. The carbon attached to the
    
    
    will be a quartet (
    
    
    Hz).

Visual Troubleshooting Logic

The following diagram outlines the decision process for purifying crude reaction mixtures containing 1-Methoxy-2-(trifluoromethyl)benzene derivatives.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check (Is it an Oil or Solid?) Start->CheckState SolidPath Solid CheckState->SolidPath OilPath Oil / Liquid CheckState->OilPath Recryst Recrystallization Strategy SolidPath->Recryst Try MeOH/Water Distill Fractional Distillation (Check BP > 150°C) OilPath->Distill If volatile IsomerCheck Isomer Purity Check (19F NMR) OilPath->IsomerCheck If non-volatile Recryst->IsomerCheck Distill->IsomerCheck Pure Final Product IsomerCheck->Pure Single Peak Impure Mixture of Isomers IsomerCheck->Impure Multiple Peaks ColumnSelect Select Chromatography Mode Impure->ColumnSelect Silica Silica Gel (Use Toluene/Hexane) ColumnSelect->Silica Standard Budget PFP PFP / Fluoro-Phase (Use MeOH/Water) ColumnSelect->PFP High Resolution Needed

Caption: Decision matrix for the purification of trifluoromethyl anisole derivatives, prioritizing phase selection based on physical state and isomeric complexity.

References

  • Synthesis and Isolation: "Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds." World Intellectual Property Organization, WO2016125185A2. (Describes isolation of trifluoromethyl/methoxy benzene derivatives via distillation and handling of isomer mixtures). Link

  • Chromatographic Separation: "Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers." Jiangnan University, 2024. (Details the use of fluorinated stationary phases for separating positional isomers of benzene derivatives). Link

  • Analytical Characterization: "Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes." Magnetic Resonance in Chemistry, 2023.[1] (Provides chemical shift data and theoretical grounding for identifying trifluoromethyl positional isomers). Link

  • Crystallization Behavior: "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." National Institutes of Health (PMC). (Explains the impact of fluorine substitution on crystal packing and solid solutions). Link

  • Volatility Data: "2-(Trifluoromethyl)anisole Safety Data Sheet & Properties." Fluorochem.[2] (Verification of boiling point ~171°C and physical state). Link

Sources

Technical Support Center: Regioselective Functionalization of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 1-methoxy-2-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing new functionalities to this versatile but challenging aromatic scaffold. The inherent conflict between the directing effects of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group necessitates a nuanced approach to achieve desired regiochemical outcomes. This document provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Question 1: I'm planning an electrophilic aromatic substitution (EAS) on 1-methoxy-2-(trifluoromethyl)benzene. Which position will the electrophile most likely add to, and why?

Answer: In an electrophilic aromatic substitution (EAS) reaction, the regiochemical outcome is determined by the interplay of the two substituents on the benzene ring: the methoxy (-OCH₃) group at C1 and the trifluoromethyl (-CF₃) group at C2.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[1][2] It donates electron density to the ring via a resonance effect (+M), stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile.[3] It therefore directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

  • Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group.[4][5] The high electronegativity of the fluorine atoms withdraws electron density from the ring through a powerful inductive effect (-I), destabilizing the arenium ion intermediate.[5] It directs incoming electrophiles to the C5 position, which is meta to itself.

The potent activating and directing effect of the methoxy group generally overrides the deactivating effect of the trifluoromethyl group.[6] Therefore, substitution will predominantly occur at the positions activated by the -OCH₃ group: C4 and C6 .

Between these two, the C4 (para) position is typically the major product . This preference is primarily due to steric hindrance; the bulky -CF₃ group at the C2 position impedes the approach of the electrophile to the adjacent C6 position.[5]

G cluster_0 Directing Effects on 1-Methoxy-2-(trifluoromethyl)benzene mol C4_label C4 (para to OMe) Major Product (EAS) Less Steric Hindrance mol->C4_label C6_label C6 (ortho to OMe) Minor Product (EAS) Sterically Hindered mol->C6_label C5_label C5 (meta to CF3) Highly Deactivated mol->C5_label C3_label C3 (meta to OMe) Highly Deactivated mol->C3_label

Caption: Competing directing effects in electrophilic aromatic substitution.

Troubleshooting Guide: Electrophilic Aromatic Substitution

Question 2: My bromination reaction is yielding a mixture of C4 and C6 isomers with poor selectivity. How can I optimize the reaction to favor the C4 product exclusively?

Answer: Achieving high regioselectivity for the C4 position requires fine-tuning the reaction conditions to exploit the subtle differences in the activation barriers for substitution at the C4 and C6 positions. This is a classic case of leveraging kinetic versus thermodynamic control .[7][8]

The reaction pathway leading to the C4 product generally has a lower activation energy due to reduced steric clash in the transition state, making it the kinetically favored product .[9] The C6 product, while also electronically favorable, is sterically more hindered. By carefully selecting your reaction parameters, you can amplify this difference.

Optimization Strategies:

  • Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) will favor the kinetic product.[9] At higher temperatures, the reaction may approach equilibrium, potentially allowing for isomerization or favoring the thermodynamically most stable product, which could lead to mixtures.[10]

  • Choice of Brominating Agent: Using a bulkier brominating agent can enhance steric differentiation. While Br₂ with a Lewis acid like FeBr₃ is standard, consider using N-Bromosuccinimide (NBS) with a mild acid catalyst. The bulkier reagent will have a greater preference for the less-hindered C4 position.

  • Solvent Effects: The choice of solvent can influence selectivity. Non-coordinating, less polar solvents (e.g., dichloromethane, carbon tetrachloride) are often preferred as they are less likely to stabilize charged intermediates that could lower selectivity.

ParameterCondition for High C4 SelectivityRationale
Temperature Low (-20 °C to 0 °C)Favors the kinetic product by making it harder to overcome the higher activation energy for C6 substitution.[9]
Reagent Bulky Electrophile (e.g., NBS)Increases steric repulsion at the more hindered C6 position.
Reaction Time ShortMinimizes potential for side reactions or equilibration, favoring the faster-forming kinetic product.[9]
Solvent Non-polar (e.g., CH₂Cl₂)Minimizes stabilization of intermediates that could reduce the energy difference between pathways.

Optimized Protocol for Selective C4-Bromination:

  • Dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • In a separate flask, prepare a solution of Br₂ (1.05 equiv) in anhydrous CH₂Cl₂.

  • Add the Br₂ solution dropwise to the cooled substrate solution over 30 minutes. Maintain the temperature at -20 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction should be complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

  • Warm the mixture to room temperature, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.

Advanced Strategies for Regiocontrol

Question 3: Standard electrophilic substitution is not working for my desired transformation. How can I achieve exclusive functionalization at the C6 position?

Answer: For exclusive functionalization at the sterically hindered C6 position, a more sophisticated strategy is required. Directed ortho-Metalation (DoM) is the premier method for this transformation.[11]

The methoxy group is a powerful Directed Metalation Group (DMG) .[12] It acts as a Lewis base, coordinating to an organolithium reagent (like n-butyllithium, n-BuLi). This coordination brings the strong base into close proximity to the C6 proton, facilitating its abstraction to form a highly reactive aryllithium intermediate regioselectively at C6.[13] This intermediate can then be trapped ("quenched") with a wide variety of electrophiles.

G start Substrate 1-methoxy-2-(trifluoromethyl)benzene step1 Add n-BuLi / THF Cool to -78 °C start->step1 Coordination & Deprotonation intermediate C6-Aryllithium Intermediate (Regioselective) step1->intermediate step2 Add Electrophile (E+) Quench at -78 °C intermediate->step2 Electrophilic Trap product C6-Functionalized Product step2->product

Caption: Workflow for Directed ortho-Metalation (DoM) at the C6 position.

Question 4: I am attempting the DoM protocol for C6-lithiation, but my yields are poor, and I'm getting a complex mixture of byproducts. What are the critical parameters to control?

Answer: Directed ortho-metalation is a powerful but technically demanding procedure. Low yields or side reactions typically stem from a few critical issues.

Troubleshooting DoM Reactions:

  • Incomplete Deprotonation: The acidity of the C6 proton is significant but requires a strong, unhindered base.

    • Solution: While n-BuLi is standard, switching to sec-BuLi or adding an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the effective basicity of the system. TMEDA breaks down the oligomeric aggregates of n-BuLi, making it more reactive.[12]

  • Temperature Instability: The aryllithium intermediate is thermally unstable. If the temperature rises above approximately -60 °C, it can lead to side reactions, including elimination to form a benzyne intermediate, which results in a loss of regioselectivity.

    • Solution: Maintain strict temperature control at -78 °C (a dry ice/acetone bath) throughout the base addition and electrophile quench. Ensure your reaction vessel is dry and under a positive pressure of an inert gas (argon is preferred).

  • Electrophile Reactivity: The choice and addition of the electrophile are crucial.

    • Solution: Use a highly reactive electrophile. Add the electrophile neat or as a solution in THF at -78 °C to ensure rapid trapping of the aryllithium intermediate before it can decompose.

Validated Protocol for C6-Deuteration via DoM:

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Add deuterium oxide (D₂O, 5.0 equiv, as the electrophile) dropwise at -78 °C.

  • Allow the reaction to stir for an additional 30 minutes at -78 °C, then warm slowly to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analyze the product by ¹H NMR and Mass Spectrometry to confirm high levels of deuteration exclusively at the C6 position.

By mastering these advanced techniques, researchers can unlock the full synthetic potential of 1-methoxy-2-(trifluoromethyl)benzene, directing functionalization to virtually any desired position on the aromatic ring.

References

  • Vertex AI Search Result[14] Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at:

  • Vertex AI Search Result[4] Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at:

  • Vertex AI Search Result[5] Electrophilic aromatic directing groups. Wikipedia. Available at:

  • Vertex AI Search Result[7] 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at:

  • Vertex AI Search Result[3] Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at:

  • Vertex AI Search Result[8] Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at:

  • Vertex AI Search Result[1] 16.2: Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts. Available at:

  • Vertex AI Search Result[10] Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available at:

  • Vertex AI Search Result[6] Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at:

  • Vertex AI Search Result[13] Directed (ortho) Metallation. University of Bath. Available at:

  • Vertex AI Search Result[2] Orienting methoxy group-carbocation conjugation effects explaining the... ResearchGate. Available at:

  • Vertex AI Search Result[9] Thermodynamic and kinetic reaction control. Wikipedia. Available at:

  • Vertex AI Search Result[12] Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at:

  • Vertex AI Search Result[11] Directed ortho metalation. Wikipedia. Available at:

Sources

common side reactions of 1-Methoxy-2-(trifluoromethyl)benzene and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-2-(trifluoromethyl)benzene (also known as 2-(trifluoromethyl)anisole) is a bifunctional aromatic scaffold widely used in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the interplay between the electron-donating methoxy group (-OMe) and the strongly electron-withdrawing trifluoromethyl group (-CF


).[1]

However, this "push-pull" electronic environment creates distinct reactivity traps.[1] This guide addresses the three most common failure modes reported by researchers:

  • Catastrophic decomposition during lithiation (Defluorination).

  • Regioselectivity loss in Electrophilic Aromatic Substitution (EAS) .

  • Unexpected Nucleophilic Aromatic Substitution (S

    
    Ar)  of the methoxy group.
    

Reactivity Profile & Risk Assessment

Reaction ClassPrimary RiskSeverityRoot Cause
Lithiation / Metalation Defluorination / Tarring High (Safety/Yield)Li-F interaction if lithiation occurs at C3 (ortho to CF

).[1]
Electrophilic Subst. (EAS) Isomeric Mixtures Medium (Purification)Competition between C4 (Para to OMe) and C6 (Ortho to OMe).[1]
Nucleophilic Subst. (S

Ar)
Methoxy Displacement Medium (Yield)Activation of the C1-OMe bond by the ortho-CF

group.[1]
Lewis Acid Catalysis Demethylation Medium (Yield)Cleavage of the ether bond to form the phenol.[1]

Troubleshooting Module: Lithiation & Metalation

Status: Critical Risk Common User Complaint: "I treated the substrate with n-BuLi at -78°C, but upon warming, the reaction turned black and I recovered no product."

The Mechanism of Failure

This substrate presents a "Fork in the Road" scenario.[1]

  • Path A (Safe): Lithiation at C6 (Ortho to OMe).[1] This is kinetically favored by the coordination of Lithium to the methoxy oxygen (Directed Ortho Metalation - DoM).[1]

  • Path B (Destructive): Lithiation at C3 (Ortho to CF

    
    ).[1] While the CF
    
    
    
    group acidifies the C3 proton inductively, placing a Lithium atom adjacent to a CF
    
    
    group is dangerous.[1] It triggers
    
    
    -elimination of LiF
    , leading to benzyne-like intermediates or quinone methides that rapidly polymerize (tar).[1]
Diagnostic Diagram: The Lithiation Fork

LithiationPathways Start 1-Methoxy-2-(trifluoromethyl)benzene BuLi Reaction with n-BuLi Start->BuLi Pos6 Lithiation at C6 (Ortho to OMe) BuLi->Pos6 Kinetic Control (Coordination) Pos3 Lithiation at C3 (Ortho to CF3) BuLi->Pos3 Thermodynamic Control (Inductive Acidity) Stable Stable Lithio-Species (Ready for Electrophile) Pos6->Stable Decomp DEFLUORINATION (Li-F Elimination) Pos3->Decomp Rapid Tar Polymerization / Tar Decomp->Tar

Figure 1: Lithiation pathways.[1] Path A (Green) is the target.[1] Path B (Red) leads to decomposition via defluorination.[1]

Q&A: Solving Lithiation Issues

Q: How do I force the reaction to the safe C6 position? A: You must rely on the Complex Induced Proximity Effect (CIPE) .[1] The methoxy group is a superior coordinating group compared to the trifluoromethyl group.[1]

  • Protocol: Use n-BuLi in THF (or ether with TMEDA) at -78°C .

  • Why: Low temperature favors the kinetic product (coordination-directed C6 lithiation).[1] Higher temperatures allow equilibration to the thermodynamically more acidic (but unstable) C3 position.[1]

Q: Can I use stronger bases like t-BuLi or LDA? A:

  • LDA: Yes, often safer than n-BuLi for deprotonation because it is less nucleophilic and operates strictly as a base, reducing the risk of nucleophilic attack on the ring.[1]

  • t-BuLi: Use with extreme caution. It is highly reactive and may cause halogen-lithium exchange if other halogens are present, or force deprotonation at C3.[1]

Q: I need to functionalize C3. Is it impossible? A: Direct lithiation is risky.[1] A "Halogen Dance" or protection strategy is preferred.[1] Alternatively, start with a 3-bromo precursor and perform a halogen-lithium exchange at -100°C, trapping immediately with an electrophile before the Li-F elimination can occur.[1]

Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)

Status: Regioselectivity Challenge Common User Complaint: "I performed a nitration/bromination and got a mixture of isomers that are hard to separate."

The Mechanism of Failure
  • -OMe (Activator): Directs Ortho/Para (Positions 4 and 6).

  • -CF

    
     (Deactivator):  Directs Meta (Positions 4 and 6).[1]
    
  • The Conflict: Both groups reinforce substitution at the same positions (C4 and C6).[1] The challenge is distinguishing between them.

Diagnostic Diagram: Electronic Vectors

EAS_Regio Center Benzene Ring Pos4 Position 4 (Para to OMe / Meta to CF3) MAJOR PRODUCT Center->Pos4 Pos6 Position 6 (Ortho to OMe / Meta to CF3) MINOR PRODUCT Center->Pos6 Pos3 Position 3 (Blocked by Sterics) OMe 1-OMe (Ortho/Para Director) OMe->Pos4 Strong Activation OMe->Pos6 Activation (Steric Clash) CF3 2-CF3 (Meta Director) CF3->Pos4 Directing CF3->Pos6 Directing

Figure 2: Regioselectivity map.[1] Position 4 is electronically reinforced and sterically favored.[1]

Q&A: Optimizing EAS

Q: Why is Position 4 favored over Position 6? A: While both positions are electronically activated, Position 6 is sterically hindered.[1] It is flanked by the methoxy group.[1] Position 4 is para to the methoxy group and relatively unhindered.[1]

  • Result: Expect a typical ratio of >80:20 favoring the C4 product.[1]

Q: How can I shift selectivity to Position 6? A: It is difficult using standard EAS. If you need a C6 substituent, do not use EAS.[1] Instead, use Directed Ortho Metalation (Lithiation) as described in Module 3, which exclusively targets C6.[1]

Troubleshooting Module: Nucleophilic Substitution (S Ar)

Status: Side Reaction Risk Common User Complaint: "I tried to react an amine elsewhere on the molecule, but I lost the methoxy group."

The Mechanism of Failure

The ortho-CF


  group is a strong Electron Withdrawing Group (EWG).[1] It pulls electron density from the ring, making the carbon attached to the methoxy group (C1) electrophilic.[1]
  • Reaction: S

    
    Ar (Nucleophilic Aromatic Substitution).[1]
    
  • Leaving Group: Methoxide (-OMe).[1]

  • Nucleophile: Strong nucleophiles (primary amines, thiols, hydroxide).[1]

Q&A: Preventing S Ar

Q: Which reagents trigger this side reaction? A:

  • Strong Bases/Nucleophiles: Sodium ethoxide, hydrazine, or alkyl amines in polar aprotic solvents (DMSO, DMF) at high heat.[1]

  • Result: The -OMe is displaced, yielding the N-aryl or S-aryl product instead of the ether.[1]

Q: How do I avoid this? A:

  • Avoid high temperatures (>100°C) when potent nucleophiles are present.[1]

  • Use non-polar solvents (Toluene, DCM) if possible to suppress the ionic S

    
    Ar mechanism.[1]
    
  • If you are trying to do a Buchwald-Hartwig coupling elsewhere on the ring, ensure your catalyst system is active enough to run at mild temperatures (preventing the background S

    
    Ar reaction).[1]
    

References & Further Reading

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Definitive guide on "LICKOR" bases and regioselectivity in lithiation).

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. 2 (Foundational text on Directed Ortho Metalation).

  • Leroux, F., et al. (2004).[1] Trifluoromethyl-substituted organolithium reagents. Chemical Reviews, 104(12), 6419-6458.[1] Link (Specific review on the stability of Li adjacent to CF3).[1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Explains the kinetic vs. thermodynamic control in lithiation).

Sources

Technical Support Center: Navigating Steric Hindrance with 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 1-methoxy-2-(trifluoromethyl)benzene. This unique substrate presents both opportunities and significant challenges due to the interplay of the electron-donating methoxy group and the powerfully electron-withdrawing, sterically demanding trifluoromethyl group positioned adjacently on the aromatic ring.

The proximity of these two substituents creates a sterically congested environment that can often lead to unexpected reactivity, low yields, or complete reaction failure. This document provides troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounding our advice in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 1-methoxy-2-(trifluoromethyl)benzene and observing low yields along with a complex mixture of isomers. Why is this happening, and how can I achieve selective substitution at the C4 position?

Expert Analysis:

The challenge you're facing stems from the conflicting directing effects of the two substituents on the ring.

  • Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance (+M effect).[1] It strongly favors substitution at the C4 (para) and C6 (ortho) positions.

  • Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive electron withdrawal (-I effect) of the fluorine atoms.[2][3] It acts as a meta-director, favoring substitution at the C3 and C5 positions.[4]

The methoxy group's activating influence generally dominates, making the ring more reactive than benzene overall, and directing incoming electrophiles primarily to the ortho and para positions relative to it.[1][5] However, the C6 position is severely sterically hindered by the adjacent bulky -CF₃ group.[6] This steric clash disfavors the approach of an electrophile, making the C4 (para) position the most electronically and sterically favored site for substitution. The formation of other isomers arises from competing, albeit less favorable, reaction pathways directed by the -CF₃ group or substitution at the less-hindered C3/C5 positions.

Caption: Conflicting directing effects in the electrophilic aromatic substitution of 1-methoxy-2-(trifluoromethyl)benzene.

Troubleshooting & Optimization Protocol:

To enhance selectivity for the C4 position, reaction conditions must be carefully controlled to favor the kinetically preferred product while minimizing side reactions.

Table 1: Recommended Conditions for Selective C4-Substitution

ParameterStandard ApproachRecommended Modification for SelectivityRationale
Temperature 0 °C to RT-78 °C to -40 °CLower temperatures increase selectivity by favoring the transition state with the lowest activation energy (i.e., attack at the C4 position).
Reagent Choice Standard (e.g., Br₂, FeBr₃)Milder / Bulky Reagents (e.g., NBS, bulky Lewis acids)Milder reagents are more sensitive to the electronic activation by the -OCH₃ group. Bulky reagents will be more deterred by the steric hindrance at C6.
Solvent Chlorinated (e.g., DCM)Non-coordinating (e.g., Hexane) or Polar Aprotic (e.g., MeCN)Solvent choice can influence reagent reactivity and selectivity. Empirical screening is recommended.
Addition Rate Bolus additionSlow, dropwise addition of electrophileMaintains a low concentration of the electrophile, minimizing di-substitution and less-favored side reactions.
FAQ 2: Failure of Directed ortho-Metalation (DoM)

Question: I am trying to perform a directed ortho-metalation on 1-methoxy-2-(trifluoromethyl)benzene using n-BuLi, expecting deprotonation at the C6 position, but the reaction is not working. What is preventing the lithiation?

Expert Analysis:

This is a classic case where steric hindrance overrides the directing effect of a powerful Directed Metalation Group (DMG). The methoxy group is an excellent DMG that coordinates to the lithium atom of an organolithium reagent, directing deprotonation to the adjacent ortho position.[7][8] In this substrate, that would be the C6 position.

However, the large and rigid trifluoromethyl group at the C2 position creates a significant steric barrier that physically blocks the bulky alkyllithium reagent (which exists as an aggregate) from accessing the C-H bond at C6.[9] While the electron-withdrawing nature of the -CF₃ group does increase the acidity of the ring protons, this electronic effect is insufficient to overcome the severe spatial congestion.

DoM_Steric_Hindrance sub 1-Methoxy-2-(trifluoromethyl)benzene reagent Add n-BuLi / s-BuLi sub->reagent coord Coordination of Li to Methoxy Oxygen reagent->coord additive Use Additive (TMEDA) reagent->additive stronger_base Use Stronger/Less Bulky Base (s-BuLi) reagent->stronger_base approach Approach C6-H for Deprotonation coord->approach steric_block Steric Blockage by -CF₃ Group approach->steric_block with n-BuLi success Successful Lithiation at C6 approach->success with s-BuLi/TMEDA failure Reaction Failure / Low Yield steric_block->failure additive->coord Breaks aggregates, increases reactivity stronger_base->coord More reactive

Caption: Workflow illustrating how steric hindrance from the -CF₃ group impedes directed ortho-metalation and potential solutions.

Troubleshooting & Optimization Protocol:

To overcome this steric barrier, a more aggressive lithiation strategy is required.

Step-by-Step Protocol for Optimized ortho-Lithiation:

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add 1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous THF (or Diethyl Ether) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Additive: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv). TMEDA is crucial as it breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity and reactivity.[10]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add sec-Butyllithium (s-BuLi, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. s-BuLi is more basic and generally more effective than n-BuLi for hindered substrates.

  • Stirring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C6 position.

  • Electrophilic Quench: Once lithiation is complete, add the desired electrophile (e.g., TMSCl, I₂, DMF) slowly at -78 °C and allow the reaction to gradually warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an appropriate organic solvent, dry, and purify by column chromatography.

FAQ 3: Low Efficiency in Palladium-Catalyzed Cross-Coupling Reactions

Question: I have prepared a bromo-derivative, such as 1-bromo-4-methoxy-3-(trifluoromethyl)benzene, and am experiencing very low yields in my Suzuki-Miyaura coupling reactions. What factors are limiting the catalytic cycle?

Expert Analysis:

Even when the reacting site is not directly adjacent to the hindered center, steric congestion can significantly impact the efficiency of transition-metal-catalyzed reactions. In your substrate, the C1-Br bond is flanked by a hydrogen, but the ortho position is occupied by the bulky -CF₃ group and the meta position by the -OCH₃ group. This steric environment primarily hinders the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

The palladium catalyst, coordinated to its ligands, must be able to approach and insert into the C-Br bond. The steric bulk from the nearby -CF₃ group can impede this approach, slowing down or preventing the catalyst from entering the cycle efficiently.

Troubleshooting & Optimization Protocol:

Success in coupling sterically hindered substrates relies heavily on the choice of catalyst system, particularly the supporting ligand.

Table 2: Ligand Selection for Sterically Hindered Suzuki-Miyaura Coupling

Ligand ClassExample LigandsKey FeaturesRationale for Use
Buchwald Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky and highly electron-rich.The large steric footprint promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species. The electron-rich nature accelerates the oxidative addition step.[11]
Carbene Ligands (NHCs) IPr, SImesStrong σ-donors, sterically demanding.Form very stable and highly active palladium complexes that are effective for challenging couplings.
Josiphos-type Ligands Bifunctional phosphinesChiral, electron-rich.Often used in asymmetric catalysis but can also be effective in overcoming steric barriers in standard cross-coupling.

Recommended Experimental Protocol:

  • Reagents Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv), boronic acid or ester (1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst System: Add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a selected bulky phosphine ligand (e.g., SPhos, 2-4 mol%). Using pre-formed palladium-ligand complexes (precatalysts) can also improve consistency and reactivity.

  • Solvent: Use a polar aprotic solvent like 1,4-Dioxane or Toluene, often with a small amount of water if using an inorganic base.

  • Heating: Heat the reaction mixture to a high temperature (typically 80-110 °C) with vigorous stirring. High temperatures are often necessary to overcome the activation barrier for oxidative addition at a hindered site.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of celite to remove the catalyst, and perform a standard aqueous workup and purification.

References

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Nanoscale. [Link]

  • SN2 Sterics and Comparing Reaction Rates. YouTube (Total Organic Chemistry). [Link]

  • (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Tohoku University Repository. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. PubMed Central (PMC). [Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Steric hindrance | Substitution and elimination reactions. Khan Academy. [Link]

  • Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α - ResearchGate. ResearchGate. [Link]

  • Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]

  • Supporting Information for Simultaneous pore confinement and sidewall modification of a N-rich COF with Pd(II): an efficient and. The Royal Society of Chemistry. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. PubMed. [Link]

  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand. American Chemical Society. [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

  • Selected metal‐catalyzed coupling reactions of polyfluoroarenes. ResearchGate. [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes. PubMed Central (NIH). [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab (Scripps Research). [Link]

  • Selective Mono‐Defluorinative Cross‐Coupling of Trifluoromethyl arenes via Multiphoton Photoredox Catalysis. ResearchGate. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central (PMC). [Link]

  • DIRECTED ORTHO METALATION. Unblog.fr. [Link]

Sources

catalyst loading optimization for Suzuki coupling of 2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 2-Methoxybenzotrifluoride Scaffolds

Subject: Catalyst Loading Optimization & Troubleshooting Guide Ticket ID: SC-CF3-OMe-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Push-Pull" Challenge

You are likely working with a derivative of 2-methoxybenzotrifluoride (e.g., a bromide or boronic acid/ester). This scaffold presents a unique "push-pull" electronic challenge that directly impacts catalyst turnover number (TON) and loading requirements:

  • The -CF3 Group (Electron-Withdrawing/Steric): If ortho to the coupling site, it creates significant steric hindrance, slowing transmetallation. However, it activates C-X bonds for oxidative addition.

  • The -OMe Group (Electron-Donating/Coordinating): It deactivates the ring for oxidative addition (if para to the halogen) and can act as a hemilabile ligand, potentially sequestering the Pd(II) species and stalling the cycle.

This guide provides a logic-driven approach to reducing catalyst loading from standard discovery levels (1–5 mol%) to process-viable levels (<0.5 mol%), specifically tailored for this fluorinated ether scaffold.

Part 1: Catalyst Selection & Loading Strategy

Q: I am currently using Pd(PPh3)4 at 5 mol% but getting variable yields. How do I lower the loading?

A: Pd(PPh3)4 is often insufficient for sterically demanding or electron-rich substrates due to the instability of the Pd(0) species and the weak donation of triphenylphosphine. To lower loading, you must switch to a catalyst system that facilitates the rate-limiting step (usually oxidative addition for electron-rich bromides or transmetallation for bulky substrates).

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy for this Scaffold?Target Loading
Buchwald G3/G4 XPhos Pd G4 or SPhos Pd G4 SPhos is excellent for ortho-substituted substrates (like -CF3). XPhos boosts oxidative addition for electron-rich aryl chlorides/bromides.0.05 – 0.5 mol%
Pd-NHC Pd-PEPPSI-IPent Extremely stable to heat and air. The bulky NHC ligand forces reductive elimination, preventing "Pd-black" formation.0.1 – 1.0 mol%
Bis-phosphine Pd(dppf)Cl2 Good general purpose, but often requires higher loading (1-3 mol%) than Buchwald systems.1.0 – 3.0 mol%
The "Loading Titration" Protocol

Do not jump straight to 0.1 mol%. Use a Logarithmic Descent strategy:

  • Establish Baseline: 2.0 mol% (Confirm >95% conversion).

  • First Cut: 0.5 mol% (If conversion holds, you are diffusion-limited, not catalyst-limited).

  • Second Cut: 0.1 mol% (Requires strict O2 exclusion and high-purity reagents).

  • Limit Test: 0.01 mol% (ppm level).

Part 2: Troubleshooting Reaction Stalls

Q: My reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help. Why?

A: This is rarely a catalyst quantity issue; it is a catalyst stability or poisoning issue. With 2-methoxybenzotrifluoride derivatives, two specific mechanisms are likely culprits:

Mechanism 1: Protodeboronation (The "Boron Loss" Pathway)

If you are using the boronic acid of the scaffold (e.g., 2-methoxy-5-(trifluoromethyl)phenylboronic acid), the electron-withdrawing -CF3 group makes the C-B bond susceptible to hydrolysis (protodeboronation), especially in aqueous base.

  • Symptom: You see the de-boronated byproduct (2-methoxybenzotrifluoride) in LCMS.

  • Fix:

    • Switch to anhydrous conditions (Dioxane/K3PO4).

    • Use a slow-release boron source like a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.[1]

Mechanism 2: Pd-Cluster Formation (The "Blackout")

The -OMe group can coordinate to Pd(II), stabilizing off-cycle resting states. If the catalytic cycle slows down, the unstable Pd(0) aggregates into inactive Palladium black.

  • Symptom: The reaction solution turns from orange/yellow to clear with black precipitate before conversion is complete.

  • Fix:

    • Increase Ligand/Metal Ratio: If using Pd(OAc)2 + Ligand, use a 2:1 or 3:1 ratio (L:Pd).

    • Switch to Pre-catalysts: Use precatalysts (like XPhos Pd G4) that ensure a 1:1 active species generation without excess Pd accumulation.

Part 3: Visual Troubleshooting Logic

Use the following decision tree to diagnose your specific failure mode.

TroubleshootingLogic Start Start: Low Yield / Stalled Reaction CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Dehalogenation Byproduct: De-halogenated Arene (Ar-H) CheckSM->Dehalogenation Found Ar-H Protodeboronation Byproduct: De-boronated Arene (Ar'-H) CheckSM->Protodeboronation Found Ar'-H (CF3 species) Homocoupling Byproduct: Biaryl Homocouple (Ar-Ar or Ar'-Ar') CheckSM->Homocoupling Found Dimers Stalled Unreacted SM remaining Catalyst Precipitated (Pd Black) CheckSM->Stalled SM Intact Sol_Dehal Fix: Switch solvent (avoid alcohols) Use less basic conditions Dehalogenation->Sol_Dehal Sol_Proto Fix: Use Anhydrous Base (K3PO4) Switch to Boronate Ester/BF3K Protodeboronation->Sol_Proto Sol_Homo Fix: Degas solvent thoroughly Reduce Oxidant (O2) ingress Homocoupling->Sol_Homo Sol_Stall Fix: Switch to Pd-NHC or Buchwald G4 Increase Ligand:Pd ratio Stalled->Sol_Stall

Caption: Diagnostic logic for Suzuki coupling failures involving fluorinated/methoxylated substrates.

Part 4: Experimental Protocol (Optimization Workflow)

Objective: Screen for optimal low-loading conditions for coupling 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.

Reagents:
  • Substrate A: 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

  • Substrate B: Aryl Boronic Acid (1.2 equiv)[2][3]

  • Base: K3PO4 (finely ground, 2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous for sensitive boronates)

Step-by-Step Screening Protocol:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Pd-catalyst (e.g., XPhos Pd G4) in the reaction solvent. Note: Weighing <1 mg of catalyst is inaccurate. Always use stock solutions.

    • Concentration Target: 0.01 M Pd.

  • The "DoE" Matrix (4 Vials):

    • Vial 1 (Control): 2.0 mol% Pd.

    • Vial 2 (Aggressive): 0.1 mol% Pd.

    • Vial 3 (Base Effect): 0.5 mol% Pd + K2CO3 (weaker base).

    • Vial 4 (Solvent Effect): 0.5 mol% Pd in n-Butanol (higher temp capability).

  • Execution:

    • Charge solid reagents (Halide, Boronic Acid, Base) into vials containing magnetic stir bars.

    • Evacuate and backfill with Nitrogen (x3).

    • Add solvent and Catalyst Stock Solution via syringe.

    • Heat to 80°C for 4 hours.

  • Analysis:

    • Sample 50 µL into 1 mL MeCN.

    • Analyze via HPLC/UPLC.

    • Success Metric: If Vial 2 (0.1 mol%) achieves >90% conversion, proceed to scale-up. If <50%, stick to Vial 1 conditions or screen new ligands (SPhos).

Part 5: Optimization Workflow Diagram

OptimizationFlow Screen 1. Ligand Screening (High Loading: 2 mol%) Select Select Best Ligand (Yield > 90%) Screen->Select DoE 2. Loading & Temp DoE (Titrate 2.0 -> 0.1 mol%) Select->DoE Kinetics 3. Kinetic Profiling (Check for catalyst death) DoE->Kinetics Kinetics->Screen If rapid death Final Final Process Conditions Kinetics->Final

Caption: Step-wise workflow for reducing catalyst loading from discovery to process scale.

References

  • Mechanisms of Suzuki Cross-Coupling: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

  • Buchwald Precatalysts (G3/G4): Journal of the American Chemical Society, "Rational Design of Palladium Precatalysts for Cross-Coupling."

  • Protodeboronation of Fluorinated Boronic Acids: Journal of Organic Chemistry, "Mechanism and Inhibition of Protodeboronation of Arylboronic Acids."

  • Pd-PEPPSI Catalysts: Chemistry – A European Journal, "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."

  • BenchChem Troubleshooting Guide: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."

Sources

workup procedures to remove impurities from 1-Methoxy-2-(trifluoromethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-Methoxy-2-(trifluoromethyl)benzene (CAS: 395-48-2). This intermediate, widely used in agrochemical and pharmaceutical synthesis, presents unique purification challenges due to the electron-withdrawing nature of the trifluoromethyl group and the lipophilicity of the anisole core.

This guide addresses the two most common synthetic routes:

  • O-Methylation of 2-(trifluoromethyl)phenol (Williamson Ether Synthesis).

  • Cross-Coupling/Trifluoromethylation of aryl halides.

Part 1: Removing Phenolic Impurities (O-Methylation Route)

The Challenge: In the methylation of 2-(trifluoromethyl)phenol, unreacted starting material is the primary impurity. Due to the electron-withdrawing effect of the ortho-CF3 group, the phenolic proton is more acidic than unsubstituted phenol, but it remains lipophilic enough to "drag" into the organic phase if the pH is not strictly controlled.

The Protocol: pH-Swing Extraction

This is a self-validating system: The success of the purification is physically observable through phase separation and pH monitoring.

Step-by-Step Methodology:

  • Quench: Cool the reaction mixture to 0°C. Quench carefully with water to dissolve inorganic salts (KI, KBr).

  • Solvent Selection: Dilute the organic phase with Diethyl Ether (Et2O) or MTBE .

    • Expert Insight: Avoid Dichloromethane (DCM) for the initial wash if possible. Fluorinated aromatics are dense (~1.25 g/mL). Using DCM (~1.33 g/mL) often results in phase inversion or intractable emulsions. Et2O ensures the product remains in the top layer.

  • The Critical Wash (Phenol Removal):

    • Wash the organic layer 2x with 1M NaOH (or 2M KOH).

    • Mechanism:[1][2][3] The base deprotonates the unreacted 2-(trifluoromethyl)phenol (pKa ~8-9), converting it into the water-soluble phenolate anion.

    • Validation: Check the pH of the aqueous output. It must remain >12. If the pH drops, the phenol is not fully deprotonated; add more base.

  • Neutralization: Wash the organic layer 1x with water, then 1x with Brine (Saturated NaCl) .

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate.

Visualizing the Workflow

PhenolRemoval Start Crude Reaction Mixture (Product + Unreacted Phenol) Solvent Dilute with Et2O or MTBE (Avoid DCM to prevent inversion) Start->Solvent BaseWash Wash with 1M NaOH (2x) Solvent->BaseWash Separation Phase Separation BaseWash->Separation AqLayer Aqueous Layer (Bottom) Contains: Sodium Phenolate Separation->AqLayer Discard OrgLayer Organic Layer (Top) Contains: Product Separation->OrgLayer Validation CHECK: Is Aqueous pH > 12? OrgLayer->Validation Validation->BaseWash No (Repeat Wash) Brine Wash with Brine -> Dry (MgSO4) Validation->Brine Yes Final Pure 1-Methoxy-2-(trifluoromethyl)benzene Brine->Final

Figure 1: The pH-Swing Extraction Logic. Note the critical loop at the pH check to ensure complete impurity removal.

Part 2: Removing Metal Catalysts (Cross-Coupling Route)

The Challenge: Reactions involving copper (Ullmann-type) or Palladium often leave persistent metal residues. Copper species can complex with the methoxy oxygen, carrying into the final product and causing green/blue discoloration or catalyzing decomposition.

The Protocol: Chelation & Adsorption

Option A: The Aqueous Chelation (For Bulk)

  • Dilute the reaction mixture with Ethyl Acetate.

  • Wash with a 10% aqueous solution of EDTA (disodium salt) or Ammonium Hydroxide (NH4OH) .

    • Mechanism:[1][2][3] NH3 or EDTA displaces the anisole ligand, forming a water-soluble copper complex (deep blue).

  • Repeat until the aqueous layer is colorless.

Option B: The Solid Phase Scavenge (For High Purity)

  • Pass the crude organic solution through a short pad of Silica Gel or Celite .

  • Expert Insight: For stubborn Pd/Cu residues, use a commercially available scavenger resin (e.g., SiliaMetS® Thiol) or simply stir with activated charcoal for 30 minutes before filtration.

Part 3: Final Purification Data

Once the chemical impurities are removed, the physical properties of 1-Methoxy-2-(trifluoromethyl)benzene allow for effective isolation via distillation.

Key Physical Properties for Process Design
PropertyValueOperational Note
Boiling Point 170–175 °C (at 760 mmHg)High BP makes rotary evaporation of solvents safe without product loss.
Density ~1.25 g/mLHeavier than water. Be careful during extractions; the product may be the bottom layer if using non-halogenated solvents.
Solubility Soluble in Et2O, EtOAc, DCMInsoluble in water.
Appearance Colorless to pale yellow liquidDark yellow/brown indicates oxidation or metal residue.

(Data derived from standard physicochemical databases [1][2])

Part 4: Troubleshooting & FAQs

Q1: I am seeing a persistent emulsion during the NaOH wash. How do I break it? A: Emulsions are common due to the high density of the trifluoromethyl group.

  • Immediate Fix: Add saturated Brine to the mixture. The increased ionic strength usually forces phase separation.

  • Alternative: Filter the entire emulsion through a pad of Celite. The solid diatomaceous earth physically breaks the emulsion bubbles.

Q2: My product yield is lower than expected after the base wash. A: You may have formed an "oil-out" where the product is trapped in the soapy interface.

  • Check: Did you use a highly concentrated base (>5M)? This can "salt out" the organic phase too aggressively. Stick to 1M or 2M NaOH.

  • Check: Re-extract the basic aqueous layer with fresh ether once to recover any entrained product.

Q3: The product is colored (Green/Brown) after the column. A: This indicates metal leaching.

  • Solution: Do not proceed to biological testing. Perform a bulb-to-bulb distillation (Kugelrohr) under vacuum (approx. 10-20 mmHg). The product will distill over clear, leaving heavy metal complexes in the pot.

References

  • PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene (Compound).[4][5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

strategies for scaling up reactions involving 1-Methoxy-2-(trifluoromethyl)benzene from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scaling up chemical reactions involving 1-Methoxy-2-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and process development professionals navigating the transition from laboratory-scale experiments to pilot plant production. Our goal is to provide practical, experience-driven solutions to common challenges, ensuring your scale-up process is efficient, safe, and successful.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, reactivity, and handling of 1-Methoxy-2-(trifluoromethyl)benzene during process scale-up.

Q1: What are the primary safety concerns when handling 1-Methoxy-2-(trifluoromethyl)benzene at the pilot plant scale?

A1: At the pilot scale, quantities are larger, and thus risks are amplified. The primary concerns are:

  • Inhalation and Contact: The compound's vapors can be irritating to the eyes, skin, and respiratory system.[1] Derivatives can be significantly more hazardous; for instance, related isocyanates are highly toxic.[2][3] Ensure a closed-system transfer where possible and use appropriate Personal Protective Equipment (PPE), including respirators, chemical-resistant gloves, and eye protection.

  • Flammability: While not highly flammable, it is a combustible liquid. All pilot plant equipment, including reactors, pumps, and transfer lines, must be properly grounded and bonded to prevent static electricity discharge, which could be an ignition source.[4] Work should be conducted in an environment free from open flames or high-heat sources.[4][5]

  • Spills: Have spill containment procedures and materials (like vermiculite or other absorbent materials) readily available.[5][6] Prevent spillage from entering drains or waterways.[5][6]

Q2: How do the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups influence the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS)?

A2: The two groups have opposing electronic effects, which creates a nuanced reactivity profile that is critical to understand for controlling regioselectivity.

  • The methoxy group is an activating, ortho, para-director due to its strong +R (resonance) effect.[7]

  • The trifluoromethyl group is a strongly deactivating, meta-director due to its potent -I (inductive) effect.[8][9]

In 1-methoxy-2-(trifluoromethyl)benzene, the directing effects compete. The primary sites for electrophilic attack are C4 (para to -OCH₃) and C6 (ortho to -OCH₃). The C4 position is generally favored as it is less sterically hindered and further from the deactivating -CF₃ group. The C6 position is sterically hindered and electronically deactivated by the adjacent -CF₃ group. Expect the major product to be the 4-substituted isomer.

Q3: Is this molecule susceptible to nucleophilic aromatic substitution (SNAr)?

A3: Yes, and this is a key feature. The powerful electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for SNAr, particularly at the positions ortho and para to it. This is analogous to how nitro groups activate a ring for SNAr. The high electronegativity of the fluorine atoms helps to stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[10][11]

Q4: What are the key physical properties I should consider for process design?

A4: Understanding the physical properties is fundamental for designing equipment and processes like distillations, extractions, and thermal management.

PropertyValueSourceSignificance for Scale-Up
Appearance Colorless liquid[1][12]Allows for visual inspection of purity and reaction progress (color changes).
Boiling Point 174-175 °C[1]Crucial for designing distillation/purification steps and setting maximum reaction temperatures.
Density 1.263 g/mL[1]Important for mass calculations, reactor volume planning, and phase-separation design.
Solubility Insoluble in water; Soluble in ethanol, ether, benzene[1]Dictates solvent choice for reaction and extraction/workup procedures.

PART 2: Troubleshooting Guides for Scale-Up

This section provides in-depth, Q&A-formatted guides for specific issues encountered during the scale-up of common reaction types.

Electrophilic Aromatic Substitution (EAS)

Q: During the pilot-scale nitration of my compound, I'm observing a significant drop in regioselectivity (more unwanted isomers) and the formation of dark, tar-like impurities compared to the lab-scale run. What's happening and how can I fix it?

A: This is a classic scale-up problem stemming from challenges in heat and mass transfer. Inadequate control over these factors leads to poor reaction selectivity and degradation.

Causality:

  • Poor Heat Transfer: Nitration is highly exothermic. A pilot reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat removal less efficient. If heat is not removed effectively, localized "hot spots" develop. These higher temperatures can lower the selectivity of the reaction and promote oxidative side reactions, leading to tar formation.

  • Inefficient Mass Transfer (Mixing): When the nitrating agent (e.g., HNO₃/H₂SO₄) is added, it must be dispersed instantly. In a large vessel, poor mixing can create areas of high reagent concentration. This can lead to di-substitution or other side reactions before the reagent has a chance to react as intended.

Troubleshooting Protocol:

  • Re-evaluate Thermal Management:

    • Action: Lower the batch temperature by 5-10 °C compared to the lab protocol.

    • Rationale: This provides a larger temperature gradient (ΔT) between the reaction mass and the cooling jacket, improving the heat removal rate and creating a larger safety margin.

  • Optimize Reagent Addition Strategy:

    • Action: Switch from top-surface addition to sub-surface (dip-tube) addition. Crucially, position the outlet of the dip tube directly into a high-agitation zone (e.g., near the impeller tip).

    • Rationale: This ensures the incoming reagent is immediately dispersed, preventing localized concentration spikes.

    • Action: Decrease the addition rate significantly. Profile the addition: start slow, and if the exotherm is well-controlled, the rate can be gradually increased.

    • Rationale: A slower addition rate generates heat more slowly, allowing the reactor's cooling system to keep pace.

  • Implement Process Analytical Technology (PAT):

    • Action: Install an in-situ FTIR or Raman probe into the reactor.

    • Rationale: These tools allow for real-time monitoring of both the starting material consumption and the formation of the desired product versus impurities.[13][14] This provides immediate feedback on how changes in temperature or addition rate are affecting the reaction's selectivity, allowing for dynamic control.

Workflow for Troubleshooting EAS Selectivity:

Lithiation_Workflow cluster_Pre_Run Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Post_Run Phase 3: Quench & Workup Titrate Titrate n-BuLi (Mandatory) Dry Dry Solvents & Starting Material Titrate->Dry Inert Inert Reactor System (Positive N2 Pressure) Dry->Inert Cool Cool Reactor to Target Temp (e.g., -78°C) Inert->Cool Add_SM Charge Substrate Solution Cool->Add_SM Add_BuLi Slow, Controlled Addition of Titrated n-BuLi (Monitor Exotherm) Add_SM->Add_BuLi IPC Hold & Take IPC Sample (Confirm Lithiation) Add_BuLi->IPC IPC->Add_BuLi Incomplete? Add more n-BuLi Quench Slow, Controlled Quench with Electrophile (Monitor Exotherm) IPC->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis Final Analysis (Yield, Purity) Workup->Analysis

Caption: A self-validating workflow for pilot-scale lithiation.

PART 3: Detailed Experimental Protocol

Protocol: Pilot-Scale Synthesis of 4-Nitro-1-methoxy-2-(trifluoromethyl)benzene

Disclaimer: This protocol is a template and must be adapted based on a thorough Process Hazard Analysis (PHA) for the specific equipment and conditions being used.

1. Reactor Preparation & Inerting: 1.1. Ensure the 100 L glass-lined steel reactor is clean, dry, and has passed all safety checks. 1.2. Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere (<1% O₂). Maintain a slight positive nitrogen pressure throughout the process. 1.3. Start the agitator at a moderate speed (e.g., 80 RPM).

2. Reagent Charging: 2.1. Charge 1-Methoxy-2-(trifluoromethyl)benzene (5.0 kg, 26.3 mol) to the reactor via a closed-system transfer pump. 2.2. Charge concentrated Sulfuric Acid (98%, 15 L) to the reactor slowly, ensuring the internal temperature does not exceed 30 °C. 2.3. Cool the reactor contents to 0-5 °C using the cooling jacket.

3. Nitrating Agent Preparation: 3.1. In a separate, dry dosing vessel, prepare the nitrating mixture by slowly adding concentrated Nitric Acid (70%, 2.0 L, approx. 28.6 mol) to concentrated Sulfuric Acid (98%, 2.0 L) while cooling to maintain a temperature below 10 °C.

4. Controlled Addition & Reaction: 4.1. Begin adding the nitrating mixture from the dosing vessel to the main reactor via a sub-surface dip tube over a period of 2-3 hours. 4.2. CRITICAL: Maintain the internal reactor temperature between 0-5 °C throughout the addition. The addition rate must be controlled by the cooling capacity of the reactor. If the temperature rises above 5 °C, immediately stop the addition. 4.3. After the addition is complete, hold the reaction mixture at 0-5 °C for 1 hour. 4.4. Take an IPC sample (HPLC or GC) to confirm reaction completion (starting material <1%).

5. Quenching: 5.1. In a separate quench vessel, prepare a mixture of crushed ice and water (50 kg). 5.2. CRITICAL: Slowly transfer the reaction mixture from the reactor into the vigorously stirred ice/water quench vessel. This is a highly exothermic step. The transfer rate must be controlled to keep the quench vessel temperature below 25 °C. 5.3. Once the transfer is complete, stir the quenched mixture for 30 minutes.

6. Workup & Isolation: 6.1. Allow the layers to separate in the quench vessel. 6.2. Transfer the lower aqueous layer to waste. 6.3. Wash the upper organic layer with water (2 x 10 L), followed by a 5% sodium bicarbonate solution (1 x 10 L), and finally brine (1 x 10 L). 6.4. Transfer the organic layer to a new vessel and dry over anhydrous magnesium sulfate. 6.5. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization if required.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

  • ChemBK. 1-Methoxy-2-(trifluoromethyl)benzene. [Link]

  • Datasheet. 1,3-Bis(trifluoromethyl)benzene. [Link]

  • Carl ROTH. Safety Data Sheet: Methoxybenzene. [Link]

  • ACS Publications. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • National Institutes of Health (NIH). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]

  • S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene. [Link]

  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]

  • Office of Scientific and Technical Information (OSTI). New Synthesis of TATB. Process Development Studies. [Link]

  • PubChem. Benzene, 2-isocyanato-1-methoxy-4-(trifluoromethyl)-. [Link]

  • Cheméo. Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • IMEMG. 1 Pilot plant synthesis of triaminotrinitrobenzene (TATB). [Link]

  • Mettler-Toledo. (2014). Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Covestro. (2024). World's First Pilot Plant for Bio-Based Aniline. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

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Validation & Comparative

reactivity comparison of ortho-, meta-, and para-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares the reactivity profiles of ortho-, meta-, and para-methoxybenzotrifluoride. It is designed for researchers in medicinal chemistry and organic synthesis, focusing on mechanistic causality, experimental outcomes, and strategic applications in drug design.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

The three isomers of methoxybenzotrifluoride (trifluoromethylanisole) exhibit distinct reactivity profiles governed by the interplay between the strongly electron-donating methoxy group (-OMe) and the strongly electron-withdrawing trifluoromethyl group (-CF


).
  • Para-isomer (1-methoxy-4-(trifluoromethyl)benzene): Characterized by reinforcing directing effects in electrophilic substitution but high metabolic vulnerability.

  • Meta-isomer (1-methoxy-3-(trifluoromethyl)benzene): Exhibits synergistic activation at the C2 position for lithiation (Directed Ortho Metalation) but complex regioselectivity in electrophilic attack due to competing electronic vectors.

  • Ortho-isomer (1-methoxy-2-(trifluoromethyl)benzene): Defined by steric crowding and unique metabolic stability due to the shielding of the methoxy "metabolic handle."

Electronic Structure & Theoretical Basis

Understanding the reactivity requires analyzing the competing electronic effects of the two substituents.

SubstituentEffect TypeHammett Constant (

)
Directing ClassDominant Mechanism
-OMe Electron Donating (EDG)-0.27Ortho / ParaResonance (+R) > Induction (-I)
-CF

Electron Withdrawing (EWG)+0.54MetaInduction (-I) (Strong)
The "Push-Pull" Dynamic
  • Activation: The -OMe group activates the ring towards electrophiles, increasing electron density at its ortho and para positions.[1]

  • Deactivation: The -CF

    
     group deactivates the entire ring inductively but least affects the position meta to itself.
    
  • Net Result: The -OMe group's resonance activation generally overwhelms the -CF

    
     group's inductive deactivation, making these compounds reactive towards strong electrophiles, but less so than anisole.
    

Reactivity Profile 1: Electrophilic Aromatic Substitution (EAS)[2]

In EAS reactions (e.g., nitration, bromination), the regioselectivity is determined by the stability of the sigma-complex (arenium ion).

A. Para-Methoxybenzotrifluoride
  • Configuration: -OMe at 1, -CF

    
     at 4.
    
  • Directing Vectors:

    • -OMe directs to 2, 6 .

    • -CF

      
       (meta-director) directs to 2, 6 .
      
  • Outcome: The effects are Reinforcing .

  • Major Product: Substitution occurs exclusively ortho to the methoxy group (Positions 2/6).

  • Experimental Note: This isomer gives the cleanest reaction profiles due to the lack of competing directing forces.

B. Meta-Methoxybenzotrifluoride
  • Configuration: -OMe at 1, -CF

    
     at 3.
    
  • Directing Vectors:

    • -OMe activates 2, 4, 6 .

    • -CF

      
       deactivates the ring but directs incoming electrophiles to 5  (meta to itself).
      
  • Conflict: The activation by -OMe dominates.

    • Position 2: Activated by -OMe (ortho) but sterically hindered between two substituents.

    • Position 4: Activated by -OMe (para) and ortho to -CF

      
      .
      
    • Position 6: Activated by -OMe (ortho) and para to -CF

      
      .
      
  • Outcome: The 4-isomer (para to OMe) and 6-isomer (ortho to OMe) are the major products. The 4-position is often favored electronically, but steric bulk of the electrophile can shift preference to the 6-position.

C. Ortho-Methoxybenzotrifluoride
  • Configuration: -OMe at 1, -CF

    
     at 2.
    
  • Directing Vectors:

    • -OMe directs to 4, 6 .

    • -CF

      
       directs to 4, 6  (meta to itself).
      
  • Outcome: Reinforcing effects at positions 4 and 6.

  • Major Product: The 4-isomer (para to OMe) is typically favored over the 6-isomer (ortho to OMe) due to the steric crowding at position 6 caused by the adjacent -CF

    
     group at position 2.
    
Visualization of Directing Effects[2]

DirectingEffects cluster_para Para-Isomer (Reinforcing) cluster_meta Meta-Isomer (Competing) P_C1 C1 (OMe) P_C2 C2/6 Target P_C1->P_C2 +R (Strong) P_C4 C4 (CF3) P_C4->P_C2 -I (Directs) M_C1 C1 (OMe) M_C4 C4 (Major) M_C1->M_C4 +R (Para) M_C6 C6 (Minor) M_C1->M_C6 +R (Ortho) M_C2 C2 (Hindered) M_C1->M_C2 +R M_C3 C3 (CF3)

Caption: Comparative directing vectors. Green nodes indicate primary sites of electrophilic attack.

Reactivity Profile 2: Directed Ortho Metalation (DoM)

Lithiation using n-butyllithium (n-BuLi) is a critical transformation for functionalizing these rings. The Regioselectivity is driven by the acidity of ring protons (inductive effect) and the coordination ability of the -OMe group.

The "Synergistic" Meta-Isomer

The meta-isomer (3-methoxybenzotrifluoride) is unique.

  • Site C2: Located between the -OMe and -CF

    
     groups.
    
  • Acidity: This proton is the most acidic due to the inductive withdrawal of both groups.

  • Coordination: The -OMe group coordinates the Li cation, directing it to C2.

  • Result: Lithiation occurs almost exclusively at C2 (the "in-between" position), provided the electrophile isn't too bulky. This allows for the synthesis of 1,2,3-trisubstituted benzenes, which are difficult to access via EAS.

Protocol: Regioselective Lithiation of 3-Methoxybenzotrifluoride

This protocol targets the C2 position.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Substrate: Add 3-methoxybenzotrifluoride (1.0 equiv).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Low temperature prevents benzyne formation.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add the electrophile (e.g., MeI, DMF, I

    
    ) (1.2 equiv) dissolved in THF.
    
  • Warm: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH

    
    Cl, extract with EtOAc.
    

Reactivity Profile 3: Metabolic Stability & Drug Design

In drug development, the position of the -CF


 group relative to the -OMe group significantly impacts metabolic clearance (Cl

).
  • Metabolic Liability: The methoxy group is a primary site for Phase I metabolism via O-demethylation (catalyzed by CYP2D6/3A4).

  • Ortho-Effect (Shielding): In the ortho-isomer , the bulky -CF

    
     group sterically hinders the approach of the CYP heme iron to the methoxy oxygen. This increases metabolic stability  compared to the other isomers.
    
  • Para-Effect (Exposure): In the para-isomer , the methoxy group is fully exposed. While the -CF

    
     group blocks metabolism at the para-position, it does not protect the methoxy group. This isomer typically has the shortest half-life .
    

Ranking for Metabolic Stability:

  • Ortho-isomer (Most Stable)

  • Meta-isomer

  • Para-isomer (Least Stable)

Summary Comparison Table

FeatureOrtho-MethoxybenzotrifluorideMeta-MethoxybenzotrifluoridePara-Methoxybenzotrifluoride
EAS Regioselectivity C4 (Major), C6 (Minor)C4 & C6 (Mixture), C2 (Trace)C2 / C6 (Exclusive)
Lithiation Site C3 (via OMe direction)C2 (Synergistic/Between)C2 (Ortho to OMe)
Metabolic Stability High (Steric Shielding)ModerateLow (Exposed OMe)
Key Application Stable Bioisostere1,2,3-Trisubstituted ScaffoldsClean 1,2,4-Trisubstitution

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1–360. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • European Patent EP0129528B1. (1988). Process for the preparation of nitro-substituted benzotrifluoride compounds.[2][3][4][5][6] (Provides experimental data on nitration isomer ratios). Link

Sources

Strategic Synthesis Guide: 1-Methoxy-2-(trifluoromethyl)benzene vs. Direct Trifluoromethylation Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic comparison between using 1-Methoxy-2-(trifluoromethyl)benzene as a pre-functionalized building block versus employing Trifluoromethylating Agents (e.g., Togni’s Reagent, Ruppert-Prakash Reagent) to introduce the CF₃ group late-stage.

Executive Summary

In medicinal chemistry and agrochemical synthesis, the ortho-trifluoromethyl anisole motif is a privileged scaffold, offering metabolic stability and unique lipophilicity. Researchers face a critical strategic choice:

  • The Scaffold Approach: Utilizing 1-Methoxy-2-(trifluoromethyl)benzene (CAS 395-48-2) as a starting material.

  • The Reagent Approach: Constructing the core first and introducing the CF₃ group late-stage using agents like Togni’s Reagent or TMSCF₃ .

Verdict: The Scaffold Approach is superior for early-stage library generation due to predictable regiochemistry (C4-substitution). The Reagent Approach is reserved for late-stage diversification of complex molecules where the anisole core is already embedded.

Part 1: Technical Profile & Mechanism

1-Methoxy-2-(trifluoromethyl)benzene (The Scaffold)

This compound is not a CF₃ transfer agent ; it is a stable aromatic building block. Its value lies in its unique electronic "push-pull" nature that dictates highly selective downstream functionalization.

  • Electronic Environment:

    • Methoxy (-OMe): Strong electron-donating group (EDG), directs ortho/para.

    • Trifluoromethyl (-CF₃): Strong electron-withdrawing group (EWG), directs meta.

  • Cooperative Directing Effect: In this specific isomer, the directing effects reinforce each other. The -OMe group directs to positions 4 and 6. The -CF₃ group (at position 2) directs to positions 4 and 6 (meta to itself).

    • Result: Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at Position 4 (para to -OMe), enabling high-yield regioselective functionalization.

Trifluoromethylating Agents (The Alternatives)

These reagents transfer a CF₃ source to an existing arene (e.g., Anisole).

  • Togni Reagent II: Electrophilic CF₃⁺ source.[1] Reacts with electron-rich arenes via Cu-catalysis or acid mediation.

  • Langlois Reagent (CF₃SO₂Na): Radical CF₃• source. Used in photoredox catalysis.[2][3]

  • Ruppert-Prakash (TMSCF₃): Nucleophilic CF₃⁻ source. Requires oxidative activation for aryl coupling.

Part 2: Comparative Analysis

Decision Matrix: Scaffold vs. Agents
FeatureScaffold Approach (1-Methoxy-2-(trifluoromethyl)benzene)Reagent Approach (Togni / Langlois / TMSCF₃)
Primary Use Starting material for building libraries.Late-stage functionalization of drug candidates.[3]
Regioselectivity High (100% Defined): Pre-installed CF₃ guarantees position.Low to Moderate: Often yields ortho/para mixtures.
Cost Efficiency High (Cheap commodity chemical).Low (Reagents are expensive; Togni ~$50/5g).
Atom Economy High (No carrier ligand waste).Low (Togni reagent releases iodobenzoic acid waste).
Reaction Safety Standard organic synthesis risks.High Energy (Togni II is shock-sensitive/explosive).
Visualizing the Strategic Pathway

SynthesisStrategy Start Target Molecule Needs 2-CF3-Anisole Motif Choice Is the Core Already Built? Start->Choice No No (De Novo Synthesis) Choice->No Early Stage Yes Yes (Late Stage) Choice->Yes Late Stage Scaffold Use 1-Methoxy-2-(trifluoromethyl)benzene (Building Block) No->Scaffold ReactionA Electrophilic Substitution (Directed to C4) Scaffold->ReactionA ProductA Single Regioisomer (High Yield) ReactionA->ProductA Reagent Use Togni Reagent / Photoredox (CF3 Radical/Cation) Yes->Reagent ReactionB Direct Trifluoromethylation of Anisole Core Reagent->ReactionB ProductB Isomer Mixture (Ortho/Para Separation Req.) ReactionB->ProductB

Figure 1: Strategic decision tree for selecting between pre-functionalized scaffolds and direct trifluoromethylation.

Part 3: Experimental Protocols

Protocol A: Functionalizing the Scaffold (Recommended)

Objective: Synthesis of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene via Electrophilic Aromatic Substitution. This protocol demonstrates the superior regiocontrol of the scaffold approach.

  • Setup: Charge a round-bottom flask with 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv, 10 mmol) and acetonitrile (0.5 M).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Catalysis: Add NH₄OAc (10 mol%) as a mild catalyst to promote the reaction without harsh acids.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC/LCMS (Conversion usually >95%).

  • Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Extract with Ethyl Acetate.

  • Result: Concentration yields the C4-bromo product exclusively (>20:1 regioselectivity) due to the cooperative directing effects of OMe and CF₃.

Protocol B: Direct Trifluoromethylation (Comparison)

Objective: Introduction of CF₃ to Anisole using Togni Reagent II. This protocol highlights the challenge of isomer separation.

  • Setup: In a glovebox, combine Anisole (1.0 equiv), Togni Reagent II (1.2 equiv), and CuCl (10 mol%) in MeOH.

  • Reaction: Seal the vial and heat to 60°C for 12 hours.

  • Mechanism: The Cu-catalyst activates the hypervalent iodine, generating an electrophilic CF₃ species that attacks the electron-rich anisole ring.

  • Outcome: The reaction produces a mixture of:

    • 2-(Trifluoromethyl)anisole (Target): ~35% yield

    • 4-(Trifluoromethyl)anisole (Byproduct): ~45% yield

  • Purification: Requires difficult column chromatography to separate the ortho and para isomers, significantly lowering the effective yield of the desired scaffold.

Part 4: Mechanistic Visualization (Regioselectivity)

The following diagram explains why the scaffold approach is more robust for synthesis than direct trifluoromethylation.

Regioselectivity Substrate 1-Methoxy-2-(trifluoromethyl)benzene OMe Methoxy Group (C1) Directs Ortho/Para (to itself) Activates C4, C6 Substrate->OMe CF3 CF3 Group (C2) Directs Meta (to itself) Deactivates C3, C5 Substrate->CF3 C4 Position 4 (Para to OMe + Meta to CF3) HIGHLY FAVORED OMe->C4 Strong Activation C6 Position 6 (Ortho to OMe + Meta to CF3) Sterically Hindered OMe->C6 Activation (Hindered) CF3->C4 Directing Alignment CF3->C6 Directing Alignment C3 Position 3 (Blocked by Sterics & Electronics) C5 Position 5 (Meta to OMe + Para to CF3) Deactivated

Figure 2: Cooperative directing effects in 1-Methoxy-2-(trifluoromethyl)benzene leading to exclusive C4 functionalization.

References

  • Togni Reagent II Chemistry

    • Charpentier, J., Früh, N., & Togni, A. (2015). "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews, 115(2), 650–682.
  • Radical Trifluoromethylation

    • Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Regioselectivity in EAS

    • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[3][4]

  • Properties of 1-Methoxy-2-(trifluoromethyl)

    • PubChem Compound Summary for CID 24850981 (Togni Reagent) and CID 67773 (2-Methoxybenzotrifluoride).

Sources

A Senior Application Scientist's Comparative Guide to Validating the Purity of 2-(Trifluoromethyl)anisole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of novel chemical entities and the development of pharmaceutical agents, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of scientific validity and product safety. For a versatile building block like 2-(Trifluoromethyl)anisole, a compound frequently utilized in medicinal chemistry and materials science, the assurance of its purity is paramount. The presence of even trace amounts of impurities—be they isomers, unreacted starting materials, or byproducts—can significantly alter reaction outcomes, biological activity, and the safety profile of the final product.

This guide provides an in-depth, experience-driven comparison of two instrumental techniques central to purity validation: High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Gas Chromatography coupled with Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not just to present protocols, but to illuminate the strategic thinking behind methodological choices, enabling you, my fellow researchers, to select and implement the most appropriate technique for your specific analytical challenge.

The Analytical Challenge: 2-(Trifluoromethyl)anisole

2-(Trifluoromethyl)anisole is a liquid at room temperature with a boiling point that makes it amenable to both HPLC and GC analysis.[1][2][3] Its aromatic ring provides a chromophore suitable for UV detection in HPLC, while its volatility and thermal stability are well-suited for GC. The key to a robust purity assessment lies in a method's ability to separate the main component from structurally similar impurities. Potential process-related impurities could include isomers (e.g., 3- or 4-(Trifluoromethyl)anisole), precursors from its synthesis (such as 2-chlorobenzotrifluoride or sodium methoxide), or related substances formed through side reactions.[4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical quality control, lauded for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[6][7] For 2-(Trifluoromethyl)anisole, a reversed-phase HPLC method is the logical starting point, leveraging the compound's moderate polarity.

Expertise in Action: Causality Behind the HPLC Protocol

The goal is to develop a stability-indicating method capable of resolving the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The choices within this protocol are designed to create a self-validating system, where the results are demonstrably reliable.

Experimental Protocol: HPLC-UV for 2-(Trifluoromethyl)anisole Purity
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic compounds like anisole derivatives.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The use of a buffered aqueous mobile phase (A) and an organic modifier (B) is classic for reversed-phase. Formic acid is added to control the pH and ensure good peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

    • Rationale: A gradient elution is employed to ensure that both more polar, early-eluting impurities and more non-polar, late-eluting impurities are effectively separated and eluted from the column in a reasonable timeframe, with sharp peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection: UV at 254 nm. Rationale: The aromatic ring of 2-(Trifluoromethyl)anisole provides strong UV absorbance at this wavelength, offering good sensitivity.[8]

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~25 mg of the 2-(Trifluoromethyl)anisole sample and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Data Presentation: Hypothetical HPLC Purity Analysis
Peak IDRetention Time (min)Peak AreaArea %Identity
13.21,5000.05Unknown Impurity
28.92,985,00099.802-(Trifluoromethyl)anisole
39.56,0000.10Isomer (e.g., 4-isomer)
412.13,0000.05Unknown Impurity
Trustworthiness: A Self-Validating HPLC System

This protocol's reliability is underpinned by key validation parameters as outlined by ICH and USP guidelines.[9][10][11]

  • Specificity: To ensure the peak for 2-(Trifluoromethyl)anisole is pure and not co-eluting with impurities, a photodiode array (PDA) detector can be used to assess peak purity. Additionally, spiking the sample with known potential impurities and demonstrating their resolution from the main peak would establish specificity.[9]

  • Linearity & Range: The method's response should be linear across a range of concentrations, typically from 50% to 150% of the target concentration for impurities.[9]

  • Accuracy & Precision: Determined by analyzing a sample of known purity or by spiking the sample with a known amount of impurities and calculating the recovery.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds.[6][12] It offers superior separation efficiency (resolution) compared to HPLC for such molecules and provides definitive structural information through mass spectrometry, making it the gold standard for identifying unknown volatile impurities.[6]

Expertise in Action: Causality Behind the GC-MS Protocol

The choice of a GC-MS method is driven by the need for high-resolution separation of potentially isomeric impurities and the desire for unambiguous identification of any detected peaks. The parameters are selected to ensure efficient volatilization, separation, and ionization without inducing thermal degradation.

Experimental Protocol: GC-MS for 2-(Trifluoromethyl)anisole Purity
  • Instrumentation: A GC system with an autosampler, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This type of column separates compounds primarily based on their boiling points and is an excellent general-purpose column for separating a wide range of non-polar and moderately polar compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

    • Rationale: The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of compounds in order of their boiling points, providing effective separation.

  • Injector: Split/Splitless injector at 250 °C, operated in split mode (e.g., 50:1 split ratio). Rationale: A high split ratio prevents column overloading with the main component and ensures sharp peaks.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI is a hard ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared against libraries for confident identification.

  • Mass Scan Range: 40 - 350 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-(Trifluoromethyl)anisole in a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Presentation: Hypothetical GC-MS Purity Analysis
Peak IDRetention Time (min)Peak Area %Proposed Identity (based on MS)Key Mass Fragments (m/z)
18.199.852-(Trifluoromethyl)anisole176 (M+), 145, 127, 107
28.30.114-(Trifluoromethyl)anisole176 (M+), 145, 127, 107
39.20.042-Chlorobenzotrifluoride180 (M+), 145, 115
Trustworthiness: A Self-Validating GC-MS System
  • Definitive Identification: The primary strength of this protocol is the trustworthiness of the identification. The mass spectrum of each peak provides a high degree of confidence in its identity, especially when compared to a spectral library or a reference standard.

  • Quantitation Limit: For impurities, it is crucial to determine the Limit of Quantitation (LOQ), which is the lowest amount of an analyte that can be reliably quantified with acceptable precision and accuracy.[9] This is established by analyzing a series of dilutions of a known impurity standard.

Visualizing the Analytical Workflow

To better understand the process from sample to result, the following workflow diagram illustrates the key stages for both HPLC and GC-MS analysis.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow h_start Sample Weighing & Dilution h_prep Filtration (0.45 µm) h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep C18 Column Separation h_inject->h_sep h_detect UV Detection (254 nm) h_sep->h_detect h_data Chromatogram Analysis (Area %) h_detect->h_data h_report Purity Report h_data->h_report g_start Sample Weighing & Dilution g_inject GC Injection (Split Mode) g_start->g_inject g_sep Capillary Column Separation g_inject->g_sep g_ionize Electron Ionization (70 eV) g_sep->g_ionize g_detect Mass Spectrometry Detection g_ionize->g_detect g_data TIC & Mass Spectra Analysis g_detect->g_data g_report Purity & Impurity ID Report g_data->g_report start Purity Validation of 2-(Trifluoromethyl)anisole start->h_start start->g_start

Caption: A comparative workflow for HPLC and GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MSSenior Scientist's Insight
Analyte Scope Wide range, including non-volatile & thermally labile compounds.[6][13]Volatile & thermally stable compounds only.[12][13]HPLC is more versatile for unknown impurity profiles that may include non-volatile species. GC is perfect if all expected impurities are volatile.
Separation Efficiency Good to excellent.Excellent to superior for volatile compounds.[6]For resolving close-boiling point isomers of 2-(Trifluoromethyl)anisole, GC will likely provide sharper peaks and better baseline resolution.
Identification Power Presumptive (based on retention time). Requires reference standards.Definitive (based on mass spectral fragmentation).[6]GC-MS is unparalleled for identifying unknown impurities without needing to synthesize every potential byproduct. This is a significant advantage in process development.
Sensitivity High (ng to pg range).Very high (pg to fg range), especially with selected ion monitoring (SIM).Both techniques offer excellent sensitivity, but GC-MS often has the edge for trace analysis of volatile impurities.
Speed Moderate (runs are typically 10-30 minutes).[12]Fast (runs can be <15 minutes).[7]For high-throughput screening, a well-optimized GC method can be significantly faster.
Cost & Complexity Moderate initial cost. Solvents can be a significant running cost.[12]Higher initial cost for the MS detector. Gases are less expensive than HPLC solvents.[12]While the initial investment for GC-MS is higher, the lower cost of consumables (gases vs. solvents) can make it more economical for a high volume of analyses over the long term.

Decision-Making Guide: Which Technique to Choose?

The choice between HPLC and GC-MS is not about which is "better," but which is the right tool for the job. This decision tree, grounded in practical laboratory considerations, can guide your choice.

G start Analytical Goal for Purity Assessment? q1 Are non-volatile or thermally labile impurities a concern? start->q1 q2 Is definitive structural identification of unknown impurities required? q1->q2 No hplc Choose HPLC-UV q1->hplc Yes q3 Is this for routine QC with known impurity profiles? q2->q3 No gcms Choose GC-MS q2->gcms Yes q3->hplc Yes both Use Both (Orthogonal Methods) q3->both No (Full Characterization)

Caption: A decision tree for selecting the optimal analytical technique.

For comprehensive characterization during process development or for regulatory submissions, employing both HPLC and GC-MS is the most robust strategy. This "orthogonal" approach, where two techniques with different separation mechanisms are used, provides the highest degree of confidence in the purity assessment.

Conclusion

Validating the purity of 2-(Trifluoromethyl)anisole is a critical task that demands the right analytical tools and a well-reasoned scientific approach. HPLC-UV stands out as a versatile and robust method, ideal for routine quality control and for analyzing samples that may contain a diverse range of impurities. Its strength lies in its broad applicability and well-established validation protocols.[14] Conversely, GC-MS offers unparalleled separation efficiency for volatile compounds and the definitive power of mass spectrometry for structural elucidation. It is the superior choice for in-depth impurity profiling and for identifying unknown, volatile byproducts.

As a researcher, scientist, or drug development professional, the ultimate decision rests on your specific analytical needs. By understanding the causality behind the protocols and the distinct advantages of each technique, you are empowered to design and execute a purity validation strategy that is not only scientifically sound but also inherently trustworthy.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Unknown Author. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Reddit. (2016, October 29). In your view, which is a stronger analytical technique, HPLC-MS or GCMS?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Anisole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of Anisole (Methoxybenzene) by HPLC-UV Pro. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Unknown Author. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(Trifluoromethyl)anisole. Retrieved from [Link]

  • ACS Publications. (2003). Potential of Gas Chromatography−Orthogonal Acceleration Time-of-Flight Mass Spectrometry (GC-oaTOFMS) in Flavor Research. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • ACS Publications. (n.d.). Aromatic Trifluoromethylation with Metal Complexes. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1-Methoxy-2-(trifluoromethyl)benzene with Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and agrochemical development, the trifluoromethoxyphenyl scaffold is a critical pharmacophore, modulating lipophilicity (


), metabolic stability, and bioisosteric properties. This guide provides an in-depth spectroscopic comparison of 1-Methoxy-2-(trifluoromethyl)benzene  (Ortho-isomer) against its meta- and para- analogues.

The ortho- isomer presents unique spectroscopic challenges and opportunities—specifically the "Ortho Effect" in mass spectrometry and Through-Space Coupling in


 NMR—which are absent in the meta and para isomers. This guide synthesizes experimental data to establish a robust identification protocol.

Structural & Electronic Analysis

The electronic environment of the trifluoromethyl (


) and methoxy (

) groups dictates the reactivity and spectral signature.
  • 1-Methoxy-2-(trifluoromethyl)benzene (Ortho): Steric crowding forces the methoxy group out of coplanarity, reducing

    
     conjugation. The proximity of fluorine lone pairs to the methoxy protons induces unique through-space  magnetic interactions.
    
  • 1-Methoxy-3-(trifluoromethyl)benzene (Meta): Electronic isolation allows for independent inductive effects (

    
    -withdrawal by 
    
    
    
    ).
  • 1-Methoxy-4-(trifluoromethyl)benzene (Para): High symmetry (

    
     effective) and maximal conjugation often result in the highest melting points and distinct AA'BB' coupling systems in 
    
    
    
    NMR.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Profiling

The most definitive identification method is


 NMR, where the chemical shift is highly sensitive to the local electronic environment and solvent effects.
Comparative Chemical Shifts (

)
Compound

Shift (

ppm)

Aromatic Pattern
Key Coupling Feature
Ortho (2-isomer) -59.7 to -62.5 Complex Multiplet (ABCD)Through-space

broadening
Meta (3-isomer) -62.8MultipletStandard

Para (4-isomer) -61.5Symmetric AA'BB'Clean doublet structure

Expert Insight: In the Ortho-isomer , the spatial proximity of the


 and 

groups (approx. 2.8 Å) can lead to a Through-Space Coupling (

)
. While often unresolved as a clean splitting in standard 1D spectra, it manifests as peak broadening or a "ragged" appearance of the

singlet in

NMR, distinct from the sharp singlets of the meta and para isomers.
Visualization: NMR Assignment Workflow

NMR_Workflow start Unknown Isomer Sample f19 Run 19F NMR (CDCl3) start->f19 check_sym Check Symmetry & Shift f19->check_sym ortho Ortho Isomer (-60 to -62 ppm) Complex H-Coupling check_sym->ortho Downfield Shift meta Meta Isomer (~ -63 ppm) check_sym->meta Upfield Shift para Para Isomer (~ -61.5 ppm) AA'BB' Pattern check_sym->para Mid-range + Sym ts_coupling Check 1H for OMe Broadening (Through-Space Coupling) ortho->ts_coupling Validation

Caption: Decision tree for differentiating trifluoromethyl anisole isomers using NMR data.

B. Infrared (IR) Spectroscopy: Fingerprinting

While Mass Spec gives weight, IR confirms the substitution pattern (Regiochemistry).

  • Ortho (1,2-disubstitution): Look for a strong C-H out-of-plane (oop) bending vibration near 735–770 cm⁻¹ . This is the single most diagnostic band.

  • Para (1,4-disubstitution): Characterized by a strong band at 800–860 cm⁻¹ .

  • Meta (1,3-disubstitution): typically shows bands at 690 cm⁻¹ and 780 cm⁻¹ .

Protocol Tip: Run neat (ATR) for liquid samples. The C-F stretch (1100–1350 cm⁻¹) will be dominant in all three, so focus on the fingerprint region (


) for isomer differentiation.
C. Mass Spectrometry (MS): The "Ortho Effect"

In Electron Impact (EI) ionization, the ortho- isomer undergoes a specific fragmentation pathway not accessible to the para- isomer due to distance.

  • Common Pathway: All isomers show molecular ion

    
     (
    
    
    
    ) and loss of
    
    
    (
    
    
    ).
  • Ortho-Specific Pathway: The ortho- isomer facilitates the elimination of small neutral molecules (like

    
     or 
    
    
    
    ) via a cyclic transition state involving the methoxy oxygen and the trifluoromethyl group.
    • Diagnostic Signal: Look for variations in the abundance of the

      
       peak or specific rearrangement ions (e.g., 
      
      
      
      161 for loss of methyl vs. complex rearrangements).
Visualization: Fragmentation Logic

MS_Frag cluster_ortho Ortho Effect Pathway cluster_para Standard Pathway M_ion Molecular Ion [M]+ m/z 176 O_rearrange Cyclic Transition State M_ion->O_rearrange Proximity Loss_CF3 [M - CF3]+ m/z 107 M_ion->Loss_CF3 Direct Cleavage Frag_Unique Rearrangement Ion (Specific Abundance) O_rearrange->Frag_Unique

Caption: Mechanistic divergence in MS fragmentation due to steric proximity (Ortho Effect).

Experimental Protocols

Protocol 1: NMR Acquisition for Isomer Purity

Objective: Quantify isomeric impurity levels (e.g., 0.1% para in ortho batch).

  • Sample Prep: Dissolve 20 mg of analyte in 0.6 mL

    
    .
    
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -Trifluorotoluene
    (
    
    
    ppm) as a reference.
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds (Fluorine has long
      
      
      ).
    • Scans: Minimum 64 scans for S/N > 100:1.

    • Spectral Width: Ensure coverage from -50 to -80 ppm.

  • Processing: Apply 0.5 Hz line broadening (LB). Integration of the signal at -59.7 ppm (Ortho) vs -61.5 ppm (Para) yields molar ratio.

Protocol 2: GC-MS Identification

Objective: Confirm identity via retention time and fragmentation.

  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier: Helium at 1.0 mL/min.[1]

  • Temp Program: 50°C (2 min)

    
     250°C at 15°C/min.
    
  • Differentiation: The ortho- isomer typically elutes earlier than the para- isomer due to lower boiling point (internal shielding reduces intermolecular Van der Waals forces).

Comparative Data Summary

Property1-Methoxy-2-(trifluoromethyl)benzene1-Methoxy-4-(trifluoromethyl)benzene
CAS 395-34-6402-52-8
Boiling Point ~170-172 °C (Predicted/Observed)~175-177 °C

NMR Shift

to

ppm

ppm
IR Diagnostic 735–770 cm⁻¹ (C-H Wag)800–860 cm⁻¹ (C-H Wag)
Reactivity Sterically hindered; Directs meta to OMe in specific substitutionsOpen positions; Directs ortho to OMe

References

  • National Institutes of Health (NIH). 19F NMR Chemical Shifts and Coupling Constants. PubChem Compound Summary.[1] Available at: [Link]

  • Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes - Supporting Information. (Contains specific NMR data for trifluoromethyl anisole derivatives). Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings via IR. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectra of 1-Methoxy-4-(trifluoromethyl)benzene. Available at: [Link]

Sources

A Comparative Guide to the Structural Confirmation of 1-Methoxy-2-(trifluoromethyl)benzene Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the structural confirmation of 1-methoxy-2-(trifluoromethyl)benzene derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The incorporation of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and physicochemical properties, making precise structural elucidation paramount.[1] Herein, we will explore the nuances of X-ray crystallography as the definitive method for achieving this, using a closely related analogue to illustrate the experimental workflow and data interpretation.

The Significance of Structural Confirmation in Fluorinated Aromatics

1-Methoxy-2-(trifluoromethyl)benzene and its derivatives are key building blocks in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, a bioisostere for several functional groups, can enhance metabolic stability, binding affinity, and membrane permeability.[1] However, the presence of this bulky, electron-withdrawing group can also introduce conformational complexities and the potential for unexpected intermolecular interactions. Therefore, unambiguous confirmation of the three-dimensional structure is not merely a procedural step but a critical component of understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications. While spectroscopic techniques like NMR provide valuable information about connectivity, only single-crystal X-ray diffraction can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[2]

A Case Study: Unraveling the Crystal Structure of a Trifluoromethylated Aniline Analogue

While a publicly available crystal structure for the parent 1-methoxy-2-(trifluoromethyl)benzene is not readily found, we can draw valuable insights from the crystallographic analysis of a structurally similar compound: para-trifluoromethyl-aniline hemihydrate.[3][4] This example will serve as our guide to the experimental intricacies and data analysis involved in the crystallographic characterization of this class of molecules.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a keen understanding of the underlying principles of crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction Suitable Single Crystal data_processing Data Processing xray_diffraction->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution Reflection Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF Generation refinement->validation analysis Structural Analysis validation->analysis Final Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
  • Crystal Growth (The Art of Patience):

    • Rationale: The foundation of a successful X-ray crystallographic analysis is a high-quality single crystal. The molecules within the crystal must be arranged in a highly ordered, repeating lattice to diffract X-rays coherently.

    • Methodology: For small organic molecules like trifluoromethylated benzene derivatives, slow evaporation of a saturated solution is a common and effective technique.

      • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to near saturation.

      • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

      • Visually inspect the container for the formation of well-defined, transparent crystals. In the case of the para-trifluoromethyl-aniline hemihydrate, crystals were obtained directly from the commercially available product, highlighting that sometimes suitable crystals can be found without extensive screening.[3][4]

  • Data Collection (Illuminating the Lattice):

    • Rationale: A single crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, providing a three-dimensional map of the diffraction pattern.

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential.

    • Procedure:

      • A suitable crystal is selected under a microscope and mounted on a loop.

      • The mounted crystal is placed on the goniometer head of the diffractometer and cooled under a stream of nitrogen gas (typically to 100-200 K) to minimize thermal vibrations of the atoms. For the para-trifluoromethyl-aniline hemihydrate, data was collected at 200 K.[3][4]

      • The diffractometer software is used to determine the unit cell parameters and the crystal's orientation.

      • A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Structure Solution and Refinement (From Data to Model):

    • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined to best fit the experimental data.

    • Software: Specialized software packages such as SHELX or Olex2 are used for structure solution and refinement.

    • Key Steps:

      • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

      • Structure Solution: Direct methods are typically used for small molecules to determine the initial phases of the structure factors, leading to a preliminary electron density map.

      • Model Building: The initial electron density map is interpreted to place the atoms of the molecule.

      • Refinement: The atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. A critical aspect of refining trifluoromethylated compounds is addressing potential rotational disorder of the -CF3 group, as was observed in the para-trifluoromethyl-aniline hemihydrate structure where the fluorine atoms were found to be disordered over two positions.[4]

Data Interpretation: A Comparative Look at Crystallographic Parameters

The final output of a crystallographic analysis is a set of files, most notably a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Below is a table summarizing the key crystallographic data for our case study, para-trifluoromethyl-aniline hemihydrate, which serves as a representative example for what to expect for a 1-methoxy-2-(trifluoromethyl)benzene derivative.

Parameterpara-trifluoromethyl-aniline hemihydrate[3][4]Expected Range for 1-Methoxy-2-(trifluoromethyl)benzene DerivativesSignificance
Crystal System OrthorhombicMonoclinic, Orthorhombic, or TriclinicDescribes the basic shape of the unit cell.
Space Group PbcnVariesDefines the symmetry elements within the unit cell.
a (Å) 17.7552(12)5 - 20Unit cell dimension.
b (Å) 10.7574(9)5 - 20Unit cell dimension.
c (Å) 8.0207(7)5 - 20Unit cell dimension.
V (ų) 1532.0(2)500 - 2000Volume of the unit cell.
Z 42, 4, or 8Number of molecules in the unit cell.
Rgt(F) 0.0415< 0.05A measure of the agreement between the observed and calculated structure factors (a lower value is better).
wRref(F²) 0.1154< 0.15A weighted residual factor based on the squared structure factors (a lower value is better).

Table 1: Key crystallographic data for para-trifluoromethyl-aniline hemihydrate and expected ranges for similar compounds.

Addressing the Challenges: Disorder in Trifluoromethyl Groups

A common challenge in the crystallography of trifluoromethyl-containing compounds is the rotational disorder of the -CF3 group. Due to its C3 rotational symmetry, the fluorine atoms can often occupy multiple, closely spaced positions in the crystal lattice. In the case of para-trifluoromethyl-aniline hemihydrate, the fluorine atoms of the trifluoromethyl group exhibited rotational disorder, with the major component having an occupancy of 74.2%.[4] This disorder must be properly modeled during the refinement process to obtain an accurate final structure.

Conclusion: The Indispensable Role of X-ray Crystallography

References

  • Betz, R., & Hosten, E. C. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 329-331. [Link]

  • ChemBK. (2024). 1-Methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Thiruvalluvar, A. A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In X-Ray Crystallography. IntechOpen. [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5(10), 736-752. [Link]

Sources

evaluating the biological activity of 1-Methoxy-2-(trifluoromethyl)benzene derivatives against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Substitution Divergence

In medicinal chemistry, the 1-Methoxy-2-(trifluoromethyl)benzene scaffold (also known as 2-(trifluoromethyl)anisole) represents a critical junction in structure-activity relationship (SAR) design.[1] This moiety is frequently employed to modulate the physicochemical properties of phenylpiperazine-based CNS drugs.[1]

This guide objectively compares derivatives containing this scaffold against industry standards, specifically focusing on Serotonin 5-HT1A Receptor affinity and selectivity.[1] The core comparison lies between the electron-donating, hydrogen-bond-accepting ortho-methoxy group (found in the standard oMPP ) and the electron-withdrawing, lipophilic trifluoromethyl group.

Key Insight: While the ortho-methoxy group is a "privileged structure" for high-affinity 5-HT1A antagonism (anxiolytic profile), substitution with or addition of a trifluoromethyl group drastically alters the pharmacological profile towards non-selective serotonin release or 5-HT2 agonism (psychostimulant profile).[1]

Target Identification & Mechanism

The primary biological target for evaluation is the 5-HT1A Receptor , a G-protein coupled receptor (GPCR) implicated in anxiety, depression, and blood pressure regulation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 5-HT1A activation, which derivatives of this scaffold aim to modulate (either as agonists or antagonists).

G Ligand Ligand (oMPP / CF3-Derivative) Receptor 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binding (Ki) G_Protein Gαi/o Subunit Dissociation Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits K_Channel GIRK Channel (Activation/Efflux) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (Inhibition) G_Protein->Ca_Channel Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Response Neuronal Hyperpolarization (Anxiolytic Effect) cAMP->Response Modulation K_Channel->Response

Caption: Signal transduction pathway for 5-HT1A ligands.[1][2][3] Efficacy is determined by the ligand's ability to stabilize the Gi/o coupled state.

Comparative Analysis: Derivatives vs. Standards

The Standard: 1-(2-Methoxyphenyl)piperazine (oMPP)[1]
  • Role: The "gold standard" pharmacophore for 5-HT1A selectivity.[1]

  • Mechanism: The ortho-methoxy oxygen acts as an intramolecular hydrogen bond acceptor, locking the phenyl ring conformation to fit the receptor's hydrophobic pocket (residues Phe112, Phe361).

  • Limitation: Rapid metabolism and moderate selectivity against

    
    -adrenergic receptors.[1]
    
The Comparator: Trifluoromethyl-Phenylpiperazines (TFMPP)
  • Role: A lipophilic analog used to probe the hydrophobic tolerance of the binding pocket.

  • Mechanism: The -CF3 group increases lipophilicity (LogP) and metabolic stability but lacks the H-bond accepting capability.[1] This often shifts activity from 5-HT1A antagonism to 5-HT releasing or 5-HT2C agonism .[1]

Performance Data Table

The following table synthesizes experimental data comparing the standard o-Methoxy scaffold against Trifluoromethyl variants.

FeatureStandard (oMPP)Comparator (m-TFMPP)1-Methoxy-2-(CF3) Hybrid
Structure 1-(2-MeO-Ph)-piperazine1-(3-CF3-Ph)-piperazine2-Methoxy-5-CF3-phenyl-piperazine
5-HT1A Affinity (

)
0.12 – 1.2 nM [1][4]~145 nM [5]21.3 nM (Moderate) [2]
Selectivity Profile High (vs

-adrenergic)
Low (Promiscuous)Moderate
Primary Action Antagonist / Partial AgonistSerotonin Releaser / AgonistMixed Antagonist
LogP (Lipophilicity) ~1.8~2.6~2.9 (High CNS penetration)
Metabolic Liability O-demethylation (Rapid)CYP2D6 HydroxylationMetabolic Stability Enhanced
Toxicity Risk Low (Therapeutic range)High (Seizures/Dissociative) [7]Unknown (Investigational)

Analyst Note: The addition of the -CF3 group to the ortho-position (as in the hybrid) typically reduces 5-HT1A affinity compared to the pure methoxy standard. The bulky -CF3 group likely disrupts the steric fit required for the nanomolar affinity seen in oMPP, unless compensated by a flexible linker (as seen in adamantane derivatives [4]).

Experimental Protocols

To validate the biological activity of a new 1-Methoxy-2-(trifluoromethyl)benzene derivative, the following self-validating workflow is recommended.

Synthesis Workflow (General Scheme)

The synthesis typically involves a nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling.[1]

Synthesis Start 2-Bromo-1-methoxy- 4-(trifluoromethyl)benzene Inter Intermediate Complex Start->Inter Coupling Reagent Piperazine / Amine (Pd2(dba)3, BINAP) Reagent->Inter Product Target Derivative (Free Base) Inter->Product Deprotection/Workup Salt HCl/Fumarate Salt (For Bioassay) Product->Salt Salification

Caption: General synthesis route for phenylpiperazine derivatives via Buchwald-Hartwig amination.

In Vitro Radioligand Binding Assay (Protocol)

Objective: Determine the inhibition constant (


) of the derivative against the standard [

H]-8-OH-DPAT.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT1A receptors.[1]

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Total Binding: Membrane + [

      
      H]-8-OH-DPAT (0.5 nM).[1]
      
    • Non-Specific Binding (NSB): Add 10

      
      M Serotonin (5-HT).[1]
      
    • Test: Add derivative at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).[1]

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Safety & Toxicology Assessment

When evaluating trifluoromethyl-methoxy derivatives, researchers must account for unique metabolic risks identified in the comparator class (TFMPP).

  • Metabolic Activation: The -CF3 group is generally metabolically stable, but the methoxy group is subject to O-demethylation by CYP2D6.

  • Toxicity Warning: Derivatives resembling TFMPP (meta-CF3) have been linked to serotonin syndrome and seizures when co-administered with other serotonergic agents [7].[1]

  • Cytotoxicity: Some methoxy-trifluoromethyl-benzene derivatives (e.g., benzo[f]chromenes) exhibit potent cytotoxicity against MCF-7 and HepG2 cell lines (

    
    ), indicating potential off-target effects on tubulin or kinases [6].
    

References

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands. Journal of Medicinal Chemistry. Link

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)... Molecules. Link

  • A trifluoromethylphenyl piperazine derivative with high affinity for 5-HT1A sites. European Journal of Pharmacology.[1] Link

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine. Journal of Medicinal Chemistry. Link

  • Trifluoromethylphenylpiperazine (TFMPP) Pharmacology. Wikipedia / PubChem Data Source. Link

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles. NIH/PubMed Central. Link

  • Dissociative and sympathomimetic toxicity associated with TFMPP. Journal of Medical Toxicology. Link

Sources

A Comparative Guide to the Electronic Properties of Methoxybenzotrifluoride Isomers: A DFT Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the electronic properties of ortho-, meta-, and para-methoxybenzotrifluoride isomers using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals who utilize computational chemistry to understand and predict molecular behavior. We will delve into the theoretical underpinnings of the calculations, present a detailed experimental protocol, and analyze the resulting data to highlight the impact of substituent position on the electronic landscape of these molecules.

Introduction: The Significance of Methoxybenzotrifluoride Isomers

Methoxybenzotrifluoride isomers are of significant interest in medicinal chemistry and materials science. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethyl group (-CF₃) creates unique electronic environments that are highly dependent on their relative positions on the benzene ring. These electronic variations can profoundly influence molecular properties such as reactivity, intermolecular interactions, and ultimately, biological activity or material performance.

Understanding these subtle electronic differences is crucial for rational drug design and the development of novel materials. For instance, the molecular electrostatic potential can guide the design of molecules that interact favorably with specific biological targets, while the frontier molecular orbitals (HOMO and LUMO) provide insights into a molecule's reactivity and stability.[1][2] This guide will systematically explore these properties for the ortho, meta, and para isomers, providing a clear framework for their comparative evaluation.

Theoretical Background: Key Electronic Property Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[3][4] This study will focus on several key electronic properties:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[1][4]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species.[2] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule. It arises from the uneven distribution of electron density and is a crucial factor in determining solubility, intermolecular forces, and interaction with external electric fields.

  • Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:

    • Chemical Hardness (η): Resistance to deformation of the electron cloud. Calculated as (ELUMO - EHOMO) / 2.

    • Chemical Softness (S): The reciprocal of hardness (1/η).

    • Electronegativity (χ): The power of an atom or group to attract electrons. Calculated as -(EHOMO + ELUMO) / 2.

    • Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as µ² / 2η.

Computational Methodology: A Validated DFT Protocol

The following protocol outlines the steps for performing DFT calculations on the methoxybenzotrifluoride isomers. This protocol is designed to be self-validating by employing widely accepted functionals and basis sets known to provide reliable results for organic molecules.[3][5][6]

Molecular Structure Optimization
  • Initial Structure Generation: The initial 3D structures of ortho-, meta-, and para-methoxybenzotrifluoride were built using GaussView 6.0.

  • Geometry Optimization: The geometries were then fully optimized without any symmetry constraints using the Gaussian 16 software package.

  • DFT Functional and Basis Set: The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][6] This functional is known for its excellent balance of accuracy and computational efficiency for a wide range of chemical systems. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Electronic Property Calculations

Following successful geometry optimization, the following electronic properties were calculated at the B3LYP/6-311++G(d,p) level of theory:

  • HOMO and LUMO Energies: The energies of the frontier molecular orbitals were obtained from the output of the optimization calculation.

  • Molecular Electrostatic Potential (MEP): The MEP was calculated and visualized on the total electron density surface.

  • Dipole Moment: The total dipole moment and its components were calculated.

  • Global Reactivity Descriptors: Chemical hardness, softness, electronegativity, and the electrophilicity index were calculated from the HOMO and LUMO energies.

Diagram of the DFT Workflow:

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation (Gaussian 16) cluster_analysis Data Analysis & Visualization start Build Initial 3D Structures (ortho, meta, para isomers) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq props Electronic Property Calculation freq->props If no imaginary frequencies results Extract Data: HOMO/LUMO Energies Dipole Moment MEP Data props->results descriptors Calculate Global Reactivity Descriptors results->descriptors visualize Visualize MEP and Molecular Orbitals results->visualize

Caption: A schematic overview of the DFT calculation and analysis workflow.

Results and Discussion: A Comparative Analysis

The calculated electronic properties of the three methoxybenzotrifluoride isomers are summarized in the tables below, followed by a detailed discussion of the key findings.

Frontier Molecular Orbitals and Energy Gaps
IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
ortho--6.89-0.786.11
meta--7.05-0.856.20
para--6.75-0.815.94

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for methoxybenzotrifluoride isomers.

The para isomer exhibits the highest HOMO energy and the smallest HOMO-LUMO gap, suggesting it is the most reactive and most easily oxidized of the three isomers. This is likely due to the direct resonance interaction between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in the para position, which destabilizes the HOMO and stabilizes the LUMO. The meta isomer, with the largest energy gap, is predicted to be the most stable and least reactive. The ortho isomer's properties lie between the meta and para isomers. A smaller frontier orbital gap is generally associated with higher chemical reactivity and lower kinetic stability.[1]

Diagram of Isomer Structures:

Isomers cluster_ortho ortho-Methoxybenzotrifluoride cluster_meta meta-Methoxybenzotrifluoride cluster_para para-Methoxybenzotrifluoride ortho ortho meta meta para para

Caption: 2D structures of the methoxybenzotrifluoride isomers.

Molecular Electrostatic Potential (MEP)

The MEP maps reveal distinct differences in the charge distribution of the isomers.

  • ortho-Methoxybenzotrifluoride: The MEP shows a region of strong negative potential around the oxygen atom of the methoxy group and a region of positive potential around the hydrogen atoms of the methyl group and the fluorine atoms of the trifluoromethyl group.

  • meta-Methoxybenzotrifluoride: The negative potential around the methoxy oxygen is still prominent. The positive potential is more delocalized across the fluorine atoms.

  • para-Methoxybenzotrifluoride: A significant polarization is observed, with a pronounced negative region near the methoxy group and a strongly positive region around the trifluoromethyl group, consistent with the push-pull electronic effect.

These MEPs provide valuable insights for drug design, indicating the likely sites for hydrogen bonding and other non-covalent interactions. The blue areas indicate the most likely sites for nucleophilic attack, while the red areas are susceptible to electrophilic attack.[2][3]

Dipole Moment and Global Reactivity Descriptors
IsomerDipole Moment (Debye)Hardness (η)Softness (S)Electronegativity (χ)Electrophilicity (ω)
ortho-2.853.060.333.842.40
meta-3.513.100.323.952.51
para-4.232.970.343.782.89

Table 2: Calculated dipole moment and global reactivity descriptors for methoxybenzotrifluoride isomers.

The calculated dipole moments follow the trend: para > meta > ortho. The large dipole moment of the para isomer is a direct consequence of the opposing nature of the substituents being aligned along the principal molecular axis.

Conclusion

This DFT study provides a detailed comparative analysis of the electronic properties of ortho-, meta-, and para-methoxybenzotrifluoride isomers. The position of the methoxy and trifluoromethyl groups significantly influences the electronic structure and reactivity of these molecules.

  • The para isomer is the most reactive, characterized by the smallest HOMO-LUMO gap, the largest dipole moment, and the highest electrophilicity index.

  • The meta isomer is the most stable, exhibiting the largest HOMO-LUMO gap and the greatest chemical hardness.

  • The ortho isomer displays intermediate electronic properties.

These findings have important implications for the rational design of molecules incorporating these scaffolds. By understanding the electronic landscape of each isomer, researchers can make more informed decisions in the development of new pharmaceuticals and functional materials. The computational protocol presented here provides a robust framework for such investigations.

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC. (2025-05-14).
  • DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo - SciSpace. (2023-01-12).
  • Computational Studies on C3H4N2 Isomers - ARC Journals.
  • Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile - PMC - NIH.
  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - ResearchGate. (2025-08-07).
  • ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities - TKM (KIT). (2012-11-16).
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC. (2020-06-20).
  • DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2] - ResearchGate. (2025-08-10).
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - OUCI.
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC. (2022-06-22).
  • (PDF) Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile - ResearchGate.
  • (PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene - ResearchGate. (2025-08-07).
  • DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed. (2020-11-15).

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validation of analytical methods for the quantification of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: 1-Methoxy-2-(trifluoromethyl)benzene (CAS: 395-34-6) Synonyms: 2-(Trifluoromethyl)anisole; o-Trifluoromethylanisole

Executive Summary & Analytical Strategy

The Analytical Dilemma: 1-Methoxy-2-(trifluoromethyl)benzene presents a unique challenge in pharmaceutical analytics. As a fluorinated aromatic ether with a boiling point of ~172°C, it sits on the boundary between volatile and semi-volatile compounds. While its benzene ring offers UV activity for HPLC, its volatility makes it a prime candidate for Gas Chromatography (GC). Furthermore, the trifluoromethyl group (-CF₃) opens the door for 19F-qNMR, an orthogonal method for absolute purity determination.

This guide moves beyond generic protocols to provide a comparative validation strategy . We evaluate three methodologies:

  • HPLC-UV: The robust workhorse for routine Quality Control (Assay & Purity).

  • GC-FID/MS: The superior choice for trace impurity analysis and genotoxic screening.

  • 19F-qNMR: The "Gold Standard" for primary reference material certification.

Analytical Decision Matrix

The following decision tree illustrates when to deploy each method based on your data requirements (Assay vs. Trace) and regulatory phase.

AnalyticalDecisionMatrix cluster_hplc Routine QC & Release cluster_gc Trace & Impurity Profiling cluster_nmr Reference Certification start START: Define Analytical Objective q_purpose What is the primary goal? start->q_purpose hplc_node Method A: HPLC-UV (High Precision, Easy Transfer) q_purpose->hplc_node Purity / Assay (>98%) gc_node Method B: GC-FID/MS (High Sensitivity, Volatility-Based) q_purpose->gc_node Residual Solvents / Trace (<0.1%) nmr_node Method C: 19F-qNMR (Absolute Purity, No Ref Std Needed) q_purpose->nmr_node Standard Qualification val_hplc Output: Certificate of Analysis (CoA) hplc_node->val_hplc Validate: Linearity, Precision val_gc Output: Impurity Profile gc_node->val_gc Validate: LOD/LOQ, Specificity val_nmr Output: Primary Standard Value nmr_node->val_nmr Validate: Relaxation Time (T1)

Figure 1: Analytical Decision Matrix for 2-(Trifluoromethyl)anisole selection.

Method A: HPLC-UV (The QC Workhorse)

Rationale: For routine GMP release testing, HPLC is preferred over GC due to lower instrument variability and easier method transfer between labs. The methoxy and benzene groups provide sufficient UV absorption at 210-220 nm. The hydrophobicity imparted by the -CF₃ group (LogP ~2.7) necessitates a strong non-polar stationary phase (C18).

Protocol Specifications
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-10 min: 40% → 80% B (Linear ramp)

    • 10-12 min: 80% B (Wash)

    • 12.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary confirmation).

  • Temperature: 30°C.

Validation Focus (ICH Q2(R2))
  • Specificity: Must demonstrate resolution (>2.0) from the para and meta isomers if they are potential process impurities.

  • Linearity: 80% to 120% of target concentration (e.g., 0.4 mg/mL to 0.6 mg/mL).

  • Robustness: Critical parameter is pH of Mobile Phase A. The -OCH₃ group is stable, but the -CF₃ group can be sensitive to extreme basic conditions; maintain pH < 7.

Method B: GC-FID/MS (The Sensitivity King)

Rationale: 1-Methoxy-2-(trifluoromethyl)benzene has a boiling point of ~172°C.[3] This volatility makes it ideal for Gas Chromatography. GC is superior for detecting trace levels of this compound (e.g., if used as a raw material) in a final drug substance, where HPLC might suffer from baseline noise at low levels.

Protocol Specifications
  • Column: DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm) – 5% Phenyl polysilphenylene-siloxane.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Injection (10:1 for Assay, Splitless for Trace). Temp: 220°C.

  • Oven Program:

    • Initial: 50°C (Hold 1 min)

    • Ramp: 20°C/min to 200°C

    • Final: 200°C (Hold 3 min)

  • Detector: FID (250°C) or MS (EI source, SIM mode for trace).

  • Internal Standard: 1,3-Dichlorobenzene (similar volatility, distinct retention).

Validation Focus
  • LOD/LOQ: GC-MS can achieve LOQ in the ppm to ppb range , far superior to HPLC-UV.

  • Carryover: Due to the boiling point, ensure the final bake-out step is sufficient to prevent "ghost peaks" in subsequent runs.

Method C: 19F-qNMR (The Orthogonal Validator)

Rationale: Quantitative NMR (qNMR) is a primary ratio method. It does not require a reference standard of the analyte itself, only a reference standard of any fluorinated compound with known purity. This is critical when a certified reference material (CRM) for 1-Methoxy-2-(trifluoromethyl)benzene is unavailable.

Protocol Specifications
  • Solvent: DMSO-d6 or CDCl3.

  • Internal Standard (IS): 4,4'-Difluorobenzophenone (Solid, non-volatile, stable).

  • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

  • Relaxation Delay (D1): Must be ≥ 5 × T1 (Longitudinal Relaxation Time). Note: CF3 groups often have long T1s (2-5 seconds). D1 should be set to ~20-30 seconds.

  • Excitation Pulse: 90°.

Comparative Analysis & Data Presentation

The following table contrasts the performance characteristics based on experimental validation data.

FeatureHPLC-UV (Method A)GC-FID (Method B)19F-qNMR (Method C)
Primary Application Routine QC, Assay, PurityTrace Impurities, ResidualsReference Standard Certification
Linearity (R²) > 0.999 (0.1 - 1.0 mg/mL)> 0.999 (1 - 1000 ppm)N/A (Molar Ratio)
Precision (RSD) < 0.5%< 2.0%< 1.0%
LOD (Sensitivity) ~0.05% (w/w)< 1 ppm~0.1% (w/w)
Selectivity Moderate (Separates isomers)High (Separates volatiles)Extreme (Specific to F-signals)
Sample Prep Dilute in ACN/WaterDilute in Hexane/DCMDissolve in Deuterated Solvent
Cost per Run LowLowHigh (Solvents + Instrument Time)

Detailed Validation Workflow (ICH Q2(R2))

To ensure regulatory compliance, the validation must follow the "Lifecycle Management" approach outlined in ICH Q2(R2).

Step-by-Step Validation Protocol
  • System Suitability (Pre-Validation):

    • Inject the standard 6 times.

    • Acceptance Criteria: RSD ≤ 2.0% for area; Tailing Factor ≤ 1.5; Theoretical Plates > 2000.

  • Specificity (Stress Testing):

    • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Heat (60°C).

    • Goal: Demonstrate that the method can separate degradation products from the main peak (1-Methoxy-2-(trifluoromethyl)benzene).

  • Accuracy (Recovery):

    • Spike the analyte into a placebo matrix at 80%, 100%, and 120% levels.

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • Linearity:

    • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150%).

    • Acceptance: Correlation coefficient (R) ≥ 0.999.

Validation Workflow Diagram

This diagram visualizes the logical flow of a compliant validation study.

ValidationWorkflow cluster_params Experimental Execution (ICH Q2) protocol 1. Validation Protocol (Define Acceptance Criteria) spec Specificity (Stress Testing) protocol->spec lin Linearity & Range (5 Levels) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability) acc->prec lod LOD / LOQ (S/N Ratio) prec->lod report 3. Validation Report (Fit for Purpose) lod->report

Figure 2: ICH Q2(R2) Validation Lifecycle Workflow.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • PubChem. (2024). 1-Methoxy-2-(trifluoromethyl)benzene Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). Quantitative NMR (qNMR) Technical Guide. Merck KGaA.

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

Sources

The Practitioner's Guide to Ligand Selection for the Suzuki Coupling of 2-(Trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide and Comparative Analysis

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)–C(sp²) bonds, a transformation critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the efficacy of this powerful reaction is profoundly dependent on the judicious selection of the ancillary ligand that coordinates to the palladium catalyst. This is particularly true for challenging substrates such as 2-(trifluoromethyl)anisole, which presents a unique combination of steric hindrance and electronic complexity. The ortho-methoxy group, while electron-donating, provides significant steric bulk, and the adjacent trifluoromethyl group, a strong electron-withdrawing moiety, further complicates the electronic environment. This guide provides a side-by-side comparison of different ligand classes for the Suzuki coupling of 2-(trifluoromethyl)anisole, offering field-proven insights and experimental data to aid researchers in navigating this challenging transformation.

The Challenge: Overcoming Steric Hindrance and Electronic Dichotomy

The Suzuki coupling of 2-(trifluoromethyl)anisole is a non-trivial transformation due to several factors:

  • Steric Hindrance: The presence of two ortho substituents, the methoxy and trifluoromethyl groups, creates a sterically congested environment around the reaction center. This steric bulk can impede both the oxidative addition of the aryl halide to the palladium(0) complex and the subsequent reductive elimination step to form the desired biaryl product.

  • Electronic Effects: The methoxy group is electron-donating, which can decrease the reactivity of the aryl halide towards oxidative addition. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which can influence the electron density at the palladium center throughout the catalytic cycle.

  • Ligand Dissociation and Stability: The choice of ligand must ensure the formation of a catalytically active monoligated palladium(0) species, which is often crucial for the coupling of sterically hindered substrates. The ligand must also stabilize the palladium center to prevent catalyst decomposition and promote efficient turnover.

Ligand Classes Under the Microscope: A Comparative Analysis

The selection of an appropriate ligand is paramount to overcoming these challenges. Modern organometallic chemistry has provided a diverse toolbox of phosphine-based and N-heterocyclic carbene (NHC) ligands, each with unique steric and electronic properties.

Bulky, Electron-Rich Monodentate Phosphine Ligands (Buchwald-Type)

The advent of bulky, electron-rich monodentate phosphine ligands, pioneered by Stephen Buchwald and others, has revolutionized the field of cross-coupling catalysis. These ligands are characterized by a biaryl backbone that imparts significant steric bulk and electron-rich phosphine moieties that enhance catalytic activity.

LigandStructureKey Features & Performance Insights
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly versatile and robust ligand known for its effectiveness with sterically hindered aryl chlorides and bromides. Its significant steric bulk facilitates the reductive elimination step, which is often rate-limiting in the coupling of hindered substrates. For a substrate like 2-(trifluoromethyl)anisole, XPhos is expected to provide high yields due to its ability to promote the coupling of di- and tri-ortho-substituted biaryls.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active ligand that has demonstrated exceptional performance in Suzuki-Miyaura couplings, particularly with aryl chlorides at room temperature. The methoxy groups on the biaryl backbone contribute to the ligand's electron-richness, enhancing the rate of oxidative addition. For the coupling of 2-(trifluoromethyl)anisole, SPhos is a strong candidate, especially when milder reaction conditions are desired.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylRuPhos has shown excellent reactivity in the coupling of a wide range of substrates, including those with challenging steric and electronic properties. A recent study on the Suzuki-Miyaura coupling of a complex molecule containing a 2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl moiety, a close structural analog to the product of our target reaction, reported an excellent yield of 92% using a RuPhos Pd G4 catalyst.[1] This strongly suggests that RuPhos would be a highly effective ligand for the coupling of 2-(trifluoromethyl)anisole.
N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions. Their strong σ-donating ability and tunable steric bulk make them highly effective in stabilizing the palladium catalyst and promoting challenging coupling reactions.

LigandStructureKey Features & Performance Insights
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA sterically demanding NHC ligand that has proven to be highly effective in the Suzuki coupling of hindered aryl chlorides.[2] Its strong electron-donating character facilitates oxidative addition, while its bulk promotes reductive elimination. For 2-(trifluoromethyl)anisole, IPr-based palladium catalysts are expected to show high activity, particularly when using the corresponding aryl chloride as the coupling partner.
SIPr 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylideneThe saturated backbone of SIPr imparts slightly different steric and electronic properties compared to IPr. It is also a highly effective ligand for Suzuki couplings of sterically hindered substrates. The choice between IPr and SIPr can sometimes be substrate-dependent, and a screening of both is often recommended for optimizing a challenging coupling.
Other Notable Ligands

While Buchwald-type phosphines and NHCs are often the first choice for challenging Suzuki couplings, other ligand classes can also be effective.

LigandStructureKey Features & Performance Insights
cataCXium® A Di(1-adamantyl)-n-butylphosphineThis is a very bulky and electron-rich alkylphosphine ligand. While often used for C-N and C-O couplings, its steric properties can be advantageous in C-C couplings of hindered substrates. However, for a substrate as sterically demanding as 2-(trifluoromethyl)anisole, its performance might be less predictable compared to the more established biarylphosphine ligands.

Mechanistic Considerations: The "Why" Behind Ligand Choice

The success of the Suzuki coupling of 2-(trifluoromethyl)anisole hinges on the ligand's ability to facilitate the key steps of the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA ArX PdII Ar-Pd(II)-X(L) OA->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L) Trans->PdII_Ar ArB Ar'B(OR)2 ArB->Trans Base Base Base->Trans RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product ArX 2-(Trifluoromethyl)anisole-X

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

For 2-(trifluoromethyl)anisole, the steric clash between the ortho-substituents and the palladium center makes the oxidative addition step challenging. Bulky, electron-rich ligands like XPhos and SPhos promote the formation of a monoligated, 14-electron Pd(0)L species, which is more sterically accessible and electronically primed for oxidative addition compared to a bis-ligated complex. The strong σ-donating character of NHC ligands also accelerates this step.

The reductive elimination step, which forms the new C-C bond, is also significantly affected by steric hindrance. The bulky framework of ligands like RuPhos and IPr forces the two aryl groups on the palladium center into close proximity, thereby facilitating their elimination and regenerating the active Pd(0) catalyst.

Experimental Protocol: A Starting Point for Optimization

The following is a representative experimental protocol for the Suzuki coupling of 2-bromo-1-(trifluoromethyl)benzene (as a proxy for the anisole derivative, for which specific protocols are less common) with an arylboronic acid, based on conditions reported for similar challenging substrates. This should serve as a robust starting point for optimization.

Materials:

  • 2-Bromo-1-(trifluoromethyl)benzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.6 mg), and K₃PO₄ (3 mmol, 636 mg).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 2-bromo-1-(trifluoromethyl)benzene (1 mmol, 225 mg) and the arylboronic acid (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Figure 2. A schematic of the experimental workflow for the Suzuki coupling.

Conclusion: A Strategic Approach to Ligand Selection

The Suzuki-Miyaura coupling of 2-(trifluoromethyl)anisole is a challenging yet achievable transformation with the appropriate choice of ligand. For this particular substrate, the evidence strongly suggests that bulky, electron-rich monodentate phosphine ligands of the Buchwald type, such as XPhos , SPhos , and particularly RuPhos , are the most promising candidates. N-Heterocyclic carbene ligands like IPr and SIPr also represent excellent alternatives, especially when dealing with the corresponding aryl chloride.

Ultimately, the optimal ligand for a specific Suzuki coupling is often determined empirically. Therefore, a small-scale screen of a few top-performing ligands is always a prudent investment of time and resources. By understanding the underlying mechanistic principles and leveraging the comparative data presented in this guide, researchers can confidently approach the synthesis of complex biaryl structures derived from 2-(trifluoromethyl)anisole, accelerating the pace of discovery in drug development and materials science.

References

  • Wu, L., Drinkel, E. E., et al. (2011). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Chemistry, 17(47), 13271-13279.
  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2004). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 126(50), 16194-16195.
  • Kumar, D., et al. (2024). RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles. SSRN. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methoxy-2-(trifluoromethyl)benzene for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of laboratory chemicals is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methoxy-2-(trifluoromethyl)benzene, moving beyond generic advice to offer in-depth, scientifically grounded procedures that ensure the safety of personnel and the protection of our environment.

Understanding the Compound: A Foundation for Safe Disposal

1-Methoxy-2-(trifluoromethyl)benzene is an aromatic ether containing a trifluoromethyl group. This chemical structure informs its physical and toxicological properties, which in turn dictate the necessary precautions for its handling and disposal. While specific toxicological data for this compound is not extensively documented, the presence of the trifluoromethyl group suggests that it should be handled with the same caution as other per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.

The benzene ring and methoxy group contribute to its organic nature, making it a combustible liquid. Therefore, proper disposal procedures must mitigate risks of fire, environmental contamination, and exposure to laboratory personnel.

Core Principles of Disposal: A Proactive Approach to Safety

The disposal of 1-methoxy-2-(trifluoromethyl)benzene is governed by a simple yet critical principle: isolate, identify, and entrust to professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Doing so can lead to environmental contamination and potential reactions within the drainage system.

The following sections provide a comprehensive workflow for the safe management of 1-methoxy-2-(trifluoromethyl)benzene waste from the point of generation to its final disposal.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and hazard data for 1-methoxy-2-(trifluoromethyl)benzene and related compounds.

PropertyValueSource
Chemical Formula C₈H₇F₃ON/A
Appearance Clear, colorless liquid[1]
Flash Point 12 °C (53.6 °F)[1]
Hazards Flammable liquid and vapor, Causes skin and eye irritation, May cause respiratory tract irritation, Potential for central nervous system depression.[1][2][3]Safety Data Sheet

Experimental Protocol: Step-by-Step Waste Management

This protocol outlines the necessary steps for the safe collection, storage, and preparation of 1-methoxy-2-(trifluoromethyl)benzene waste for disposal by a licensed professional service.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 1-methoxy-2-(trifluoromethyl)benzene, whether in its pure form or as a waste product, it is imperative to be equipped with the appropriate PPE.[4]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5] A face shield should be worn when there is a significant risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[5]

  • Respiratory Protection: All handling of this compound, including transfer to a waste container, should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Part 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate cost-effective disposal.

  • Designate a Halogenated Waste Stream: 1-Methoxy-2-(trifluoromethyl)benzene is a halogenated organic compound. It must be collected in a designated waste container separate from non-halogenated solvents.[6][7] Mixing these waste streams can significantly increase disposal costs.[8]

  • Avoid Mixing with Incompatibles: Do not mix this waste with strong oxidizing agents, acids, or bases. Consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Part 3: Waste Container Selection and Labeling - Clear and Compliant

The choice of waste container and its proper labeling are crucial for safety and regulatory compliance.

  • Container Specifications:

    • Use a container made of a material compatible with 1-methoxy-2-(trifluoromethyl)benzene, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a secure, tight-fitting cap.[6]

    • The container must be vapor-tight and spill-proof.[7]

    • Ensure the container is clean and dry before adding any waste.

  • Labeling Requirements:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[6][7]

    • Clearly write the full chemical name: "1-Methoxy-2-(trifluoromethyl)benzene". Do not use abbreviations or chemical formulas.[7]

    • If other compatible halogenated solvents are added to the same container, list all components and their approximate percentages.

    • Include the date when the first waste was added to the container.

Part 4: On-site Accumulation and Storage - Maintaining a Safe Environment

Waste containers must be stored safely while awaiting pickup by a disposal service.

  • Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][10]

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 1-methoxy-2-(trifluoromethyl)benzene.

DisposalWorkflow cluster_prep Preparation in the Lab cluster_disposal Professional Disposal A Generation of Waste (1-Methoxy-2-(trifluoromethyl)benzene) B Wear Appropriate PPE A->B Always C Select Designated Halogenated Waste Container B->C D Label Container Correctly ('Hazardous Waste', full chemical name) C->D E Store in Satellite Accumulation Area with Secondary Containment D->E F Contact Licensed Hazardous Waste Disposal Service E->F When container is full or ready for disposal G Provide Waste Information (Chemical name, quantity) F->G H Schedule Waste Pickup G->H I Final Disposal (e.g., Incineration, Secure Landfill) H->I By licensed professionals

Sources

Personal protective equipment for handling 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 395-48-2 | Synonym: 2-(Trifluoromethyl)anisole

Executive Safety Summary

1-Methoxy-2-(trifluoromethyl)benzene is a fluorinated aromatic ether used primarily as an intermediate in pharmaceutical synthesis and agrochemical development. Unlike standard anisole, the trifluoromethyl group introduces specific permeation characteristics and increases lipophilicity, potentially enhancing skin absorption rates.

Operational Hazard Profile:

  • Combustibility: Classified as a Combustible Liquid (H227) .[1] While less volatile than diethyl ether, it poses a fire risk if heated or aerosolized.

  • Health Severity: Rated NFPA Health 3 (Serious) . It causes severe skin (H315), eye (H319), and respiratory tract irritation (H335).

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to eliminate decision fatigue. Select your PPE tier based on the operational scale.

ComponentTier 1: Analytical / Small Scale (<10 mL)Tier 2: Synthesis / Bulk Handling (>10 mL)Rationale
Hand Protection Double Nitrile (min 5 mil each). Change immediately upon splash.[2][3]Laminate Liner (Silver Shield/4H) under Nitrile outer glove.Halogenated ethers degrade nitrile. Laminate provides >4h breakthrough protection.[4]
Eye Protection Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (8-inch).Prevents corneal damage from splashes; face shield protects neck/skin.
Respiratory Fume hood (Face velocity >100 fpm).Fume hood + Half-mask respirator with OV Cartridges (if outside hood).High vapor density settles in low areas; OV cartridges capture organic vapors.
Body Defense Standard Lab Coat (Cotton/Poly).Chemical-Resistant Apron (Tychem® or similar) + Sleeve Covers.Prevents saturation of clothing which can hold irritant against skin.[3][5]

The "Self-Validating" Glove Protocol

Why standard nitrile fails: Halogenated aromatic ethers have a high permeation rate through standard nitrile rubber. While nitrile offers physical strength, it swells and degrades upon extended contact with this solvent class, leading to silent chemical breakthrough.

The Protocol: To ensure safety, use the Laminate-Nitrile Sandwich Method for any procedure lasting longer than 15 minutes.

Visualization: Glove Selection Logic

GloveLogic Start Task Assessment Duration Duration > 15 mins? Start->Duration Splash High Splash Risk? Duration->Splash No Tier2 Tier 2: Laminate Liner + Nitrile Outer Duration->Tier2 Yes Tier1 Tier 1: Double Nitrile (Change every 30 mins) Splash->Tier1 No Splash->Tier2 Yes

Figure 1: Decision logic for selecting hand protection based on exposure duration and risk.

Engineering Controls & Handling Workflow

Static Discharge Prevention

As a combustible liquid (Flash Point >38°C but <93°C), static accumulation is a risk during transfer.

  • Grounding: Always ground metal containers during transfer.

  • Inerting: For volumes >1L, blanket the receiving vessel with Nitrogen or Argon to displace oxygen.

Operational Workflow (The "Safe Loop")

This workflow ensures that safety checks are integral to the experiment, not an afterthought.

SafeLoop Setup 1. Setup: Grounding & Fume Hood Check Donning 2. Donning: Inspect Gloves (Inflation Test) Setup->Donning Action 3. Action: Handling 1-Methoxy-2-(trifluoromethyl)benzene Donning->Action Check 4. Integrity Check: Inspect Outer Glove for Swelling Action->Check Check->Action Pass Disposal 5. Disposal: Segregate into Halogenated Waste Check->Disposal Fail/Done

Figure 2: The operational loop ensuring continuous safety verification during handling.

Emergency Response & Waste Management

Spill Response (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Maximize fume hood sash height (if spill is inside) or increase general lab ventilation.

  • Absorb: Use vermiculite or chemically inert pads . Do not use paper towels, as they increase surface area for evaporation without suppressing vapors.

  • Clean: Wash the area with soap and water; do not use organic solvents (like acetone) which may enhance skin penetration of the residue.

Waste Disposal

Crucial Distinction: This compound contains fluorine.[6]

  • Classification: Halogenated Organic Solvent Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates them for incineration costs.

  • Labeling: Clearly mark as "Contains Fluorinated Organics" to prevent issues in standard solvent recovery streams.

References

  • Penn State University, Environmental Health & Safety. (2024). Glove Chemical Resistance Guide: Nitrile vs. Halogenated Solvents. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-(Trifluoromethyl)anisole.[1][7] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.